molecular formula C8H7F2NO B1425927 3,5-Difluoro-2-methylbenzamide CAS No. 1323966-37-5

3,5-Difluoro-2-methylbenzamide

Cat. No.: B1425927
CAS No.: 1323966-37-5
M. Wt: 171.14 g/mol
InChI Key: RASBWMSGTUCOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-2-methylbenzamide (CAS 1323966-37-5) is a high-purity benzamide derivative supplied for research and development purposes. This compound features a molecular formula of C8H7F2NO and a molecular weight of 171.15 g/mol . It is characterized by its benzamide core structure substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2-position of the benzene ring . As a strategic building block in medicinal chemistry, its structure is highly valuable for creating molecular diversity. The presence of fluorine atoms is often leveraged to influence the pharmacokinetic properties of candidate molecules, such as their metabolic stability, membrane permeability, and bioavailability. While specific drug applications are research-dependent, closely related compounds like 3,5-Difluoro-2-methylbenzoic acid are recognized as critical intermediates in synthesizing potential therapeutics, particularly in complex research areas such as oncology and anti-infective agents . Researchers utilize this amide functionality in various synthetic transformations, including further functionalization or as a key scaffold in target-oriented synthesis. This product is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the product's safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASBWMSGTUCOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298874
Record name Benzamide, 3,5-difluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-37-5
Record name Benzamide, 3,5-difluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3,5-difluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzamide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methylbenzamide (CAS 1323966-37-5), a fluorinated aromatic compound of increasing interest in medicinal chemistry. While detailed public data on its biological activity remains nascent, its structural motifs suggest significant potential as a key intermediate in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. This document will delve into its chemical properties, the strategic rationale for its use in drug design, plausible synthetic routes, and its prospective applications, offering a forward-looking perspective for researchers in the field.

Introduction: The Strategic Value of Fluorinated Benzamides in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The benzamide scaffold, a common feature in many approved drugs, offers a versatile platform for chemical modification.[3][4][5] The convergence of these two features in 3,5-Difluoro-2-methylbenzamide creates a building block with significant potential for the development of novel therapeutics.

The specific substitution pattern of 3,5-Difluoro-2-methylbenzamide, with two fluorine atoms and a methyl group on the benzene ring, is of particular interest. The fluorine atoms can modulate the acidity of the amide proton and create favorable interactions with protein targets, while the methyl group can provide steric hindrance to prevent metabolic degradation and enhance target selectivity. This unique combination of substituents makes it a valuable intermediate for the synthesis of targeted therapies, including kinase inhibitors.[6]

Physicochemical Properties of 3,5-Difluoro-2-methylbenzamide

A clear understanding of the physicochemical properties of 3,5-Difluoro-2-methylbenzamide is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 1323966-37-5[1]
Molecular Formula C₈H₇F₂NO[1]
Molecular Weight 171.14 g/mol [1]
SMILES O=C(N)C1=CC(F)=CC(F)=C1C[1]
Purity Typically ≥95%

Synthesis of 3,5-Difluoro-2-methylbenzamide: A Generalized Approach

While a specific, detailed, and publicly available protocol for the synthesis of 3,5-Difluoro-2-methylbenzamide is not readily found in the literature, a general and robust method for the formation of benzamides involves the coupling of a carboxylic acid with an amine. A plausible synthetic workflow for 3,5-Difluoro-2-methylbenzamide would likely start from the corresponding carboxylic acid, 3,5-Difluoro-2-methylbenzoic acid.

Conceptual Synthetic Workflow

Caption: A generalized workflow for the synthesis of 3,5-Difluoro-2-methylbenzamide.

Generalized Experimental Protocol: Amide Formation from Carboxylic Acid

This protocol outlines a standard laboratory procedure for the synthesis of a benzamide from its corresponding benzoic acid. Note: This is a representative protocol and would require optimization for the specific synthesis of 3,5-Difluoro-2-methylbenzamide.

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-Difluoro-2-methylbenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a suitable activating agent, for example, thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess activating agent under reduced pressure to yield the crude acyl chloride intermediate.

  • Amidation:

    • Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., DCM or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of an ammonia source, such as aqueous ammonium hydroxide (NH₄OH) or bubble ammonia gas through the solution, while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-Difluoro-2-methylbenzamide.

Prospective Applications in Drug Discovery: A Building Block for Targeted Therapies

The primary value of 3,5-Difluoro-2-methylbenzamide lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its structural features are particularly well-suited for incorporation into kinase inhibitors.

Kinase Inhibitor Development

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The benzamide moiety can serve as a scaffold that presents substituents in a specific orientation to interact with the ATP-binding pocket or allosteric sites of kinases.

A recent patent application hints at the use of a derivative of 3,5-Difluoro-2-methylbenzamide in the development of HSD17B13 inhibitors.[4] While this is a specific example, the general structural features of the topic compound make it an attractive starting point for the synthesis of inhibitors targeting a range of kinases.

Logical Flow for Utilizing 3,5-Difluoro-2-methylbenzamide in Kinase Inhibitor Synthesis

Caption: A conceptual workflow for the use of 3,5-Difluoro-2-methylbenzamide in a kinase inhibitor discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,5-Difluoro-2-methylbenzamide is not widely available, general precautions for handling benzamide derivatives should be followed.

  • Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[7]

  • Precautionary Measures:

    • Use in a well-ventilated area or with appropriate local exhaust ventilation.

    • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

Researchers should always consult the supplier's safety information and handle the compound in a controlled laboratory setting.

Conclusion and Future Outlook

3,5-Difluoro-2-methylbenzamide is a strategically designed chemical building block with significant potential for the advancement of drug discovery programs. Its unique combination of a benzamide core with fluorine and methyl substituents makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitors. While public data on the direct biological activity of this compound is currently limited, its utility as a synthetic intermediate is evident. As research into targeted therapies continues to expand, it is anticipated that 3,5-Difluoro-2-methylbenzamide will play an increasingly important role in the development of next-generation medicines.

References

  • CAS NO.
  • The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])

  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • Cas no 1323966-37-5 (3,5-Difluoro-2-methylbenzamide). (URL: [Link])

  • (Not a valid cit
  • 3,5-Difluoro-2-methylbenzamide - CAS:1323966-37-5 - 江苏氩氪氙材料科技有限公司. (URL: [Link])

  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit
  • (Not a valid cit

Sources

physicochemical properties of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-2-methylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No: 1323966-37-5), a fluorinated benzamide derivative of increasing interest in medicinal and agrochemical research.[1] Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[2][3] The strategic placement of fluorine atoms and a methyl group in 3,5-Difluoro-2-methylbenzamide can significantly influence its metabolic stability, bioavailability, and binding affinity to biological targets.[1] Understanding its fundamental physicochemical characteristics—such as solubility, lipophilicity, and pKa—is paramount for researchers in drug discovery and development to predict its behavior in biological systems and to design effective formulations. This guide details these properties, provides a robust experimental protocol for their determination, and offers insights into their implications for scientific application.

Chemical Identity and Molecular Structure

3,5-Difluoro-2-methylbenzamide is a substituted aromatic amide. The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the phenyl ring creates a unique electronic and steric profile that is instrumental to its function as a synthetic intermediate.

  • IUPAC Name: 3,5-Difluoro-2-methylbenzamide

  • CAS Number: 1323966-37-5[1][4]

  • Molecular Formula: C₈H₇F₂NO[1]

  • Canonical SMILES: FC1=CC(=CC(C(N)=O)=C1C)F[1]

Physicochemical Data Summary

The following table summarizes the key computed and experimental . These parameters are critical for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Weight 171.14 g/mol [1]
XLogP3 (Lipophilicity) 1.4[1]
Topological Polar Surface Area (TPSA) 43.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Melting Point Not experimentally reported.N/A
Boiling Point Not experimentally reported.N/A
Aqueous Solubility Not experimentally reported; predicted to be low.N/A
pKa Not experimentally reported.N/A

Core Physicochemical Parameters and Their Scientific Implications

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability.[5] While specific experimental data for 3,5-Difluoro-2-methylbenzamide is not publicly available, related compounds like 2-methylbenzamide are known to have low solubility in cold water.[6] The fluorination in this molecule may further impact its solubility.

Causality: Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[7] Therefore, accurate determination of this property is essential during early-stage drug development. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable data for biopharmaceutical classification.[8][9]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a measure of a compound's fat-likeness. The computed XLogP3 value of 1.4 for 3,5-Difluoro-2-methylbenzamide suggests moderate lipophilicity.[1]

Causality: This parameter is crucial for predicting a molecule's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. A balanced LogP is often desired; high lipophilicity can lead to poor solubility and metabolic instability, while low lipophilicity can hinder membrane permeation. The shake-flask method using an n-octanol/water system is the benchmark for experimental LogP determination.[2]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For a benzamide, the amide proton is very weakly acidic, and the carbonyl oxygen is weakly basic.

Causality: The ionization state of a drug profoundly affects its solubility and permeability across biological membranes.[7] For instance, the solubility of a weakly basic or acidic compound will be highly dependent on the pH of the environment (e.g., stomach vs. intestine). Potentiometric titration is a standard and reliable method for experimentally determining the pKa of a compound.[2]

Experimental Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for determining the thermodynamic solubility of 3,5-Difluoro-2-methylbenzamide, adapted from guidelines recommended by the World Health Organization (WHO) and established practices.[8][9][10]

Principle: An excess of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is achieved between the dissolved and undissolved solid phases. The concentration of the compound in the saturated solution is then measured.[7][8]

Materials:

  • 3,5-Difluoro-2-methylbenzamide (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 N HCl (for pH 1.2 buffer)

  • Acetate buffer (pH 4.5)

  • Mechanical shaker or agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

  • Calibrated pH meter

Step-by-Step Methodology:

  • Preparation of Media: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8/7.4) as recommended for Biopharmaceutics Classification System (BCS) studies.[9]

  • Addition of Excess Solid: Add an amount of 3,5-Difluoro-2-methylbenzamide to a known volume of each buffer solution in a sealed vial, ensuring there is a clear excess of solid material. This is critical to guarantee that a saturated solution is formed.[8]

  • Equilibration: Place the vials in a mechanical shaker set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period. Expert Insight: The time to reach equilibrium must be established. This is done by taking samples at various time points (e.g., 24, 48, and 72 hours) until the measured concentration reaches a plateau, indicating that equilibrium has been achieved.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the concentration measurement. Centrifugation at high speed is the preferred method, followed by careful filtration of the supernatant through a low-binding syringe filter.[5][8] Trustworthiness Check: It is crucial to validate that the compound does not adsorb to the filter material, which could lead to erroneously low solubility values.[8]

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of 3,5-Difluoro-2-methylbenzamide using a validated analytical method, typically reverse-phase HPLC with UV detection.

  • Data Reporting: The experiment should be performed in at least triplicate for each pH condition. Report the solubility as the mean concentration (e.g., in mg/mL or µg/mL) ± standard deviation.[9]

Visualized Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 7.4) B 2. Add Excess Solid Compound to each buffer vial A->B C 3. Agitate at Constant Temp (e.g., 24-72 hours) B->C D 4. Monitor Concentration (Confirm Equilibrium Plateau) C->D E 5. Separate Phases (Centrifuge & Filter) D->E F 6. Quantify Concentration (HPLC Analysis) E->F G 7. Report Results (Mean ± SD in mg/mL) F->G

Sources

An In-Depth Technical Guide to 3,5-Difluoro-2-methylbenzamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] Within this context, fluorinated benzamides have emerged as a privileged scaffold in the development of novel therapeutics, finding applications as kinase inhibitors and modulators of protein-protein interactions.[2][3]

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methylbenzamide, a fluorinated benzamide with significant potential as a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] While specific biological data for this compound is not extensively available in the public domain, its structural motifs suggest promising avenues for investigation, particularly in the realms of oncology and immunology. This guide will detail a robust synthetic route, provide an in-depth analysis of its structural and spectroscopic characteristics, and explore its potential therapeutic applications as a kinase inhibitor and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component in the burgeoning field of targeted protein degradation.

Molecular Structure and Physicochemical Properties

3,5-Difluoro-2-methylbenzamide possesses a strategically substituted benzene ring, with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This substitution pattern is anticipated to significantly influence its conformational preferences and electronic properties, which in turn can dictate its biological activity.

PropertyValueSource
Molecular Formula C₈H₇F₂NO[4]
Molecular Weight 171.14 g/mol [4]
CAS Number 1323966-37-5[1]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

The presence of two fluorine atoms is expected to increase the molecule's lipophilicity and metabolic stability. The ortho-methyl group, in conjunction with the fluorine atoms, will likely induce a specific conformational bias in the benzamide moiety, which could be crucial for its interaction with biological targets.

Caption: 2D structure of 3,5-Difluoro-2-methylbenzamide.

Synthesis of 3,5-Difluoro-2-methylbenzamide

The synthesis of 3,5-Difluoro-2-methylbenzamide can be efficiently achieved from its corresponding carboxylic acid precursor, 3,5-Difluoro-2-methylbenzoic acid. This transformation is typically carried out in a two-step sequence involving the activation of the carboxylic acid to an acyl chloride, followed by amidation.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start 3,5-Difluoro-2-methylbenzoic Acid reagent1 SOCl₂ or (COCl)₂ DMF (cat.) intermediate 3,5-Difluoro-2-methylbenzoyl Chloride start->intermediate Activation reagent1->intermediate reagent2 Aqueous Ammonia (NH₄OH) product 3,5-Difluoro-2-methylbenzamide intermediate->product Amidation reagent2->product

Caption: Synthetic workflow for 3,5-Difluoro-2-methylbenzamide.

Experimental Protocol: Synthesis of 3,5-Difluoro-2-methylbenzamide

Step 1: Synthesis of 3,5-Difluoro-2-methylbenzoyl chloride

  • To a solution of 3,5-Difluoro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,5-Difluoro-2-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Difluoro-2-methylbenzamide [5]

  • Dissolve the crude 3,5-Difluoro-2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH, 5.0 eq) dropwise with vigorous stirring.

  • A white precipitate will form.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude 3,5-Difluoro-2-methylbenzamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃2.2 - 2.4s-
Ar-H (H4)6.9 - 7.1t~9.0 (JH-F)
Ar-H (H6)7.2 - 7.4d~9.0 (JH-F)
NH₂5.5 - 6.5br s-

The aromatic protons will exhibit coupling to the adjacent fluorine atoms, resulting in characteristic splitting patterns. The broad singlet for the amide protons is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy (Predicted)
CarbonPredicted Chemical Shift (δ, ppm)
CH₃15 - 20
Ar-C (C2)120 - 125
Ar-C (C4)110 - 115 (d, JC-F ≈ 20-25 Hz)
Ar-C (C6)115 - 120 (d, JC-F ≈ 20-25 Hz)
Ar-C (C1)135 - 140
Ar-C (C3)160 - 165 (d, JC-F ≈ 240-250 Hz)
Ar-C (C5)160 - 165 (d, JC-F ≈ 240-250 Hz)
C=O165 - 170

The carbon signals of the fluorinated aromatic ring will show characteristic splitting due to carbon-fluorine coupling. The carbons directly bonded to fluorine (C3 and C5) will appear as doublets with large coupling constants.

Infrared (IR) Spectroscopy (Predicted)
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3400 - 3200Medium, broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide I)1680 - 1650Strong
N-H Bend (Amide II)1620 - 1580Medium
C-F Stretch1350 - 1100Strong

The IR spectrum will be dominated by the strong carbonyl stretch of the amide group and the strong C-F stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 171. Key fragmentation patterns would likely involve the loss of the amide group and cleavage of the methyl group.

Potential Therapeutic Applications

The structural features of 3,5-Difluoro-2-methylbenzamide make it an attractive candidate for investigation in two key areas of drug discovery: kinase inhibition and as a ligand for Cereblon.

As a Kinase Inhibitor

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] Fluorinated benzamides have been successfully developed as inhibitors of various kinases.[2] The 3,5-difluoro-2-methyl substitution pattern could confer selectivity and potency towards specific kinase targets.

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Cascade Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Substrate Substrate Protein Receptor->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor 3,5-Difluoro-2-methylbenzamide Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

This protocol describes a generic luminescence-based assay to determine the inhibitory activity of 3,5-Difluoro-2-methylbenzamide against a target kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of 3,5-Difluoro-2-methylbenzamide in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a 384-well plate, add the following in order:

    • 5 µL of kinase buffer.

    • 2.5 µL of the test compound at various concentrations (or DMSO as a control).

    • 2.5 µL of the target kinase and its specific substrate.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Add 5 µL of a commercial luminescent kinase assay reagent (which measures the amount of ATP remaining) to each well.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The decrease in luminescence is proportional to the kinase activity. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

As a Cereblon (CRBN) Ligand for Targeted Protein Degradation

Cereblon is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[8] Small molecules that bind to Cereblon can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This is the mechanism of action of immunomodulatory drugs (IMiDs) like thalidomide and is the basis for the development of Proteolysis-Targeting Chimeras (PROTACs).[3][9] Fluorinated benzamides have been shown to bind to Cereblon, suggesting that 3,5-Difluoro-2-methylbenzamide could serve as a novel Cereblon ligand.[3]

PROTAC_Mechanism cluster_0 Targeted Protein Degradation PROTAC PROTAC (Warhead-Linker-Ligand) Target Target Protein PROTAC->Target Binds CRBN Cereblon (E3 Ligase) PROTAC->CRBN Binds Ternary Ternary Complex (Target-PROTAC-CRBN) Target->Ternary CRBN->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis

Caption: Mechanism of action of a PROTAC utilizing a Cereblon ligand.

This protocol outlines a competitive binding assay to determine the affinity of 3,5-Difluoro-2-methylbenzamide for Cereblon.

  • Reagent Preparation:

    • Prepare a stock solution of a known fluorescently labeled Cereblon ligand (reporter ligand).

    • Prepare a stock solution of the purified thalidomide-binding domain (TBD) of human Cereblon.

    • Prepare a serial dilution of 3,5-Difluoro-2-methylbenzamide in DMSO.

  • Assay Setup:

    • In a series of microcapillaries, mix the reporter ligand, the Cereblon TBD, and the test compound at varying concentrations. Maintain a constant final DMSO concentration.

  • Measurement:

    • Measure the thermophoretic movement of the fluorescent reporter ligand using a microscale thermophoresis (MST) instrument.

  • Data Analysis:

    • The binding of the test compound to the Cereblon TBD will displace the fluorescent reporter ligand, causing a change in its thermophoretic properties.

    • Plot the change in thermophoresis as a function of the test compound concentration to determine the binding affinity (Kᵢ or IC₅₀).

Conclusion

3,5-Difluoro-2-methylbenzamide represents a promising molecular scaffold with significant potential in drug discovery and development. Its strategic fluorination and methylation pattern suggest favorable physicochemical and pharmacokinetic properties. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications. The detailed experimental protocols for its synthesis and biological evaluation as a kinase inhibitor and a Cereblon ligand offer a clear roadmap for researchers to explore the full potential of this intriguing molecule. Further investigation into the biological activities of 3,5-Difluoro-2-methylbenzamide is warranted and could lead to the development of novel therapeutics for a range of diseases.

References

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Hansen, J. D., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Islinger, M., et al. (2020). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. PMC. Retrieved from [Link]

  • Hansen, J. D., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. Retrieved from [Link]

  • University of Regensburg. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, N-decyl-N-methyl-2,6-difluoro-. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-difluoro-N-methylbenzamide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Difluoro-2-Methylbenzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • Hansen, J. D., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). RESEARCH ARTICLE. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(2-fluorophenyl)-2,6-difluoro-. Retrieved from [Link]

  • PubMed. (n.d.). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Retrieved from [Link]

  • ChemRxiv. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-methyl-. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-benzamidine. Retrieved from [Link]

  • ScienceDirect. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]

  • PubMed. (2016). 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Retrieved from [Link]

  • PubMed. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. Retrieved from [Link]

  • PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • MDPI. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

Sources

3,5-Difluoro-2-methylbenzamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-2-methylbenzamide For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and methyl substituents. Fluorine substitution, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design. A thorough spectroscopic characterization is paramount for the unambiguous identification and purity assessment of this compound. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-Difluoro-2-methylbenzamide, along with detailed experimental protocols for data acquisition.

Molecular Structure and Numbering
Molecular structure of 3,5-Difluoro-2-methylbenzamide with atom numbering

Figure 1. Molecular structure of 3,5-Difluoro-2-methylbenzamide with IUPAC numbering.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Difluoro-2-methylbenzamide based on established principles of spectroscopy and analysis of related structures.

¹H NMR (Proton NMR) Data (Predicted)

Table 1. Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.95 - 7.15dddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-67.20 - 7.40dddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
-CH₃2.20 - 2.40s-
-NH₂5.50 - 6.50br s-
¹³C NMR (Carbon NMR) Data (Predicted)

Table 2. Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1135 - 140
C-2120 - 125
C-3160 - 165 (d, J(C-F) ≈ 240-250 Hz)
C-4110 - 115 (dd, J(C-F) ≈ 20-25 Hz)
C-5160 - 165 (d, J(C-F) ≈ 240-250 Hz)
C-6115 - 120 (dd, J(C-F) ≈ 20-25 Hz)
-CH₃15 - 20
C=O165 - 170
¹⁹F NMR (Fluorine NMR) Data (Predicted)

Table 3. Predicted ¹⁹F NMR Chemical Shifts (470 MHz, CDCl₃)

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F-3, F-5-110 to -115m
IR (Infrared) Spectroscopy Data (Predicted)

Table 4. Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3150Medium, BroadN-H stretching (amide)
3050 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (methyl)
1680 - 1650StrongC=O stretching (Amide I)
1620 - 1580MediumN-H bending (Amide II)
1600 - 1450MediumC=C stretching (aromatic)
1300 - 1100StrongC-F stretching
MS (Mass Spectrometry) Data (Predicted)

Table 5. Predicted m/z Values for Major Fragments in EI-MS

m/zProposed Fragment
171[M]⁺ (Molecular Ion)
155[M-NH₂]⁺
127[M-NH₂-CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for 3,5-Difluoro-2-methylbenzamide.

NMR Spectroscopy
Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of 3,5-Difluoro-2-methylbenzamide and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (0 ppm).

Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in Deuterated Solvent H1 ¹H NMR Acquisition Prep->H1 C13 ¹³C NMR Acquisition H1->C13 Sequential or Parallel Acquisition F19 ¹⁹F NMR Acquisition C13->F19 Process Fourier Transform, Phase Correction, Baseline Correction F19->Process Analysis Chemical Shift Assignment, Coupling Constant Determination, Integration Process->Analysis

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters
  • Spectrometer Frequency: 500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30 (or similar standard 1D proton experiment)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters
  • Spectrometer Frequency: 125 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 240 ppm

¹⁹F NMR Acquisition Parameters
  • Spectrometer Frequency: 470 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30 (or similar standard 1D fluorine experiment)

  • Number of Scans: 64-128

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-3 seconds

  • Spectral Width: 200 ppm

FT-IR Spectroscopy
Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.[2][3]

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered 3,5-Difluoro-2-methylbenzamide onto the center of the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[3]

Data Acquisition Workflow

FTIR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Baseline Correction, Normalization) Acquire->Process Analyze Analyze Spectrum (Peak Picking, Functional Group ID) Process->Analyze End End Analyze->End GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample in Volatile Solvent Inject Inject Sample Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Chromatogram Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpectrum Mass Spectrum of Peak Chromatogram->MassSpectrum Interpret Fragmentation Analysis MassSpectrum->Interpret

Sources

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-2-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. The bioavailability, formulation, and ultimate efficacy of a therapeutic agent are intrinsically linked to its solubility characteristics. This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks for determining and understanding the solubility of 3,5-Difluoro-2-methylbenzamide in various organic solvents. While specific experimental data for this compound is not yet widely published, this document will equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough solubility assessment. We will draw upon established principles and data from the parent molecule, benzamide, to inform our approach.

The solubility of a compound dictates many subsequent development pathways, from crystallization and purification processes to the design of dosage forms.[1][2] For a molecule like 3,5-Difluoro-2-methylbenzamide, which possesses both hydrogen bond donors and acceptors, as well as lipophilic regions, its interaction with different organic solvents is expected to be complex and highly dependent on solvent properties.

Physicochemical Properties and Predicted Solubility Behavior of 3,5-Difluoro-2-methylbenzamide

The structure of 3,5-Difluoro-2-methylbenzamide, with its aromatic ring, amide group, and fluorine and methyl substituents, suggests a nuanced solubility profile. The amide group can participate in hydrogen bonding, while the fluorine atoms can modulate the electronic properties of the molecule and its interactions with solvents. The methyl group adds a degree of lipophilicity.

Based on the behavior of benzamide, we can anticipate certain trends. For instance, benzamide exhibits higher solubility in polar protic solvents like methanol and ethanol compared to less polar or aprotic solvents.[3][4] The solubility of benzamide generally increases with temperature, indicating an endothermic dissolution process.[3][4][5] It is plausible that 3,5-Difluoro-2-methylbenzamide will follow similar trends, though the precise solubility values will be influenced by the specific electronic and steric effects of the fluoro and methyl groups.

Experimental Determination of Solubility

A robust experimental design is critical for obtaining accurate and reproducible solubility data. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][6] This method, coupled with a reliable analytical technique for concentration measurement, provides a solid foundation for any solubility study.

Key Experimental Protocols
1. Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solute with the solvent of interest at a constant temperature.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3,5-Difluoro-2-methylbenzamide to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Subsequently, separate the saturated solution from the solid phase. This can be achieved by centrifugation or filtration.[7] Care must be taken to avoid any temperature fluctuations during this step.

  • Concentration Analysis: Accurately determine the concentration of 3,5-Difluoro-2-methylbenzamide in the saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

2. Analytical Quantification by HPLC

HPLC is a preferred method for concentration determination due to its specificity and ability to separate the analyte from any potential impurities or degradation products.[7]

Step-by-Step Methodology:

  • Standard Preparation: Prepare a series of standard solutions of 3,5-Difluoro-2-methylbenzamide of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. Back-calculate the original concentration in the saturated solution.

Experimental Workflow Diagram

G A Add excess 3,5-Difluoro-2-methylbenzamide to solvent B Agitate in constant temperature shaker bath A->B C Centrifuge or filter to remove undissolved solid B->C D Dilute saturated solution C->D E Analyze by HPLC D->E F Quantify using calibration curve E->F

Caption: Experimental workflow for solubility determination.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data is obtained at different temperatures, thermodynamic models can be employed to correlate the data and derive important thermodynamic parameters of dissolution. Several models are commonly used for this purpose, including the modified Apelblat, Wilson, and NRTL models.[3][4]

Commonly Used Thermodynamic Models:
  • Modified Apelblat Equation: This is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).

  • Wilson and NRTL Models: These are local composition models that can be used to describe the solid-liquid equilibrium.

The application of these models allows for the calculation of thermodynamic properties such as the Gibbs energy, enthalpy, and entropy of dissolution, providing deeper insights into the dissolution process.[3][4][5] For instance, a positive enthalpy of dissolution indicates an endothermic process where solubility increases with temperature.

Data Analysis and Modeling Relationship

G ExpData Experimental Solubility Data (Solubility vs. Temperature) ThermoModels Thermodynamic Models (e.g., Apelblat, Wilson, NRTL) ExpData->ThermoModels Data Fitting ThermoParams Thermodynamic Parameters (ΔG, ΔH, ΔS) ThermoModels->ThermoParams Calculation ProcessInsight Understanding of the Dissolution Process ThermoParams->ProcessInsight Interpretation

Caption: Relationship between experimental data and thermodynamic modeling.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

SolventTemperature (°C)Solubility (mg/mL)Mole Fraction (x)
Example: Methanol25Experimental ValueCalculated Value
35Experimental ValueCalculated Value
45Experimental ValueCalculated Value
Example: Ethanol25Experimental ValueCalculated Value
35Experimental ValueCalculated Value
45Experimental ValueCalculated Value
Example: Acetone25Experimental ValueCalculated Value
35Experimental ValueCalculated Value
45Experimental ValueCalculated Value
Example: Ethyl Acetate25Experimental ValueCalculated Value
35Experimental ValueCalculated Value
45Experimental ValueCalculated Value

Conclusion

The solubility of 3,5-Difluoro-2-methylbenzamide in organic solvents is a critical parameter that will significantly influence its development as a potential pharmaceutical agent. This guide has outlined a comprehensive approach for the experimental determination and theoretical analysis of its solubility. By following the detailed protocols for the shake-flask method and HPLC analysis, researchers can generate high-quality, reliable data. Subsequent application of thermodynamic models will provide a deeper understanding of the dissolution behavior of this compound. This systematic approach will enable informed decisions in key areas such as process chemistry, formulation development, and overall drug design.

References

  • Journal of Chemical & Engineering Data. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
  • Current Pharmaceutical Analysis. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Bentham Science.
  • Spiral, Imperial College London. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • ResearchGate. (2019).
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate. (2018). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Lund University Publications.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability of 3,5-Difluoro-2-methylbenzamide, a crucial molecule in medicinal chemistry and drug discovery. Understanding its stability profile is paramount for ensuring its integrity during storage, handling, and within various experimental and formulation matrices. This document will delve into the intrinsic chemical properties of the molecule, potential degradation pathways, and provide robust protocols for its storage and stability assessment, grounded in established scientific principles and regulatory guidelines.

Molecular Profile and Intrinsic Stability

3,5-Difluoro-2-methylbenzamide (C₈H₇F₂NO) is an aromatic amide characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a primary amide group. The interplay of these functional groups dictates its overall stability.

  • The Benzamide Moiety: The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of 3,5-difluoro-2-methylbenzoic acid and ammonia.[1][2][3]

  • Fluorine Substitution: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, imparting significant thermal and oxidative stability to the aromatic ring.[4] This high bond energy suggests that defluorination is unlikely under typical storage and handling conditions. However, photodegradation and certain metabolic processes can lead to the cleavage of C-F bonds.[4][5]

  • Methyl Group: The methyl group is generally stable, though it could be a site for oxidation under aggressive conditions.

Based on this structural analysis, 3,5-Difluoro-2-methylbenzamide is expected to be a relatively stable compound under normal storage conditions.[6] However, exposure to extremes of pH, high temperatures, intense light, and strong oxidizing agents could lead to degradation.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7][8] Based on the chemical nature of 3,5-Difluoro-2-methylbenzamide, the following degradation pathways are plausible:

Hydrolytic Degradation
  • Acidic and Basic Hydrolysis: The primary degradation pathway is likely the hydrolysis of the amide bond.[1][2][3]

    • Under acidic conditions, the reaction would yield 3,5-difluoro-2-methylbenzoic acid and the ammonium ion.[1][2][9]

    • Under basic conditions, it would produce the salt of 3,5-difluoro-2-methylbenzoic acid and ammonia.[1]

cluster_hydrolysis Hydrolytic Degradation 3,5-Difluoro-2-methylbenzamide 3,5-Difluoro-2-methylbenzamide C₈H₇F₂NO Acid_Base H⁺ / H₂O or OH⁻ 3,5-Difluoro-2-methylbenzamide->Acid_Base Degradation_Products 3,5-Difluoro-2-methylbenzoic Acid + NH₃/NH₄⁺ Acid_Base->Degradation_Products

Caption: Proposed Hydrolytic Degradation Pathway.

Oxidative Degradation

While the fluorinated ring is resistant to oxidation, the methyl group and the amide functionality could be susceptible to strong oxidizing agents like hydrogen peroxide. Potential oxidation products could include the corresponding carboxylic acid (from oxidation of the methyl group) or N-hydroxy derivatives.

Photodegradation

Aromatic compounds can undergo photodegradation upon exposure to UV light.[10][11] For fluoroaromatic compounds, this can sometimes lead to defluorination, although this is generally a minor pathway.[4] The primary photolytic degradation would likely involve reactions of the aromatic ring or the amide group.

Thermal Degradation

Aromatic amides exhibit good thermal stability.[12][13] Significant degradation of 3,5-Difluoro-2-methylbenzamide is not expected at temperatures typically encountered during storage. High temperatures (well above 100°C) would be required to induce thermal decomposition, which might involve cleavage of the amide bond or other fragmentation pathways.[12][14]

Recommended Storage and Handling Conditions

To ensure the long-term integrity of 3,5-Difluoro-2-methylbenzamide, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place.[14]Minimizes the rate of potential degradation reactions.
Light Protect from light.Prevents potential photodegradation.
Atmosphere Store in a dry environment.Minimizes the risk of hydrolysis.
Container Keep container tightly closed in a dry and well-ventilated place.[14][15][16]Protects from atmospheric moisture and contaminants.
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection.[6]Standard laboratory practice to ensure safety.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 3,5-Difluoro-2-methylbenzamide should be conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[16][17][18][19] This involves performing forced degradation studies to understand the degradation profile and developing a stability-indicating analytical method.[7][20][21][22]

cluster_workflow Stability Assessment Workflow Start Obtain Pure Sample of 3,5-Difluoro-2-methylbenzamide Forced_Degradation Perform Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal) Start->Forced_Degradation Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Method_Development Method_Validation Validate Analytical Method (ICH Q2(R1)) Method_Development->Method_Validation Long_Term_Stability Conduct Long-Term and Accelerated Stability Studies (ICH Q1A(R2)) Method_Validation->Long_Term_Stability Data_Analysis Analyze Data and Establish Re-test Period/Shelf Life Long_Term_Stability->Data_Analysis End Define Storage Conditions Data_Analysis->End

Caption: Workflow for Stability Assessment.

Forced Degradation (Stress Testing) Protocol[7][8][20]

The goal of stress testing is to generate a target degradation of 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of 3,5-Difluoro-2-methylbenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Hydrolytic Stress:

    • Acidic: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Neutral: To a third aliquot, add an equal volume of purified water. Heat at 60°C for 24 hours.

    • After the specified time, neutralize the acidic and basic samples before analysis.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Stress:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[20][23] A control sample should be kept in the dark.

  • Thermal Stress:

    • Expose a solid sample of the compound to dry heat at 70°C for 48 hours.

Development and Validation of a Stability-Indicating Method

A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its degradation products.[6][15][21][22][24] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique.

  • Method Development:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent compound and all degradation peaks.

    • Detection: A photodiode array (PDA) detector is recommended to determine the peak purity and select the optimal detection wavelength.

  • Method Validation:

    • The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

3,5-Difluoro-2-methylbenzamide is a chemically robust molecule, with its stability primarily influenced by the benzamide functionality. While generally stable under recommended storage conditions, it is susceptible to hydrolytic degradation under strong acidic or basic conditions. A comprehensive understanding of its stability profile, achieved through systematic forced degradation studies and the use of a validated stability-indicating analytical method, is essential for its successful application in research and drug development. Adherence to the storage and handling guidelines outlined in this document will ensure the integrity and reliability of this important chemical entity.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Hsiao, S. H., & Chen, C. W. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
  • ICH Q1A(R2) Stability testing of new drug substances and products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 18, 2026, from [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Chemical Properties of Amides: Hydrolysis. (2022). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide i. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2004). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Breaking C-F bonds in drugs. (n.d.). Hypha Discovery. Retrieved January 18, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved January 18, 2026, from [Link]

  • API Testing: A Comprehensive Guide With Examples And Best Practices. (2024). LambdaTest. Retrieved January 18, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Stability-indicating methods for peptide drug analysis. (2024). AMSbiopharma. Retrieved January 18, 2026, from [Link]

  • Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • ASNC imaging guidelines for SPECT nuclear cardiology procedures: Stress, protocols, and tracers. (2016). Journal of Nuclear Cardiology. Retrieved January 18, 2026, from [Link]

  • Stability Indicating Assay Method. (2021). IJCRT.org. Retrieved January 18, 2026, from [Link]

  • Pharmacologic Stress Testing. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres. (2018). MDPI. Retrieved January 18, 2026, from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Publications. Retrieved January 18, 2026, from [Link]

  • REVIEW: FORCE DEGRADATION STUDIES. (2011). Pharma Science Monitor. Retrieved January 18, 2026, from [Link]

  • What is a stability indicating method? (n.d.). AmbioPharm. Retrieved January 18, 2026, from [Link]

  • Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. Retrieved January 18, 2026, from [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]

  • Apache JMeter™. (n.d.). Apache JMeter™. Retrieved January 18, 2026, from [Link]

  • Photodegradation of Methyl Orange & Methylene Blue Dye using Zinc Oxide Photocatalyst. (2020). YouTube. Retrieved January 18, 2026, from [Link]

  • Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. (1969). Defense Technical Information Center. Retrieved January 18, 2026, from [Link]

  • Sherlock | Complete Lifecycle Security for Web3 Protocols. (n.d.). Sherlock. Retrieved January 18, 2026, from [Link]

  • Acid hydrolysis of benzamides in <60 wt% H2SO4. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2020). MDPI. Retrieved January 18, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma. Retrieved January 18, 2026, from [Link]

  • Forced Degradation Study in Pharmaceuticals. (2018). YouTube. Retrieved January 18, 2026, from [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

  • Ich guidelines for stability studies 1. (2012). Slideshare. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-2-methylbenzamide and its Core Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-2-methylbenzamide is a valuable substituted aromatic amide that serves as a key building block in the synthesis of complex organic molecules. The strategic incorporation of fluorine atoms can significantly modify the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, this compound and its precursors are of considerable interest to researchers in the pharmaceutical and agrochemical industries for the development of novel active ingredients.[2]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing 3,5-Difluoro-2-methylbenzamide, with a strong emphasis on the synthesis of its crucial precursor, 3,5-Difluoro-2-methylbenzoic acid. We will explore the causal relationships behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of different methodologies to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 3,5-Difluoro-2-methylbenzamide, points to two primary disconnection points. The most evident disconnection is across the amide C-N bond, leading back to 3,5-Difluoro-2-methylbenzoic acid and an ammonia source. This approach is the most common and will be the central focus of this guide.

Further disconnection of the benzoic acid intermediate reveals 3,5-Difluoro-2-methyltoluene as a plausible and commercially accessible starting material. The synthesis, therefore, can be logically structured into two principal stages:

  • Stage 1: Oxidation - The conversion of 3,5-Difluoro-2-methyltoluene to 3,5-Difluoro-2-methylbenzoic acid.

  • Stage 2: Amidation - The conversion of the resulting benzoic acid into the target benzamide.

G Target 3,5-Difluoro-2-methylbenzamide Acid 3,5-Difluoro-2-methylbenzoic Acid Target->Acid Amide Disconnection Ammonia Ammonia (NH3) Target->Ammonia Toluene 3,5-Difluoro-2-methyltoluene Acid->Toluene Carboxylation Disconnection Oxidant Oxidizing Agent Acid->Oxidant

Caption: Retrosynthetic pathway for 3,5-Difluoro-2-methylbenzamide.

Stage 1: Synthesis of the Key Intermediate: 3,5-Difluoro-2-methylbenzoic Acid

The most direct and industrially scalable route to 3,5-Difluoro-2-methylbenzoic acid involves the oxidation of the methyl group of 3,5-Difluoro-2-methyltoluene. While various oxidants can achieve this transformation, potassium permanganate (KMnO₄) is a classic, robust, and cost-effective choice for this type of benzylic oxidation.

The rationale for this choice is grounded in the high oxidation state of manganese in KMnO₄, which allows it to readily oxidize alkyl chains attached to an aromatic ring to the corresponding carboxylic acid. The reaction proceeds via a radical mechanism, initiated by hydrogen abstraction from the benzylic position, which is the most reactive C-H bond. The reaction is typically performed in an aqueous solution under basic or neutral conditions and requires heating to proceed at a practical rate.

Experimental Protocol: Oxidation of 3,5-Difluoro-2-methyltoluene

Materials:

  • 3,5-Difluoro-2-methyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) (optional, for basic conditions)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Difluoro-2-methyltoluene (1.0 eq) and deionized water. If basic conditions are desired, add sodium carbonate (0.1-0.2 eq).

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (approx. 3.0 eq) portion-wise to the mixture. The portion-wise addition is critical to control the exothermic nature of the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Quenching: After cooling to room temperature, quench the excess KMnO₄ by the careful addition of a saturated aqueous solution of sodium sulfite until the purple color disappears completely. This step reduces any remaining Mn(VII) or Mn(IV) to soluble Mn(II) salts, simplifying the workup.

  • Filtration: Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water to ensure complete recovery of the product.

  • Acidification: Cool the clear filtrate in an ice bath and acidify with concentrated HCl until the pH is approximately 1-2. The 3,5-Difluoro-2-methylbenzoic acid will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

G cluster_0 Stage 1: Oxidation Start 3,5-Difluoro-2-methyltoluene Reagents 1. KMnO₄, H₂O, Δ 2. HCl (aq) Start->Reagents Product 3,5-Difluoro-2-methylbenzoic Acid Reagents->Product

Caption: Workflow for the synthesis of the key benzoic acid intermediate.

Stage 2: Amidation of 3,5-Difluoro-2-methylbenzoic Acid

Directly reacting a carboxylic acid with ammonia to form an amide is challenging because the acidic carboxylic acid and basic ammonia readily form a stable ammonium carboxylate salt.[3] Overcoming this requires very high temperatures (160–180 °C) to drive off water, which is often not feasible for complex molecules.[4] Therefore, the carboxylic acid must first be "activated" to a more reactive derivative. The most reliable and common method is its conversion to an acyl chloride.

Method A: The Acyl Chloride Pathway

This two-step approach involves the initial formation of 3,5-Difluoro-2-methylbenzoyl chloride, followed by its reaction with ammonia.

Step 2a: Formation of the Acyl Chloride

Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts being gases (SO₂ and HCl), which are easily removed, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.

Experimental Protocol: Synthesis of 3,5-Difluoro-2-methylbenzoyl chloride

  • Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Reagents: Add 3,5-Difluoro-2-methylbenzoic acid (1.0 eq) to the flask. Add thionyl chloride (SOCl₂, 1.5-2.0 eq) slowly, followed by a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to 40-50°C for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 3,5-Difluoro-2-methylbenzoyl chloride is often used directly in the next step without further purification.

G reagents Carboxylic Acid + SOCl₂ (Thionyl Chloride) + DMF (cat.) intermediate Vilsmeier Intermediate reagents->intermediate Activation product Acyl Chloride + SO₂ (gas) + HCl (gas) intermediate->product Substitution

Caption: Mechanism of acyl chloride formation using thionyl chloride and DMF.

Step 2b: Amide Formation from the Acyl Chloride

The acyl chloride is highly electrophilic and reacts readily with nucleophiles like ammonia. The reaction is typically performed at low temperatures to control its exothermic nature. An excess of ammonia is used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 3,5-Difluoro-2-methylbenzamide

  • Setup: In a flask equipped with a stirrer, place a concentrated aqueous solution of ammonium hydroxide (NH₄OH, >3.0 eq) and cool it in an ice-salt bath to 0-5°C.

  • Addition: Dissolve the crude 3,5-Difluoro-2-methylbenzoyl chloride (1.0 eq) in a suitable inert solvent (e.g., THF or dichloromethane). Add this solution dropwise to the cold, stirring ammonia solution, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes while warming to room temperature.

  • Isolation: The product, being a solid, will often precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then a small amount of cold diethyl ether to remove nonpolar impurities. The product can be further purified by recrystallization.

Method B: Direct Amidation using Coupling Reagents

For more sensitive substrates or in cases where the formation of an acyl chloride is undesirable, peptide coupling reagents can be employed. These reagents activate the carboxylic acid in situ to form an active ester, which then reacts with the amine.

Coupling Reagent SystemActivating AgentAdditiveKey AdvantagesKey Disadvantages
EDC/HOBt EDC (a carbodiimide)HOBtMild conditions, good yields.Byproduct can be difficult to remove.
HATU/DIPEA HATUDIPEA (Base)Very efficient, fast reactions.High cost, potential for racemization.
T3P® T3P®Pyridine (Base)High yields, easy workup.Requires stoichiometric base.

Table 1. Comparison of common amidation coupling reagent systems.

While effective, these methods are generally more expensive than the acyl chloride route and are typically reserved for small-scale synthesis in a drug discovery context rather than large-scale manufacturing.

Summary and Conclusion

The synthesis of 3,5-Difluoro-2-methylbenzamide is most efficiently achieved through a two-stage process. The recommended and most scalable pathway begins with the potassium permanganate-mediated oxidation of 3,5-Difluoro-2-methyltoluene to yield the crucial intermediate, 3,5-Difluoro-2-methylbenzoic acid. Subsequent activation of this acid to its corresponding acyl chloride using thionyl chloride, followed by amidation with aqueous ammonia, provides a reliable and high-yielding route to the final product. This approach balances cost-effectiveness, scalability, and procedural simplicity, making it highly suitable for both academic research and industrial production environments.

References

  • Process for the preparation of 3,5-difluoroaniline.
  • Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
  • 3,5-Difluoro-2-Methylbenzoic Acid: A Key Intermedi
  • The prepar
  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines. The Journal of Organic Chemistry.

Sources

A Privileged Scaffold: Unlocking the Potential of 3,5-Difluoro-2-methylbenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design.[1][2] This guide delves into the multifaceted potential of 3,5-Difluoro-2-methylbenzamide, a uniquely substituted benzamide, as a high-value intermediate in medicinal chemistry. We will dissect its structural attributes, outline a robust synthetic pathway, and explore its promising applications, with a particular focus on the development of novel ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the burgeoning field of Targeted Protein Degradation (TPD). This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their therapeutic programs.

The Strategic Imperative of Fluorinated Benzamides in Drug Discovery

The deliberate use of fluorine in medicinal chemistry has become a prevalent strategy for optimizing drug candidates.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[3][4] When integrated into a versatile pharmacophore like the benzamide moiety, which is present in a wide array of approved drugs with diverse pharmacological activities, the potential for innovation is substantial.[5]

3,5-Difluoro-2-methylbenzamide emerges as a particularly compelling building block.[6] Its specific substitution pattern offers a unique combination of electronic and steric features:

  • 3,5-Difluoro Substitution: The two fluorine atoms act as powerful electron-withdrawing groups, modulating the acidity of the amide proton and influencing the molecule's overall electronic profile. This can lead to altered binding interactions and improved metabolic stability.

  • 2-Methyl Group: The ortho-methyl group introduces steric hindrance, which can lock the amide bond in a specific conformation. This conformational rigidity can be crucial for enhancing binding affinity and selectivity for a target protein.[7]

This guide will illuminate how these features can be harnessed to create novel therapeutics.

Physicochemical Profile and Synthetic Rationale

Understanding the intrinsic properties of a building block is fundamental to its effective application. The structural uniqueness of 3,5-Difluoro-2-methylbenzamide makes it a valuable intermediate for creating bioactive compounds.[6]

Computed Physicochemical Properties

A summary of the key computed physicochemical properties of 3,5-Difluoro-2-methylbenzamide is presented below. These values provide a baseline for its potential behavior in biological systems.

PropertyValueSource
Molecular Formula C8H7F2NO[6]
Molecular Weight 171.14 g/mol [6]
XLogP3 1.4[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Topological Polar Surface Area 43.1 Ų[6]
Proposed Synthesis of 3,5-Difluoro-2-methylbenzamide

The following protocol outlines a reliable method for the laboratory-scale synthesis of 3,5-Difluoro-2-methylbenzamide, starting from 3,5-difluorotoluene. This multi-step process is designed for efficiency and purity.

Step 1: Bromination of 3,5-Difluorotoluene

  • To a solution of 3,5-difluorotoluene (1.0 eq) in a suitable solvent like chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a radical initiator such as benzoyl peroxide (0.05 eq).

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, wash with aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-3,5-difluoro-2-methylbenzene.

Step 2: Grignard Reaction and Carboxylation

  • In an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).

  • Add a solution of the 1-bromo-3,5-difluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation.

  • Once the Grignard reagent is formed, cool the mixture to -78 °C (dry ice/acetone bath).

  • Bubble dry carbon dioxide gas through the stirred solution for 2-3 hours.

  • Allow the reaction to warm to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3,5-Difluoro-2-methylbenzoic acid.

Step 3: Amidation to 3,5-Difluoro-2-methylbenzamide

  • Dissolve the crude 3,5-Difluoro-2-methylbenzoic acid (1.0 eq) in dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, prepare a solution of aqueous ammonia. Cool it to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the cold ammonia solution with vigorous stirring.

  • Stir for an additional hour, then extract the product with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain pure 3,5-Difluoro-2-methylbenzamide.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Carboxylation cluster_2 Step 3: Amidation 3,5-Difluorotoluene 3,5-Difluorotoluene 1-Bromo-3,5-difluoro-2-methylbenzene 1-Bromo-3,5-difluoro-2-methylbenzene 3,5-Difluorotoluene->1-Bromo-3,5-difluoro-2-methylbenzene NBS, BPO Grignard Reagent Grignard Reagent 1-Bromo-3,5-difluoro-2-methylbenzene->Grignard Reagent Mg, THF 3,5-Difluoro-2-methylbenzoic acid 3,5-Difluoro-2-methylbenzoic acid Grignard Reagent->3,5-Difluoro-2-methylbenzoic acid 1. CO2 2. H+ Acid Chloride Acid Chloride 3,5-Difluoro-2-methylbenzoic acid->Acid Chloride (COCl)2, DMF 3,5-Difluoro-2-methylbenzamide 3,5-Difluoro-2-methylbenzamide Acid Chloride->3,5-Difluoro-2-methylbenzamide NH3(aq) PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds to Proteasome Proteasome POI->Proteasome targeted to CRBN CRBN E3 Ligase Complex PROTAC->CRBN recruits CRBN->POI Ubiquitination Ub Ubiquitin (Ub) Ub->CRBN loaded onto Degradation Degraded Peptides Proteasome->Degradation leads to

Caption: PROTAC-mediated protein degradation via CRBN recruitment.

Protocol: Synthesis and Evaluation of a CRBN Ligand

This protocol describes the synthesis of a hypothetical CRBN ligand from 3,5-Difluoro-2-methylbenzamide and its evaluation.

Step 1: Synthesis of a Linker-Functionalized Benzamide

  • Follow the synthesis protocol for 3,5-Difluoro-2-methylbenzoic acid as described in Section 2.2.

  • Couple the benzoic acid derivative with 3-aminopiperidine-2,6-dione hydrochloride (a key component of IMiD-type ligands) using a peptide coupling agent like EDC/HOBt in DMF with DIPEA as a base. [3]3. The primary amide of the starting material needs to be replaced with a suitable amine for coupling. For instance, starting from the corresponding aniline and coupling it with the glutarimide moiety.

  • Purify the resulting compound, which now serves as the CRBN-binding warhead.

Step 2: Biological Evaluation - Competitive Binding Assay

  • Objective: To determine the IC50 value of the newly synthesized ligand for CRBN.

  • Materials: Recombinant human CRBN thalidomide-binding domain (hTBD), a known fluorescently-labeled CRBN ligand (tracer), assay buffer.

  • Procedure: a. Prepare a serial dilution of the test compound (e.g., from 100 μM to 1 nM). b. In a microplate, add a fixed concentration of hTBD and the fluorescent tracer to each well. c. Add the diluted test compound to the wells. Include controls with no compound (maximum binding) and excess non-labeled thalidomide (background). d. Incubate the plate to allow binding to reach equilibrium. e. Measure the fluorescence polarization or a similar signal that changes upon tracer binding. f. Plot the signal against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broader Horizons in Medicinal Chemistry

While its application in TPD is at the forefront, the structural motifs within 3,5-Difluoro-2-methylbenzamide suggest its utility across other therapeutic domains.

  • Anticancer Agents: The benzamide scaffold is present in numerous kinase inhibitors and other anticancer drugs. [8]The specific substitution pattern could be exploited to develop novel agents with improved potency and selectivity.

  • Neuroprotective Agents: The lipophilicity imparted by the fluorine atoms may enhance blood-brain barrier penetration, making derivatives of this compound interesting candidates for CNS-active drugs targeting neurodegenerative diseases. [8]* Conformational Locking through Intramolecular Hydrogen Bonds: The ortho-methyl group and the amide N-H can interact with an ortho-fluorine atom, potentially forming an intramolecular hydrogen bond (IMHB). [7]This can rigidify the molecule's conformation, which is a widely used strategy to enhance binding affinity and improve physicochemical properties like permeability and solubility. [7] The diagram below illustrates how a library of compounds could be generated from this core to explore structure-activity relationships (SAR).

SAR_Exploration cluster_amide Amide (R1) Modification cluster_ring Aromatic Ring (R2) Modification Core 3,5-Difluoro-2-methyl benzamide Core Amide1 Alkyl Chains Core->Amide1 Derivatize Amide2 Aromatic Rings Core->Amide2 Derivatize Amide3 Heterocycles Core->Amide3 Derivatize Ring1 Add H-bond donors/acceptors Core->Ring1 Synthesize Analogs Ring2 Vary electronic properties Core->Ring2 Synthesize Analogs Ring3 Introduce chiral centers Core->Ring3 Synthesize Analogs

Caption: SAR exploration strategy for the core scaffold.

Future Perspectives and Conclusion

3,5-Difluoro-2-methylbenzamide is more than just a chemical intermediate; it is a privileged scaffold poised for significant impact in medicinal chemistry. Its unique electronic and steric properties make it an ideal starting point for the development of sophisticated therapeutic agents. The immediate and most promising application lies in the creation of next-generation CRBN ligands for potent and selective PROTACs. Further exploration through parallel synthesis and screening of derivative libraries will undoubtedly uncover novel activities in other therapeutic areas. The strategic use of such well-designed, fluorine-containing building blocks will continue to be a driving force in the discovery of new medicines.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH.
  • Fluorinated building blocks in drug design: new p
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.
  • Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry - Benchchem.
  • Cas no 1323966-37-5 (3,5-Difluoro-2-methylbenzamide).
  • 3,5-difluoro-N-methylbenzamide | C8H7F2NO | CID 17683109 - PubChem.
  • 1323966-37-5|3,5-Difluoro-2-methylbenzamide|BLD Pharm.
  • Building Blocks - PharmaBlock.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.
  • Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol - Benchchem.

Sources

The Strategic deployment of 3,5-Difluoro-2-methylbenzamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—have rendered fluorinated organic compounds indispensable tools for the modern chemist. Among the vast arsenal of fluorinated building blocks, 3,5-Difluoro-2-methylbenzamide has emerged as a particularly valuable and versatile intermediate. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms meta to a sterically influential methyl group and an amide functionality ripe for further transformation, offers a compelling platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of 3,5-Difluoro-2-methylbenzamide, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Attributes

3,5-Difluoro-2-methylbenzamide is a white to off-white solid with the molecular formula C₈H₇F₂NO and a molecular weight of approximately 171.14 g/mol .[1] The strategic placement of its substituents dictates its reactivity and utility as a synthetic building block.

PropertyValueSource
Molecular FormulaC₈H₇F₂NOPubChem
Molecular Weight171.14 g/mol PubChem[1]
XLogP31.4PubChem[1]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

The presence of two fluorine atoms significantly influences the electronic nature of the aromatic ring, rendering it electron-deficient and activating it towards certain transformations. The ortho-methyl group provides steric hindrance that can direct reactions to specific positions and influence the conformation of downstream products. The primary amide group serves as a versatile handle for a variety of chemical modifications.

Synthesis of 3,5-Difluoro-2-methylbenzamide: A Validated Protocol

The most direct and reliable method for the preparation of 3,5-Difluoro-2-methylbenzamide is the amidation of its corresponding carboxylic acid, 3,5-Difluoro-2-methylbenzoic acid. This transformation is typically achieved through the activation of the carboxylic acid, followed by reaction with an ammonia source. A common and effective method involves the use of thionyl chloride (SOCl₂) for the in-situ formation of the acyl chloride, which is then quenched with ammonia.[1][2]

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This two-step, one-pot procedure is a robust and scalable method for the synthesis of 3,5-Difluoro-2-methylbenzamide.

Materials:

  • 3,5-Difluoro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous Ammonia (NH₄OH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: To a solution of 3,5-Difluoro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), thionyl chloride (1.2 eq) is added dropwise at 0 °C under an inert atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the evolution of gas ceases.

  • Amidation: The reaction mixture containing the in-situ generated acyl chloride is cooled to 0 °C. Concentrated aqueous ammonia (excess) is then added slowly and cautiously. The mixture is stirred vigorously for 1-2 hours at room temperature.

  • Work-up: The reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 3,5-Difluoro-2-methylbenzamide. The product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3,5-Difluoro-2-methylbenzoic Acid 3,5-Difluoro-2-methylbenzoic Acid Activation Activation (Acyl Chloride Formation) 3,5-Difluoro-2-methylbenzoic Acid->Activation 1. SOCl₂, DCM SOCl2 SOCl₂ NH3 NH₃ Amidation Amidation Activation->Amidation 2. NH₃ (aq) 3,5-Difluoro-2-methylbenzamide 3,5-Difluoro-2-methylbenzamide Amidation->3,5-Difluoro-2-methylbenzamide

Figure 1: Synthetic workflow for the preparation of 3,5-Difluoro-2-methylbenzamide.

Key Reactions and Synthetic Utility

The utility of 3,5-Difluoro-2-methylbenzamide as a building block stems from the reactivity of its amide functionality and the unique electronic and steric properties of the substituted aromatic ring.

Dehydration to Nitriles

The primary amide of 3,5-Difluoro-2-methylbenzamide can be dehydrated to the corresponding nitrile, 3,5-difluoro-2-methylbenzonitrile, using standard dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA). This transformation opens up a different avenue of synthetic possibilities, as the nitrile group can participate in a variety of reactions, including reductions to amines, additions of organometallic reagents, and cycloadditions.

Hofmann Rearrangement to Anilines

The Hofmann rearrangement of 3,5-Difluoro-2-methylbenzamide provides a route to 3,5-difluoro-2-methylaniline. This reaction, typically carried out with bromine or N-bromosuccinimide in the presence of a strong base, offers a method for the introduction of an amino group onto the aromatic ring, a key functional group in many pharmaceutical and agrochemical compounds.

N-Functionalization

The amide nitrogen can be functionalized through alkylation or arylation reactions, although this often requires activation of the amide or the use of coupling partners. These modifications allow for the introduction of diverse substituents, further expanding the chemical space accessible from this building block.

Thionation with Lawesson's Reagent

Reaction of 3,5-Difluoro-2-methylbenzamide with Lawesson's reagent provides the corresponding thioamide.[3][4][5] Thioamides are valuable intermediates in their own right, serving as precursors for the synthesis of various sulfur-containing heterocycles such as thiazoles and thiadiazoles, which are prevalent in many biologically active molecules.[3]

Reactions cluster_products Synthetic Transformations A 3,5-Difluoro-2-methylbenzamide B 3,5-Difluoro-2-methylbenzonitrile A->B Dehydration (e.g., POCl₃) C 3,5-Difluoro-2-methylaniline A->C Hofmann Rearrangement (e.g., Br₂, NaOH) D N-Substituted Amides A->D N-Functionalization (e.g., Alkylation/Arylation) E 3,5-Difluoro-2-methylthiobenzamide A->E Thionation (Lawesson's Reagent)

Figure 2: Key synthetic transformations of 3,5-Difluoro-2-methylbenzamide.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3,5-difluoro-2-methylbenzamide scaffold is a privileged motif in the design of kinase inhibitors.[6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The benzamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase active site. The difluorophenyl ring can engage in favorable interactions with the protein, and the methyl group can provide steric bulk to enhance selectivity and potency.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, signals for the two aromatic protons, and broad signals for the amide protons. The coupling of the aromatic protons with the fluorine atoms will result in characteristic splitting patterns.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon. The chemical shifts of the fluorinated carbons will be significantly influenced by the fluorine atoms.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the amide group and other characteristic cleavages of the aromatic ring.[10][11]

Conclusion and Future Outlook

3,5-Difluoro-2-methylbenzamide is a valuable and versatile building block in modern organic synthesis. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups and the advantageous properties imparted by its unique substitution pattern, makes it an attractive starting material for the construction of complex and high-value molecules. Its prominent role in the design of kinase inhibitors underscores its significance in medicinal chemistry. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of 3,5-Difluoro-2-methylbenzamide is poised to play an increasingly important role in driving innovation in both academic and industrial research.

References

  • PubChem. 3,5-difluoro-N-methylbenzamide. National Center for Biotechnology Information. PubChem Compound Database; CID=17683109. Available from: [Link].

  • PubChem. 3,5-Difluoro-2-methylbenzamide. National Center for Biotechnology Information. PubChem Compound Database; CID=1323966-37-5. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link].

  • Asaki, T., et al. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006;16(5):1421-1425.
  • Kaleta, Z., et al. Thionation Using Fluorous Lawesson's Reagent. Organic Letters. 2006;8(8):1625-1628.
  • ResearchGate. How to produce amide from Benzoic acid and amine directly? 2012. Available from: [Link].

  • Makarov, M. V., et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. 2021;26(23):7168.
  • Khan, A. T., et al. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. 2021;26(22):6995.
  • Szostak, M., & Aubé, J. Synthesis and rearrangement of a bridged thioamide.
  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. 2020. Available from: [Link].

  • Michigan State University. Mass Spectrometry. Available from: [Link].

  • Chemical Kinomics. Drug Discovery - Inhibitor. Available from: [Link].

  • Cortes, S., et al. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry. 2015;13(45):11049-11054.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link].

  • da Silva, A. G., et al. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. 2025.
  • Fochi, M., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. 2013;3(41):18698-18705.
  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. 2013.
  • Organic Chemistry Portal. Thionation Using Fluorous Lawesson's Reagent. Available from: [Link].

  • Li, Y., et al. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules. 2023;28(8):3495.
  • LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link].

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link].

  • European Patent Office. RHO KINASE INHIBITORS. 2011. Available from: [Link].

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Available from: [Link].

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. 2016. Available from: [Link].

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Available from: [Link].

Sources

The Strategic Incorporation of Fluorine in Benzamide Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Halogen

In the landscape of medicinal chemistry, the benzamide moiety stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1] Its synthetic tractability and the ability to readily modify its substitution patterns have made it a cornerstone of drug design. Concurrently, the strategic incorporation of fluorine into small molecules has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[2][3] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[3][4] This guide provides an in-depth exploration of fluorinated benzamide derivatives, offering researchers and drug development professionals a comprehensive overview of their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications.

Synthetic Methodologies: Crafting the Fluorinated Benzamide Core

The synthesis of fluorinated benzamide derivatives can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Pathway 1: Acylation of Amines with Fluorinated Benzoyl Chlorides

A common and efficient method for forming the amide bond is the reaction of a fluorinated benzoyl chloride with a primary or secondary amine.[5][6] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[5]

Experimental Protocol: Synthesis of N-(morpholin-4-yl)-2-fluorobenzamide [5]

  • Reactant Preparation: In a round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Pathway 2: Amide Coupling of Fluorinated Benzoic Acids and Amines

Another widely used approach is the direct coupling of a fluorinated benzoic acid with an amine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) facilitate the formation of an active ester intermediate, which then reacts with the amine to form the amide bond.[5][7]

Experimental Protocol: Synthesis of a Fluorinated Benzamide using TBTU Coupling [7]

  • Reactant Preparation: To a solution of the fluorinated benzoic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g., DCM or DMF), add TBTU (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). The work-up procedure typically involves dilution with an organic solvent, washing with aqueous solutions to remove the coupling byproducts and excess reagents, drying, and concentration.

  • Purification: The crude product is then purified by column chromatography or recrystallization.

The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of novel benzamide derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation A Starting Materials (Fluorinated Benzoic Acid/Acyl Chloride + Amine) B Amide Bond Formation (e.g., Acylation or Coupling Reaction) A->B C Work-up & Purification (Extraction, Chromatography, Recrystallization) B->C D Characterization (NMR, MS, etc.) C->D E Primary Screening (e.g., In vitro cytotoxicity, enzyme inhibition) D->E Pure Compound F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H In vivo Studies G->H

Caption: General workflow for the synthesis and biological evaluation of fluorinated benzamide derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Fluorinated benzamides have demonstrated significant potential across a range of therapeutic areas, including oncology, neurodegenerative diseases, and medical imaging. The position and number of fluorine atoms, along with other substituents on the benzamide scaffold, play a crucial role in determining the biological activity and target selectivity.

Oncology

In the field of oncology, fluorinated benzamides have emerged as promising inhibitors of key signaling pathways involved in cancer progression.

  • Dual EGFR/HDAC Inhibitors: A series of N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are synergistically involved in the progression of triple-negative breast cancer (TNBC).[8] Molecular modeling suggests that the 2-fluorobenzamide moiety chelates with the zinc ion in the active site of HDAC3, while the benzyl group occupies the ATP-binding pocket of EGFR.[8]

  • Kinase Inhibitors: The benzamide scaffold has been explored for the development of inhibitors of various oncogenic kinases. SAR studies on a series of 4-aroylaminophenyl-N-benzylacetamides, which can be considered extended benzamide analogues, revealed that meta-fluoro and meta-chloro substitutions on the benzamide ring were effective in inhibiting the growth of various cancer cell lines, including leukemia and stomach cancer.[9]

The following table summarizes the anticancer activity of selected fluorinated benzamide and related derivatives.

Compound IDTarget(s)Cancer TypeIn Vitro Activity (IC50)Reference(s)
Compound 38 EGFR / HDAC3Triple-Negative Breast CancerEGFR: 20.34 nM, HDAC3: 1.09 µM[8]
Analog 4d Multiple KinasesLeukemia (MCF7)6.55 µM[9]
Analog 4e Multiple KinasesLeukemia (MV4-11)1.90 µM[9]
Entinostat HDACNon-Small Cell Lung CancerH460: 0.69 µM, H1975: 0.20 µM[10]
Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier is a critical challenge in the development of drugs for central nervous system (CNS) disorders. The incorporation of fluorine can enhance this property, making fluorinated benzamides attractive candidates for treating neurodegenerative diseases.[11]

  • Sirtuin 2 (SIRT2) Inhibitors: SIRT2, a lysine deacetylase, has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][12] Inhibition of SIRT2 is considered a potential therapeutic strategy.[13] Benzamide derivatives have been designed as potent and selective SIRT2 inhibitors, with some compounds showing over 150-fold selectivity against other sirtuin isoforms.[14]

  • Dopamine D2 Receptor Ligands: Fluorinated benzamides have been extensively studied as high-affinity ligands for dopamine D2 receptors, which are important targets in the treatment of schizophrenia and other psychiatric disorders.[15][16] The introduction of a fluoropropyl group, for instance, has led to the development of potent D2 receptor antagonists with improved properties for positron emission tomography (PET) imaging.[15]

  • Inhibitors of Amyloid-β Aggregation: While not strictly benzamides, fluorinated benzenesulfonamides have been shown to inhibit the aggregation of amyloid-beta peptide, a key event in the pathogenesis of Alzheimer's disease.[17] This highlights the potential of fluorinated aromatic scaffolds in targeting protein misfolding and aggregation.

The table below presents data for selected fluorinated benzamides targeting CNS disorders.

CompoundTargetPotential ApplicationKey FindingsReference(s)
Compound 17k SIRT2Neurodegenerative Diseases, CancerIC50 = 0.60 µM, >150-fold selectivity over SIRT1/3[14]
[18F]Fallypride Dopamine D2 ReceptorPET ImagingHigh affinity (Ki = 0.03 nM), high striatal uptake[15]
[3H]NCQ 115 Dopamine D2 ReceptorCNS DisordersHigh affinity (Ki = 147 pM), high selectivity[18]
Medical Imaging

The use of the fluorine-18 isotope (¹⁸F) in PET imaging has revolutionized the diagnosis and monitoring of various diseases. Fluorinated benzamides have been successfully developed as PET tracers due to their ability to selectively target specific biomarkers.

  • Melanoma Imaging: A ⁶⁸Ga-labeled fluorinated benzamide derivative, ⁶⁸Ga-MI-0202C1, has been developed for PET imaging of melanoma.[2] The benzamide structure exhibits a high affinity for melanin, allowing for the selective visualization of melanoma tumors.[2]

  • Tumor Imaging (Sigma-2 Receptors): A series of ¹⁸F-labeled benzamide analogues have been synthesized and evaluated as PET ligands for imaging sigma-2 (σ2) receptors, which are overexpressed in many solid tumors.[12][19] These tracers have shown high tumor uptake and favorable tumor-to-normal tissue ratios in preclinical studies.[12][19]

Mechanisms of Action: Elucidating the Molecular Interactions

Understanding the mechanism of action (MoA) at the molecular level is crucial for rational drug design and optimization. The fluorinated benzamide scaffold has been shown to interact with various biological targets through diverse mechanisms.

Dual Inhibition of EGFR and HDAC Signaling

The synergistic interplay between EGFR and HDAC signaling pathways is a key driver in the progression of certain cancers.[10][20] HDAC inhibitors can downregulate the expression of EGFR, while EGFR can phosphorylate and stabilize HDAC1.[21][22] A dual-target inhibitor, such as a fluorinated N-benzyl-2-fluorobenzamide, can simultaneously disrupt both pathways, leading to enhanced antitumor activity.[8]

G EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates HDAC3 HDAC3 HDAC3->Proliferation Promotes Apoptosis Apoptosis Inhibitor Fluorinated Benzamide Inhibitor Inhibitor->EGFR Inhibits Inhibitor->HDAC3 Inhibits note Dual inhibition leads to synergistic anti-tumor effect Inhibitor->note

Caption: Dual inhibition of EGFR and HDAC3 signaling by a fluorinated benzamide derivative.

Modulation of SIRT2 Activity in Neurodegeneration

The role of SIRT2 in neurodegeneration is complex, with studies suggesting both pro- and anti-neurodegenerative functions.[1][12] However, inhibition of SIRT2 has shown neuroprotective effects in several models of neurodegenerative diseases.[13][17] For example, in models of Parkinson's disease, SIRT2 can deacetylate FOXO3a, leading to increased levels of the pro-apoptotic factor Bim and subsequent neuronal cell death.[8] Inhibition of SIRT2 by a fluorinated benzamide derivative could block this pathway, thereby promoting neuronal survival.

G SIRT2 SIRT2 FOXO3a FOXO3a SIRT2->FOXO3a Deacetylates Bim Bim (Pro-apoptotic) FOXO3a->Bim Activates Apoptosis Neuronal Apoptosis Bim->Apoptosis Induces Inhibitor Fluorinated Benzamide Inhibitor Inhibitor->SIRT2 Inhibits note Inhibition of SIRT2 promotes neuronal survival Inhibitor->note Survival Neuronal Survival note->Survival

Caption: Mechanism of neuroprotection by SIRT2 inhibition with a fluorinated benzamide derivative.

Biological Evaluation: In Vitro Assays for Activity Screening

The initial biological evaluation of newly synthesized fluorinated benzamide derivatives typically involves a battery of in vitro assays to determine their potency and selectivity.

Anticancer Activity Screening

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1][21]

Experimental Protocol: MTT Assay for Cell Viability [21]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated benzamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Fluorinated benzamide derivatives represent a highly versatile and promising class of compounds in modern drug discovery. The strategic incorporation of fluorine into the benzamide scaffold has proven to be an effective strategy for modulating a wide range of biological activities and for developing novel therapeutic and diagnostic agents. The synthetic accessibility of these compounds, coupled with their diverse mechanisms of action, ensures that they will continue to be a fertile ground for research and development in oncology, neurodegenerative diseases, and beyond. Future work will likely focus on the development of more isoform-selective inhibitors, the exploration of novel fluorination patterns to fine-tune pharmacokinetic properties, and the application of these scaffolds to an even broader range of biological targets.

References

  • Chen, Y., et al. (2021). EGFR phosphorylates HDAC1 to regulate its expression and anti-apoptotic function. Communications Biology, 4(1), 566. [Link]

  • Choi, S. R., et al. (2007). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. Journal of Medicinal Chemistry, 50(15), 3584–3594. [Link]

  • Činčytė, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]

  • CUDC-101 as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest. (2023). Frontiers in Pharmacology, 14, 1169645. [Link]

  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. (2025). European Journal of Medicinal Chemistry, 283, 117001. [Link]

  • Esteves, A. R., et al. (2019). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Molecular Neuroscience, 14, 630338. [Link]

  • Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. (2007). Journal of Medicinal Chemistry, 50(15), 3584-3594. [Link]

  • Histone Deacetylase Inhibitor Entinostat Exerts Anti-NSCLC Effects Through the EGFR Signaling Pathway and MDM2-p53 Axis. (2026). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • HDAC Inhibition Decreases the Expression of EGFR in Colorectal Cancer Cells. (2014). PLoS ONE, 9(2), e87956. [Link]

  • SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. (2021). Frontiers in Chemistry, 9, 688329. [Link]

  • Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration. (2015). PLoS ONE, 10(11), e0141933. [Link]

  • ⁶⁸Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. (2025). PLoS ONE, 20(2), e0317489. [Link]

  • Mukherjee, J., et al. (1995). Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. Nuclear Medicine and Biology, 22(3), 283-296. [Link]

  • August 2022 — "Synthesis of 2- or 4-fluorine-substituted arylamides". (2022). Vavilovskii Zhurnal Genetiki i Selektsii (Vavilov Journal of Genetics and Breeding), 26(8), 759-766. [Link]

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. (2025). RSC Medicinal Chemistry. [Link]

  • Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. (1996). Synapse, 24(4), 322-333. [Link]

  • Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-1624. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2021). Molbank, 2021(4), M1286. [Link]

  • Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. (1995). Journal of Neurochemistry, 64(5), 2148-2156. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules, 28(15), 5786. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023). International Journal of Molecular Sciences, 24(4), 3589. [Link]

  • ⁶⁸Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. (2025). PLoS ONE, 20(2), e0317489. [Link]

  • Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. (2015). Bioorganic & Medicinal Chemistry, 23(3), 443-456. [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2010). Future Medicinal Chemistry, 1(5), 859-875. [Link]

  • Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2014). Chemistry of Heterocyclic Compounds, 50(5), 618-643. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • A facile transfer fluorination approach to the synthesis of N-fluoro sulfonamides. (1993). Tetrahedron Letters, 34(21), 3361-3364. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2024). International Journal of Molecular Sciences, 25(12), 6496. [Link]

Sources

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3,5-Difluoro-2-methylbenzamide, a valuable building block in medicinal chemistry and materials science. The procedure is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and mechanistic understanding. The chosen synthetic route proceeds via the activation of 3,5-Difluoro-2-methylbenzoic acid to its corresponding acyl chloride, followed by amidation. This method is robust, high-yielding, and readily scalable.

Introduction and Rationale

3,5-Difluoro-2-methylbenzamide and its derivatives are key intermediates in the development of novel pharmaceuticals and agrochemicals. The presence of the difluoro-methyl-substituted phenyl ring imparts unique electronic and metabolic properties, often enhancing biological activity and pharmacokinetic profiles.

The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt, which resists dehydration.[1][2] Therefore, a more effective strategy involves the activation of the carboxylic acid to a more electrophilic species.[2] This protocol details the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which is then trapped in situ with an ammonia source to yield the desired primary amide. This classic and reliable approach, related to the Schotten-Baumann reaction, avoids the need for specialized coupling reagents while ensuring high conversion.[2]

Experimental Workflow Overview

The synthesis is performed as a one-pot, two-step procedure. The workflow begins with the activation of the starting carboxylic acid, followed by the introduction of the amine source, and concludes with product isolation and purification.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up & Purification cluster_3 Final Product A 3,5-Difluoro-2- methylbenzoic Acid C Reaction Vessel (Anhydrous DCM, 0°C to RT) A->C B Thionyl Chloride (SOCl₂) B->C D Acyl Chloride Intermediate (in situ) C->D Activation F Reaction at 0°C D->F E Ammonium Hydroxide (aq.) E->F G Quenching & Phase Separation F->G Crude Product H Drying & Solvent Removal G->H I Recrystallization H->I J 3,5-Difluoro-2-methylbenzamide (Pure Solid) I->J

Caption: One-pot synthesis workflow for 3,5-Difluoro-2-methylbenzamide.

Materials, Reagents, and Equipment

Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)Equivalents
3,5-Difluoro-2-methylbenzoic acidC₈H₆F₂O₂172.13Solid5.00 g29.051.0
Thionyl Chloride (SOCl₂)SOCl₂118.97-3.2 mL43.571.5
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-100 mL--
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-2 drops-Catalytic
Ammonium HydroxideNH₄OH35.0428-30% (aq.)~25 mL-Excess
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated (aq.)~50 mL--
BrineNaCl58.44Saturated (aq.)~50 mL--
Magnesium Sulfate (MgSO₄), AnhydrousMgSO₄120.37Solid~5 g--
HexanesC₆H₁₄86.18-As needed--
Ethyl AcetateC₄H₈O₂88.11-As needed--
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Detailed Experimental Protocol

Performing this reaction in a well-ventilated fume hood is mandatory.

Step 1: Formation of the Acyl Chloride Intermediate
  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a rubber septum. Place the flask under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 3,5-Difluoro-2-methylbenzoic acid (5.00 g, 29.05 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir the mixture to dissolve the solid.

  • Catalyst: Add two drops of N,N-Dimethylformamide (DMF) to the solution. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride.

  • Activation: Cool the flask to 0 °C using an ice-water bath. Slowly add thionyl chloride (3.2 mL, 43.57 mmol) dropwise via syringe over 10-15 minutes. Vigorous gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The reaction can be gently warmed to 40 °C (reflux) for 1 hour to ensure complete conversion.[2]

  • Completion Check: The reaction is complete when gas evolution ceases. The formation of the acyl chloride can be confirmed by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

  • Solvent Removal: Cool the reaction mixture back to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Crucially, use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors. This step leaves the crude 3,5-Difluoro-2-methylbenzoyl chloride as an oil.

Step 2: Amidation and Work-up
  • Redissolving: Re-dissolve the crude acyl chloride in fresh anhydrous DCM (50 mL) under an inert atmosphere.

  • Ammonia Addition: Cool the solution to 0 °C in an ice-water bath. In a separate beaker, cool concentrated ammonium hydroxide (~25 mL, 28-30%) in an ice bath. Add the cold ammonium hydroxide solution dropwise to the stirred acyl chloride solution. A thick white precipitate (the product and ammonium chloride) will form immediately. The addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, stir the resulting slurry vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quenching and Extraction: Add deionized water (50 mL) to the flask and transfer the entire mixture to a separatory funnel.

  • Phase Separation: Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated sodium bicarbonate solution (50 mL) to remove any remaining acidic impurities.

    • Saturated brine solution (50 mL) to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude 3,5-Difluoro-2-methylbenzamide as a solid.

Purification and Characterization

  • Purification: The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure white crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

  • Characterization: The identity and purity of the final product (CAS: 1323966-37-5) should be confirmed by standard analytical methods:

    • ¹H and ¹⁹F NMR: To confirm the structure and substitution pattern.

    • Mass Spectrometry: To confirm the molecular weight (171.14 g/mol ).[3]

    • Melting Point: To assess purity.

    • FT-IR: To identify the amide functional group (C=O and N-H stretches).

Safety and Hazard Management

All operations must be conducted in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care under anhydrous conditions.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Ammonium Hydroxide (conc.): Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract.

  • Amides: Some benzamide derivatives are classified as harmful if swallowed and are suspected of causing genetic defects.[4][5] Handle the final product with care.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Halogenated organic waste should be collected separately.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-difluoro-N-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Making Amides from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(2), 524-528.
  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • ElectronicsAndBooks. (n.d.). Synthesis and structure–activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as selective arginine vasopressin V2 receptor agonists. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategies for the Efficient Amidation of 3,5-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The synthesis of amides from carboxylic acids and amines is a cornerstone of modern organic and medicinal chemistry. This guide provides an in-depth analysis and detailed protocols for the amidation of 3,5-difluoro-2-methylbenzoic acid, a key structural motif in various pharmacologically active compounds, including kinase inhibitors. We will explore the nuances of this transformation, focusing on the selection of appropriate coupling reagents, optimization of reaction conditions, and strategies to overcome the challenges posed by the substrate's unique electronic and steric properties. The protocols herein are designed to be robust and reproducible, providing researchers in drug development with a reliable toolkit for their synthetic endeavors.

Introduction: The Significance of the 3,5-Difluoro-2-methylbenzoyl Moiety

The 3,5-difluoro-2-methylbenzoyl group is a privileged scaffold found in a range of targeted therapeutics. The fluorine atoms can enhance metabolic stability, improve binding affinity through hydrogen bonding interactions, and modulate the pKa of nearby functional groups. The methyl group introduces steric constraints that can influence conformational preferences and selectivity. A notable application of this structural unit is in the synthesis of potent and selective kinase inhibitors, which are crucial in oncology and immunology research. The reliable and efficient formation of an amide bond with this carboxylic acid is, therefore, a critical step in the synthesis of these important molecules.

This guide will focus on two of the most common and effective methods for the amidation of 3,5-difluoro-2-methylbenzoic acid: one utilizing a carbodiimide-based coupling reagent (EDC) with an additive (HOBt), and another employing a uronium-based coupling reagent (HATU). We will delve into the mechanistic underpinnings of these reagents and provide step-by-step protocols for their use.

Mechanistic Considerations and Reagent Selection

The amidation of a carboxylic acid proceeds via the activation of the carboxyl group to form a more reactive intermediate that is susceptible to nucleophilic attack by an amine. The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the substrates, the electronic properties of the carboxylic acid, and the desired reaction conditions.

Carbodiimide-Based Coupling: The EDC/HOBt System
Uronium-Based Coupling: The HATU System

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylic acid to form an activated acyl-tetramethyluronium species. The presence of the electron-withdrawing pyridyl group in the leaving group makes it an excellent leaving group, facilitating the subsequent nucleophilic attack by the amine. HATU is often preferred for sterically hindered substrates and for reactions where racemization is a concern. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically required to deprotonate the carboxylic acid and the amine.

G cluster_0 Carbodiimide Pathway (EDC/HOBt) cluster_1 Uronium Pathway (HATU) RCOOH 3,5-Difluoro-2- methylbenzoic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Activated_Ester Activated Ester O_acylisourea->Activated_Ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt Amide_EDC Amide Product Activated_Ester->Amide_EDC + R'-NH2 Amine R'-NH2 RCOOH2 3,5-Difluoro-2- methylbenzoic Acid Acyl_Uronium Acyl-Uronium (Activated Intermediate) RCOOH2->Acyl_Uronium + HATU, Base HATU HATU Base DIPEA Amide_HATU Amide Product Acyl_Uronium->Amide_HATU + R'-NH2 Amine2 R'-NH2

Figure 1: Comparative workflows for EDC/HOBt and HATU mediated amidation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amidation of 3,5-difluoro-2-methylbenzoic acid with a generic primary amine (e.g., benzylamine) as a model substrate. Researchers should adapt the molar equivalents and purification procedures based on the specific amine used.

Protocol 1: Amidation using EDC and HOBt

Materials:

  • 3,5-Difluoro-2-methylbenzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3,5-difluoro-2-methylbenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • To the solution, add HOBt (1.2 eq) and benzylamine (1.1 eq).

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Amidation using HATU

Materials:

  • 3,5-Difluoro-2-methylbenzoic acid

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask with a magnetic stir bar, dissolve 3,5-difluoro-2-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration).

  • Add benzylamine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Add HATU (1.2 eq) to the solution. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer multiple times with water to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Comparison

The choice of amidation protocol can significantly impact reaction time, yield, and purity. The following table summarizes typical results for the amidation of 3,5-difluoro-2-methylbenzoic acid with a model amine.

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
Coupling Reagent EDC/HOBtHATU
Base DIPEADIPEA
Solvent DCMDMF
Reaction Time 12-18 hours2-4 hours
Typical Yield 75-85%85-95%
Purity (crude) GoodExcellent
Byproduct Removal Aqueous washesAqueous washes

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, ensure all reagents are anhydrous, particularly the solvent. The amine nucleophile should be of high purity. For challenging amines, increasing the equivalents of the coupling reagent and base may be beneficial.

  • Side Reactions: The formation of an N-acylurea byproduct can occur with EDC if the amine is not sufficiently reactive. The use of HOBt minimizes this, but for particularly hindered amines, switching to HATU is recommended.

  • Purification: The urea byproduct from EDC is generally water-soluble, simplifying purification. The byproducts from HATU are also highly polar and typically removed during aqueous workup and chromatography.

  • Solvent Choice: While DCM is common for EDC couplings, DMF is often preferred for HATU as it can help to solubilize all reaction components and accelerate the reaction.

Conclusion

The amidation of 3,5-difluoro-2-methylbenzoic acid is a readily achievable transformation with the appropriate choice of coupling reagents and reaction conditions. Both the EDC/HOBt and HATU protocols offer reliable methods for the synthesis of the corresponding amides. For routine syntheses, the more cost-effective EDC/HOBt system is often sufficient. However, for more challenging substrates, sterically hindered amines, or when rapid reaction times are desired, the HATU protocol is a superior choice, often providing higher yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully incorporate the 3,5-difluoro-2-methylbenzoyl moiety into their target molecules.

References

  • Sim, T., et al. (2019). Discovery of IN-A438, a novel and selective inhibitor of ALK and ROS1 for the treatment of non-small cell lung cancer. Journal of Medicinal Chemistry, 62(17), 7838-7851. [Link]

  • Cee, V. J., et al. (2015). Discovery of AMG 900, a potent and selective pan-aurora kinase inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 58(23), 9138-9169. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Application Notes and Protocols for the Purification of 3,5-Difluoro-2-methylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates in multi-step syntheses, such as 3,5-Difluoro-2-methylbenzamide, are pivotal building blocks for complex molecular targets. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield in subsequent steps, and potentially introduce toxic byproducts into the final drug substance. Therefore, robust purification methods are indispensable.

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1] This application note provides a comprehensive guide to the principles, protocol, and analytical validation for the purification of 3,5-Difluoro-2-methylbenzamide by recrystallization, tailored for researchers, scientists, and drug development professionals.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[2] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtration (optional): If insoluble impurities are present, a hot filtration step is performed.

  • Crystallization: Allowing the solution to cool slowly and undisturbed, which decreases the solubility of the target compound, causing it to crystallize out of the solution. The impurities, being present in a much smaller concentration, remain dissolved in the cold solvent (mother liquor).[1]

  • Isolation: Collecting the purified crystals by filtration.

  • Drying: Removing any residual solvent from the crystals.

The success of a recrystallization hinges on the judicious selection of the solvent system.

Solvent Selection: The Key to High-Purity Crystals

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at low temperatures.

  • High or very low dissolving power for impurities at all temperatures.

  • Chemical inertness: The solvent should not react with the compound to be purified.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

For substituted benzamides, polar protic solvents are often a good starting point for solvent screening.[3][4] Based on the structure of 3,5-Difluoro-2-methylbenzamide, which contains a polar amide group and a substituted aromatic ring, a range of solvents with varying polarities should be considered.

Recommended Solvents for Screening:
SolventClassBoiling Point (°C)Rationale
Ethanol Polar Protic78Often effective for benzamide derivatives.[3]
Methanol Polar Protic65Higher polarity than ethanol, may show different solubility.
Isopropanol Polar Protic82A slightly less polar alcohol alternative.
Ethyl Acetate Polar Aprotic77Good for moderately polar compounds.
Acetone Polar Aprotic56A more polar aprotic option.
Toluene Nonpolar111May be suitable if the compound has significant nonpolar character.
Heptane/Hexane Nonpolar98/69Useful as an anti-solvent in a mixed solvent system.
Water Polar Protic100Can be used as a co-solvent with a miscible organic solvent like ethanol.

A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can be particularly effective when no single solvent meets all the criteria. In such a system, the compound is dissolved in the "good" solvent at an elevated temperature, and the "poor" (or anti-solvent) is added until the solution becomes turbid, after which more "good" solvent is added to redissolve the solid, and the solution is then cooled.[4]

Experimental Protocol: Purification of 3,5-Difluoro-2-methylbenzamide

This protocol outlines a systematic approach to the recrystallization of 3,5-Difluoro-2-methylbenzamide.

Part 1: Solvent Screening
  • Place approximately 50 mg of the crude 3,5-Difluoro-2-methylbenzamide into several test tubes.

  • To each tube, add a different solvent from the screening table, starting with 0.5 mL.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor room temperature solubility in a water bath or on a hot plate.

  • Add the hot solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable choice for the bulk recrystallization.

Part 2: Bulk Recrystallization
  • Dissolution:

    • Place the crude 3,5-Difluoro-2-methylbenzamide into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the chosen solvent (pre-heated to its boiling point) portion-wise to the flask while stirring and heating.[5]

    • Use the minimum amount of hot solvent required to completely dissolve the solid. This ensures the formation of a saturated solution and maximizes the yield.[5]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus with a Büchner funnel and a clean filter flask.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold slurry of crystals into the Büchner funnel and apply vacuum.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining mother liquor.[5]

  • Drying:

    • Transfer the purified crystals to a watch glass and allow them to air dry.

    • For complete drying, place the crystals in a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Start Start with Crude 3,5-Difluoro-2-methylbenzamide Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolution Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolution Decolorize Decolorize with Activated Charcoal (Optional) Dissolution->Decolorize Cooling Slow Cooling & Ice Bath Dissolution->Cooling No Insoluble Impurities Hot_Filter Hot Gravity Filtration (Optional) Decolorize->Hot_Filter Hot_Filter->Cooling Vacuum_Filter Vacuum Filtration Cooling->Vacuum_Filter Drying Dry Crystals Vacuum_Filter->Drying Purity_Check Purity & Identity Confirmation Drying->Purity_Check End Pure Product Purity_Check->End

Caption: Workflow for the recrystallization of 3,5-Difluoro-2-methylbenzamide.

Purity Assessment and Characterization

Post-recrystallization, it is imperative to verify the purity and identity of the product. A combination of analytical techniques should be employed for a comprehensive assessment.

Analytical Techniques for Purity Verification:
TechniquePurposeExpected Outcome
Melting Point Analysis Assess purity and preliminary identification.A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.[6][7]A single major peak corresponding to the product with minimal or no impurity peaks. Purity is often expressed as a percentage of the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm molecular weight and identify impurities.[2]A major peak with the expected mass-to-charge ratio for 3,5-Difluoro-2-methylbenzamide. The mass spectra of minor peaks can help in identifying impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm functional groups and compare with a reference standard.The spectrum should show characteristic peaks for the amide N-H and C=O stretches, and C-F bonds, matching the reference spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm the chemical structure and identify any structural isomers or impurities.The spectra should be consistent with the structure of 3,5-Difluoro-2-methylbenzamide, with the correct chemical shifts, integrations, and coupling patterns.
Logical Relationship in Purity Analysis

Purity_Analysis_Logic cluster_physical Physical & Preliminary cluster_chromatographic Chromatographic Separation cluster_spectroscopic Spectroscopic Identification cluster_confirmation Confirmation MP Melting Point Purity_Confirmed High Purity Confirmed MP->Purity_Confirmed Sharp Range TLC TLC HPLC HPLC TLC->HPLC Initial Purity HPLC->Purity_Confirmed Quantitative Purity LCMS LC-MS LCMS->Purity_Confirmed Molecular Weight Confirmation FTIR FTIR FTIR->Purity_Confirmed Functional Group Confirmation NMR NMR NMR->Purity_Confirmed Structural Confirmation

Caption: Interrelation of analytical techniques for purity confirmation.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Oiling Out The solution is supersaturated, or the melting point of the solute is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.
No Crystals Form The solution is not saturated (too much solvent was used), or the solution is supersaturated but nucleation has not occurred.Boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal of the pure compound.
Low Recovery Too much solvent was used; the crystals were washed with a solvent that was not cold; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the washing solvent is ice-cold. Re-cool the mother liquor to see if a second crop of crystals can be obtained.

Conclusion

The recrystallization of 3,5-Difluoro-2-methylbenzamide is a straightforward and effective method for achieving the high purity required for its use in pharmaceutical synthesis. A systematic approach to solvent selection, coupled with a carefully executed recrystallization protocol and comprehensive analytical validation, will ensure a successful purification. This application note provides the foundational knowledge and a practical framework for researchers to optimize this crucial purification step, thereby contributing to the integrity and quality of the drug development pipeline.

References

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques. Retrieved from [Link]

  • Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

Sources

HPLC method for purity analysis of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3,5-Difluoro-2-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities of 3,5-Difluoro-2-methylbenzamide. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution. This application note details the rationale behind the method development, provides a step-by-step protocol for its execution, and establishes system suitability criteria to ensure data integrity, in accordance with regulatory expectations.

Introduction and Method Rationale

3,5-Difluoro-2-methylbenzamide is an aromatic amide molecule whose purity is critical for its application in research and development, particularly within the pharmaceutical and agrochemical sectors. A reliable analytical method is paramount for quality control, stability testing, and ensuring the consistency of the active substance. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

The development of this method was guided by the physicochemical properties of the analyte and foundational chromatographic principles.

  • Analyte Properties : Based on its structural analog, 3,5-difluoro-N-methylbenzamide (MW: 171.14 g/mol ), the target analyte is a moderately polar molecule.[3] The presence of a substituted benzene ring provides a strong chromophore, making it ideal for UV detection.[4]

  • Column Selection : A C18 (octadecylsilyl) stationary phase was selected. This non-polar stationary phase provides effective retention for moderately polar aromatic compounds like 3,5-Difluoro-2-methylbenzamide via hydrophobic interactions, making it the workhorse of reversed-phase chromatography.[5]

  • Mobile Phase Strategy : A mobile phase consisting of acetonitrile and water offers excellent solvating power and low UV cutoff. A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main peak within a reasonable analysis time.

  • Peak Shape Optimization : The inclusion of 0.1% formic acid in the mobile phase is a critical parameter. It serves two primary functions:

    • pH Control : It maintains a consistent, low pH environment (around 2.7-3.7), which suppresses the ionization of any free silanol groups on the silica-based stationary phase. This minimizes secondary ionic interactions that can lead to severe peak tailing.[6][7][8]

    • Analyte Protonation : It ensures that the amide functional group of the analyte remains consistently protonated, preventing peak splitting or broadening that can occur if the analyte exists in multiple ionic forms.[9]

This scientifically-grounded approach results in a method that is not only accurate and precise but also rugged and reliable for routine use.

Experimental Methodology

Instrumentation and Reagents
  • Instrumentation : Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Data Acquisition : Agilent OpenLab CDS or equivalent chromatography data software.

  • Chemicals :

    • 3,5-Difluoro-2-methylbenzamide Reference Standard (>99.5% purity).

    • Acetonitrile (ACN), HPLC Grade or higher.

    • Formic Acid (FA), LC-MS Grade (≥99%).

    • Deionized Water, 18.2 MΩ·cm (Milli-Q® or equivalent).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (UV)
Injection Volume 5 µL
Run Time 20 minutes
Diluent Acetonitrile/Water (50:50, v/v)

Table 1: Optimized HPLC Method Parameters.

Gradient Elution Program

The gradient elution profile is designed to provide robust separation of the main analyte peak from early-eluting polar impurities and late-eluting non-polar impurities.

Time (min)% Mobile Phase B (Acetonitrile)
0.030
10.090
15.090
15.130
20.030

Table 2: Gradient Elution Time Program.

System Suitability Testing (SST)

System Suitability Testing is a mandatory component of the analytical workflow, designed to verify that the chromatographic system is performing adequately for the intended analysis.[10] These tests must be performed before any sample analysis, as per USP and ICH guidelines.[11][12]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and indicates good separation power.
Repeatability (%RSD) RSD ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the system for reliable quantification.

Table 3: System Suitability Test Parameters and Acceptance Criteria.

Visualization of Workflows

HPLC Purity Analysis Workflow

The following diagram outlines the complete workflow from sample preparation to the final report generation.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile_phase Prepare Mobile Phases A & B prep_standard Prepare Standard Solution (0.5 mg/mL in Diluent) prep_mobile_phase->prep_standard prep_sample Prepare Sample Solution (0.5 mg/mL in Diluent) prep_standard->prep_sample setup_system Set Up HPLC System & Equilibrate Column prep_sample->setup_system run_sst Perform System Suitability Test (SST) setup_system->run_sst check_sst Verify SST Acceptance Criteria run_sst->check_sst check_sst->setup_system Fail run_samples Analyze Blank, Standard(s), and Sample(s) check_sst->run_samples Pass process_data Integrate Chromatograms run_samples->process_data calculate_purity Calculate Purity (% Area Normalization) process_data->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: End-to-end workflow for HPLC purity analysis.

Method Development Logic

This diagram illustrates the decision-making process for developing the HPLC method based on the analyte's characteristics.

cluster_analyte Analyte Physicochemical Properties cluster_method Method Parameter Selection polarity Moderate Polarity (Aromatic Amide) column Stationary Phase: C18 Reversed-Phase polarity->column informs uv_absorbance UV Chromophore (Benzene Ring) detector Detector: UV-Vis (DAD) @ 230 nm uv_absorbance->detector dictates impurities Potential Impurities (Variable Polarity) elution Elution Mode: Gradient impurities->elution necessitates mobile_phase Mobile Phase: ACN/Water + Formic Acid column->mobile_phase requires compatible

Sources

Topic: Strategic Application of 3,5-Difluoro-2-methylbenzamide Scaffolds in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and practical protocols for the successful implementation of 3,5-difluoro-2-methylbenzamide derivatives in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and strategic choices necessary to overcome the inherent challenges posed by this sterically hindered and electronically complex substrate class.

Introduction: The Value and Challenge of Substituted Benzamides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1][2] Biaryl and heteroaryl-aryl structures, which are readily synthesized via this method, are privileged motifs in a vast number of pharmaceutical agents.

The 3,5-difluoro-2-methylbenzamide scaffold is of particular interest in drug discovery. The strategic incorporation of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[3] Similarly, the ortho-methyl group can induce specific conformational preferences that may enhance potency and selectivity. However, these same features present significant synthetic challenges. The steric bulk of the ortho-methyl group, combined with the electronic effects of the difluoro-substitution and the coordinating benzamide group, can impede the standard Suzuki-Miyaura catalytic cycle.

This application note details the mechanistic considerations and provides robust, optimized protocols to effectively couple aryl halide derivatives of 3,5-difluoro-2-methylbenzamide with a variety of boronic acids and esters.

Mechanistic Considerations for Hindered Substrates

The efficacy of a Suzuki-Miyaura coupling is dependent on the smooth progression of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] The unique structure of a 2,3,5-substituted benzamide derivative influences each step.

  • Oxidative Addition: This is often the rate-determining step.[4] The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide. The steric hindrance from the ortho-methyl group can physically block the approach of the bulky palladium catalyst, slowing this crucial initiation step.[5] Concurrently, the electron-withdrawing nature of the two fluorine atoms can make the aryl halide more reactive towards oxidative addition. The choice of a sufficiently bulky and electron-rich ligand is paramount to overcome the steric barrier and promote an efficient reaction.

  • Transmetalation: In this step, the organic group is transferred from the boron atom to the palladium(II) center. The process requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6] The reaction rate can be influenced by the choice of base and solvent system, which must be optimized for substrate solubility and efficient "ate" complex formation.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. This step can also be hindered by the steric congestion around the palladium center, which is exacerbated by the ortho-methyl group. Bulky phosphine ligands that promote a high-coordination angle can facilitate this final, product-releasing step.

Below is a diagram illustrating the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R'(L)₂ (Transmetalation Product) ArPdX->ArPdR Transmetalation (R'-B(OR)₂) ArPdR->Pd0 Reductive Elimination Product Coupled Product (Ar-R') ArPdR->Product ArX Aryl Halide (Ar-X) e.g., Bromo-difluoro-methylbenzamide ArX->ArPdX RB Organoboron Reagent (R'-B(OR)₂) RB->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design and Component Selection

Success with sterically demanding substrates like substituted 3,5-difluoro-2-methylbenzamides hinges on the judicious selection of catalyst, ligand, base, and solvent.

Catalyst and Ligand System: The Key to Success

For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ often fail. Modern catalyst systems, featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are essential.[7][8]

  • Bulky Monophosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos (buchwald-type ligands) are highly effective. Their large steric footprint promotes the reductive elimination step and stabilizes the catalytically active monoligated Pd(0) species, while their electron-donating nature facilitates the challenging oxidative addition.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium.[7] They are particularly robust and can exhibit high catalytic activity, even at low loadings, making them suitable for challenging transformations.

  • Palladacycle Precatalysts: Third-generation (G3) and fourth-generation (G4) palladacycle precatalysts (e.g., SPhos-Pd-G3) are air- and moisture-stable, offering excellent reliability and reproducibility.[9] They rapidly generate the active Pd(0) species in solution under the reaction conditions.

Base and Solvent Optimization

The choice of base and solvent is critical for both substrate solubility and activating the boronic acid for transmetalation.

  • Bases: Potassium phosphate (K₃PO₄) is a highly effective base for many challenging couplings, often providing superior results to carbonates (e.g., K₂CO₃, Cs₂CO₃). It is sufficiently strong to promote boronate formation without causing significant hydrolysis of sensitive functional groups.

  • Solvents: Anhydrous, polar aprotic solvents are typically preferred. Combinations of 1,4-dioxane, toluene, or CPME with a small amount of water are common.[10] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of a hypothetical substrate, 4-bromo-3,5-difluoro-2-methylbenzamide . All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

General Experimental Workflow

Experimental_Workflow A 1. Reagent Assembly (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) in a dry flask B 2. Inert Atmosphere (Evacuate and backfill with N₂ or Ar 3 times) A->B C 3. Solvent Addition (Add degassed solvent(s) via syringe) B->C D 4. Reaction (Heat to desired temperature with vigorous stirring) C->D E 5. Monitoring (Track progress by TLC, LC-MS, or GC-MS) D->E F 6. Workup (Cool, dilute with organic solvent, wash with water/brine) E->F G 7. Purification (Dry organic layer, concentrate, and purify by column chromatography) F->G H 8. Analysis (Confirm structure and purity by NMR, MS) G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Screening with a Buchwald Palladacycle

This protocol is a robust starting point for coupling with standard aryl or heteroaryl boronic acids.

Materials:

  • 4-Bromo-3,5-difluoro-2-methylbenzamide (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v ratio), degassed

Procedure:

  • To a dry Schlenk tube or reaction vial, add 4-bromo-3,5-difluoro-2-methylbenzamide, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Seal the vessel, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Optimized Conditions for Challenging or Hindered Partners

This protocol employs a different ligand and base combination that may be superior for particularly difficult couplings, such as with ortho-substituted boronic acids or certain heterocyclic partners.

Materials:

  • 4-Bromo-3,5-difluoro-2-methylbenzamide (1.0 equiv)

  • Sterically Hindered Boronic Acid or Ester (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Toluene, degassed

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and RuPhos to a dry reaction vessel.

  • Add the degassed toluene and stir for 10 minutes at room temperature to allow for catalyst pre-formation.

  • To this mixture, add 4-bromo-3,5-difluoro-2-methylbenzamide, the organoboron reagent, and Cs₂CO₃.

  • Seal the vessel tightly and heat to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction for consumption of the starting material.

  • Follow the workup and purification steps as described in Protocol 1.

Data Summary and Troubleshooting

The optimal conditions can vary based on the specific coupling partners. The table below provides recommended starting points.

Coupling Partner (Boronic Acid) Catalyst System Base Solvent Temp (°C) Notes
Phenylboronic AcidSPhos Pd G3 (2 mol%)K₃PO₄Dioxane/H₂O100A reliable and general-purpose system.
Electron-rich Arylboronic AcidXPhos Pd G4 (2 mol%)K₃PO₄CPME/H₂O100XPhos can accelerate reductive elimination.
Electron-poor Arylboronic AcidSPhos Pd G3 (2 mol%)K₃PO₄Dioxane/H₂O100Generally proceeds well.
Heteroarylboronic AcidXPhos Pd G4 (2-3 mol%)K₃PO₄Dioxane/H₂O110Higher temperature may be needed.
ortho-Substituted Arylboronic AcidPd₂(dba)₃ / RuPhos (2/4.5 mol%)Cs₂CO₃Toluene110For highly sterically demanding couplings.

Common Troubleshooting Issues:

  • Low or No Conversion:

    • Cause: Inefficient oxidative addition or catalyst decomposition.

    • Solution: Switch to a more electron-rich, bulkier ligand (e.g., from SPhos to XPhos or RuPhos). Ensure reagents and solvents are anhydrous and properly degassed. Increase catalyst loading or temperature.

  • Protodeboronation of Boronic Acid:

    • Cause: Presence of excess water or protic impurities; reaction is too slow, allowing for the side reaction.

    • Solution: Use finely ground, anhydrous base. Use a more active catalyst system to accelerate the productive coupling over the undesired side reaction. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[11]

  • Formation of Homo-coupled Byproducts:

    • Cause: Often related to catalyst decomposition or side reactions involving the organoboron reagent.

    • Solution: Ensure a strictly inert atmosphere. Lowering the reaction temperature slightly or using a more stable precatalyst (e.g., a G4 palladacycle) may help.

Conclusion

While the 3,5-difluoro-2-methylbenzamide scaffold presents steric and electronic challenges for Suzuki-Miyaura cross-coupling, these can be reliably overcome. The key to success lies in moving beyond traditional catalyst systems and employing modern, bulky monophosphine ligands or NHCs paired with robust palladacycle precatalysts. Careful selection of the base and solvent system is also critical. The protocols and strategies outlined in this document provide a validated framework for researchers to confidently incorporate this valuable building block into complex molecules, accelerating progress in drug discovery and development.

References

  • Liu, C., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters, 21(19), 7976-7981. [Link]

  • Liu, C., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. ACS Publications. [Link]

  • Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(18), 446-459. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Liu, C., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. ACS Figshare. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Tang, W., & Zhang, X. (2012). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 23(10), 1516-1532. [Link]

  • Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 12(23), 6044-6056. [Link]

  • Smith, A. B., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(40), 26233-26237. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]

  • Stegmann, M. H., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10518-10543. [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 3,5-difluoro-N-methylbenzamide. [Link]

  • Gök, Y., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(16), 9481-9490. [Link]

Sources

The Strategic Role of 3,5-Difluoro-2-methylbenzamide in the Development of Next-Generation Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of targeted therapies in oncology and immunology has positioned kinase inhibitors at the forefront of modern drug discovery. The intricate signaling cascades governed by kinases, when dysregulated, are often central to the pathology of numerous diseases. Consequently, the rational design of small molecules that can selectively modulate kinase activity is a paramount objective in medicinal chemistry. Within the vast chemical space of potential inhibitors, fluorinated benzamides have emerged as a particularly fruitful scaffold. This guide provides an in-depth technical exploration of 3,5-difluoro-2-methylbenzamide , a key intermediate whose unique structural and electronic properties make it an invaluable building block in the synthesis of potent and selective kinase inhibitors.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The presence of two fluorine atoms on the benzamide ring, coupled with a methyl group, imparts a specific electronic and conformational landscape that can be exploited for optimal interaction with the kinase active site. This document will elucidate the synthesis of this intermediate, detail its application in the synthesis of a prominent kinase inhibitor, and provide protocols for the biological evaluation of such compounds.

Physicochemical Properties of 3,5-Difluoro-2-methylbenzamide

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in multi-step syntheses. The properties of 3,5-Difluoro-2-methylbenzamide are summarized below:

PropertyValue
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.14 g/mol
Appearance Solid
CAS Number 1323966-37-5

Synthesis of 3,5-Difluoro-2-methylbenzamide: A Validated Protocol

The synthesis of 3,5-difluoro-2-methylbenzamide is most efficiently achieved through the amidation of its corresponding carboxylic acid, 3,5-difluoro-2-methylbenzoic acid. This two-step process, involving the activation of the carboxylic acid followed by reaction with an ammonia source, is a cornerstone of medicinal chemistry. The following protocol provides a detailed, self-validating methodology for this transformation.

Step 1: Activation of 3,5-Difluoro-2-methylbenzoic Acid

The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, is a critical first step. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia in the subsequent step.

Materials:

  • 3,5-Difluoro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,5-difluoro-2-methylbenzoic acid (1.0 eq).

  • Add anhydrous DCM or toluene to dissolve the starting material.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude 3,5-difluoro-2-methylbenzoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation with Ammonia

The activated acyl chloride is then reacted with a source of ammonia to form the desired benzamide.

Materials:

  • Crude 3,5-difluoro-2-methylbenzoyl chloride

  • Aqueous ammonia (NH₄OH) or ammonia gas

  • Anhydrous polar aprotic solvent (e.g., THF, Dioxane)

  • Stirring apparatus and ice bath

Procedure:

  • Dissolve the crude 3,5-difluoro-2-methylbenzoyl chloride in an anhydrous polar aprotic solvent in a clean, dry flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for an additional 1-2 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-difluoro-2-methylbenzamide.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_start Starting Material cluster_activation Activation cluster_intermediate Intermediate cluster_amidation Amidation cluster_product Final Product start 3,5-Difluoro-2-methylbenzoic Acid activation Reaction with SOCl₂ or (COCl)₂ start->activation Step 1 intermediate 3,5-Difluoro-2-methylbenzoyl Chloride activation->intermediate amidation Reaction with NH₃/NH₄OH intermediate->amidation Step 2 product 3,5-Difluoro-2-methylbenzamide amidation->product

Caption: Workflow for the synthesis of 3,5-difluoro-2-methylbenzamide.

Application in Kinase Inhibitor Synthesis: The Case of MEK Inhibitors

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS, is a hallmark of many cancers, including melanoma.[2] This makes the kinases within this pathway, particularly MEK1 and MEK2, attractive targets for therapeutic intervention.[3][4] MEK inhibitors are a class of drugs that specifically target these kinases, leading to the suppression of tumor growth.[5]

While a direct synthesis of a marketed kinase inhibitor from 3,5-difluoro-2-methylbenzamide is not prominently documented, the closely related structure of the potent and FDA-approved MEK inhibitor, Trametinib (Mekinist®) , highlights the significance of the difluorinated phenyl motif. A key intermediate in the synthesis of Trametinib is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which features a similar fluorinated aromatic ring that is crucial for its binding affinity and overall efficacy.[6][7] The electronic properties imparted by the fluorine atoms are critical for the molecule's interaction with the allosteric binding pocket of the MEK enzyme.[8]

The MEK Signaling Pathway and the Mechanism of Trametinib

The RAS-RAF-MEK-ERK pathway is a linear cascade of protein kinases. Upon activation by upstream signals, RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell growth and survival.

Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[9][10] It does not compete with ATP but instead binds to a unique pocket adjacent to the ATP-binding site, locking the enzyme in an inactive conformation.[] This prevents the phosphorylation and activation of ERK, thereby inhibiting the downstream signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.[]

Diagram of the MEK Signaling Pathway and Trametinib Inhibition:

MEK_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects RAS RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Trametinib Trametinib Trametinib->MEK Inhibits

Caption: The RAS-RAF-MEK-ERK pathway and the inhibitory action of Trametinib.

Protocol for In Vitro Evaluation of Kinase Inhibitors

Once a potential kinase inhibitor has been synthesized, its biological activity must be thoroughly evaluated. The following is a general protocol for an in vitro kinase assay and a cell-based proliferation assay.

In Vitro Kinase Inhibition Assay (e.g., MEK1 Kinase Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Materials:

  • Recombinant active MEK1 kinase

  • Kinase substrate (e.g., inactive ERK2)

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based detection)

  • Kinase reaction buffer

  • Synthesized inhibitor compound (e.g., a derivative of 3,5-difluoro-2-methylbenzamide)

  • 96-well plates

  • Detection reagents (e.g., phosphospecific antibody for ERK or luminescence-based ATP detection kit)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, recombinant MEK1, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding the substrate (inactive ERK2) and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate or the remaining ATP using an appropriate method (e.g., ELISA with a phospho-ERK antibody or a luminescence-based assay).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on the target kinase pathway.

Materials:

  • Cancer cell line with a known activating mutation in the target pathway (e.g., A375 melanoma cells with BRAF V600E mutation for MEK inhibitors).

  • Cell culture medium and supplements.

  • Synthesized inhibitor compound.

  • 96-well cell culture plates.

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo).

  • Plate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value (the concentration of inhibitor required to inhibit 50% of cell growth).

Conclusion and Future Perspectives

3,5-Difluoro-2-methylbenzamide represents a strategically important building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides a scaffold that can be readily functionalized to generate libraries of compounds for screening against a wide range of kinase targets. The insights gained from the development of successful drugs like Trametinib underscore the value of the fluorinated phenyl motif in achieving high potency and selectivity. As our understanding of the kinome and its role in disease continues to expand, versatile intermediates such as 3,5-difluoro-2-methylbenzamide will undoubtedly play a crucial role in the discovery and development of the next generation of targeted therapies.

References

  • Journal of Hematology & Oncology. (2013). MEK and the inhibitors: from bench to bedside. PMC. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are MEK inhibitors and how do they work?. Retrieved from [Link]

  • Current Pharmaceutical Design. (2004). MEK inhibitors: a therapeutic approach to targeting the Ras-MAP kinase pathway in tumors. PubMed. Retrieved from [Link]

  • News-Medical.Net. (2019). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]

  • PubChem. (n.d.). Trametinib. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • ACS Medicinal Chemistry Letters. (2025). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. PMC. Retrieved from [Link]

  • Brookhaven National Laboratory. (n.d.). Fine Tuning Drugs to Fight Cancer. BNL Newsroom. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2015). Trametinib in the treatment of melanoma. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 3,5-Difluoro-2-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This comprehensive guide details a robust and versatile protocol for the synthesis of 3,5-Difluoro-2-methylbenzamide analogs, a class of compounds with significant potential in medicinal chemistry and drug discovery. The core of this protocol revolves around the amide coupling of 3,5-Difluoro-2-methylbenzoic acid with a diverse range of primary and secondary amines. We will explore the mechanistic rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and discuss key optimization parameters to ensure high yields and purity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable method for the preparation of this important scaffold.

Introduction: The Significance of Fluorinated Benzamides in Drug Discovery

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. The 3,5-difluoro-2-methylbenzamide scaffold is of particular interest due to the unique electronic effects imparted by the fluorine substituents and the steric influence of the ortho-methyl group. These features can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthesis of a library of analogs based on this core structure is a critical step in structure-activity relationship (SAR) studies aimed at identifying novel therapeutic agents.

The most direct and convergent approach to synthesizing 3,5-Difluoro-2-methylbenzamide analogs is through the formation of an amide bond between 3,5-Difluoro-2-methylbenzoic acid and a suitable amine partner. This reaction, while conceptually straightforward, often requires careful selection of coupling reagents and reaction conditions to overcome challenges such as the reduced nucleophilicity of certain amines or steric hindrance.

Reaction Scheme

The general synthetic route for the preparation of 3,5-Difluoro-2-methylbenzamide analogs is depicted below. This involves the activation of the carboxylic acid group of 3,5-Difluoro-2-methylbenzoic acid, followed by nucleophilic attack by a primary or secondary amine.

Synthesis_Scheme Starting_Material 3,5-Difluoro-2-methylbenzoic Acid Coupling_Reagents Coupling Reagents (e.g., EDC/HOBt, HATU) Starting_Material->Coupling_Reagents Amine Amine (R1R2NH) Amine->Coupling_Reagents Solvent_Base Solvent, Base (e.g., DMF, DIPEA) Coupling_Reagents->Solvent_Base Product 3,5-Difluoro-2-methylbenzamide Analog Solvent_Base->Product Workflow Start Start Reagent_Prep Reagent Preparation (Carboxylic Acid, Amine, Reagents) Start->Reagent_Prep Reaction Amide Coupling Reaction (EDC/HOBt or HATU) Reagent_Prep->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

Comprehensive Analytical Techniques for the Characterization of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-2-methylbenzamide is a fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. The incorporation of fluorine atoms can significantly influence a molecule's physicochemical and biological properties, making detailed analytical characterization a critical step in its development and application.[1] This guide provides a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of 3,5-Difluoro-2-methylbenzamide. The protocols and insights provided are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound.

While specific experimental data for 3,5-Difluoro-2-methylbenzamide is not extensively published, the methodologies presented herein are based on well-established principles for the analysis of fluorinated benzamides and related aromatic compounds.[2][3]

Physicochemical Properties (Predicted)

A thorough understanding of a compound's physicochemical properties is fundamental to developing appropriate analytical methods. Based on its structure and data for similar compounds, the following properties for 3,5-Difluoro-2-methylbenzamide are predicted:

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₈H₇F₂NOBased on chemical structure.
Molecular Weight 171.15 g/mol Calculated from the molecular formula.[4]
Appearance White to off-white solidTypical for small molecule benzamides.
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO, and chlorinated solvents. Sparingly soluble in water.General solubility for benzamide derivatives.[5]
UV Absorption Expected to have strong UV absorbance in the 200-300 nm range.Benzamide derivatives are known to be strong UV absorbers.[6]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity and quantifying 3,5-Difluoro-2-methylbenzamide. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse for RP-HPLC due to its broad applicability and ability to retain moderately polar to nonpolar compounds like 3,5-Difluoro-2-methylbenzamide.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for a wide range of compounds. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection: Given the aromatic nature of the molecule, UV detection is the most straightforward and sensitive method. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to check for peak purity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of 3,5-Difluoro-2-methylbenzamide B Dissolve in diluent to make a 1 mg/mL stock solution A->B C Prepare working standards by serial dilution B->C E Equilibrate HPLC system with initial mobile phase conditions C->E D Prepare mobile phase A (e.g., 0.1% Formic Acid in Water) and B (e.g., 0.1% Formic Acid in Acetonitrile) D->E F Inject sample/standard E->F G Perform chromatographic separation F->G H Detect analyte using PDA/UV detector G->H I Integrate peak areas H->I J Construct calibration curve I->J K Calculate purity and/or concentration J->K

Caption: HPLC analysis workflow from sample preparation to data analysis.

Detailed HPLC Protocol:

1. Materials and Reagents:

  • 3,5-Difluoro-2-methylbenzamide reference standard
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or Trifluoroacetic acid)
  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA or UV detector.

3. Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm (scan 200-400 nm)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

4. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3,5-Difluoro-2-methylbenzamide and dissolve in 10 mL of diluent.
  • Working Standard (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent. Further dilutions can be made to construct a calibration curve.

5. Data Analysis:

  • Purity: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  • Quantification: A calibration curve of peak area versus concentration of the reference standard is used to determine the concentration of the analyte in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying process-related impurities that may be present in the sample.

Causality Behind Experimental Choices:

  • GC Column: A nonpolar or mid-polar capillary column (e.g., HP-5MS) is suitable for the separation of a wide range of organic molecules, including halogenated aromatic compounds.[7]

  • Ionization: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS, as it produces reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.[8]

Detailed GC-MS Protocol:

1. Materials and Reagents:

  • 3,5-Difluoro-2-methylbenzamide
  • GC-grade solvent (e.g., dichloromethane or ethyl acetate)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

3. GC-MS Conditions (Starting Point):

ParameterRecommended Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

4. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.

5. Expected Mass Spectrum and Fragmentation:

  • The molecular ion peak (M⁺) is expected at m/z 171.
  • Common fragmentation patterns for benzamides include the loss of the amide group and cleavage of the aromatic ring.

Proposed Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₈H₇F₂NO]⁺˙ m/z = 171 (Molecular Ion) F1 [C₇H₄F₂O]⁺ m/z = 142 M->F1 - •NHCH₃ F3 [C₇H₅F₂N]⁺˙ m/z = 141 M->F3 - CO F2 [C₆H₄F₂]⁺˙ m/z = 114 F1->F2 - CO

Caption: Proposed EI fragmentation pathway for 3,5-Difluoro-2-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules. For 3,5-Difluoro-2-methylbenzamide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • ¹⁹F NMR: Directly observes the fluorine atoms, which is crucial for confirming their presence and substitution pattern on the aromatic ring. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[3][9]

Molecular Structure with Key NMR Correlations

Caption: Structure of 3,5-Difluoro-2-methylbenzamide with expected ¹H NMR signals.

Detailed NMR Protocol:

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

2. NMR Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

3. Expected Spectral Data:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling
¹H NMR
-CH₃~2.3-2.5s (or t due to coupling with F)
Aromatic H~6.8-7.5mH-H, H-F
-NH₂~5.5-8.0 (broad)s
¹³C NMR
-CH₃~15-25q
Aromatic C~110-165mC-F
C=O~165-175s
¹⁹F NMR ~ -100 to -140mF-H

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices:

  • Amide Group: The amide functional group has several characteristic vibrational modes, including N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II), which are readily identifiable in the IR spectrum.[10]

  • Aromatic Ring: The C-H and C=C stretching and bending vibrations of the aromatic ring provide further structural confirmation.

  • C-F Bonds: The C-F stretching vibrations typically appear in the fingerprint region of the spectrum.

Detailed FTIR Protocol:

1. Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is the simplest, requiring only a small amount of the powder to be placed on the ATR crystal. Alternatively, a KBr pellet can be prepared.[11]

2. FTIR Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

3. Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3100N-H StretchAmide (-NH₂)
3100-3000C-H StretchAromatic
2980-2850C-H StretchMethyl (-CH₃)
~1680-1640C=O Stretch (Amide I)Amide
~1620-1580N-H Bend (Amide II)Amide
~1600, ~1475C=C StretchAromatic Ring
1400-1000C-F StretchFluoroaromatic

Trustworthiness and Self-Validation

The protocols described in this guide form a self-validating system. The combination of chromatographic and spectroscopic techniques provides orthogonal data that, when taken together, offers a high degree of confidence in the identity and purity of 3,5-Difluoro-2-methylbenzamide.

  • HPLC provides quantitative data on purity.

  • GC-MS confirms the molecular weight and provides structural information through fragmentation patterns.

  • NMR gives an unambiguous structural assignment.

  • FTIR confirms the presence of key functional groups.

Any inconsistencies in the data from these different techniques would indicate the presence of impurities or an incorrect structural assignment, prompting further investigation.

References

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed, [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society, [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI, [Link]

  • 3,5-difluoro-N-methylbenzamide | C8H7F2NO | CID 17683109. PubChem, [Link]

  • 3,5-difluoro-4-formyl-N-methylbenzamide | C9H7F2NO2 | CID 86673566. PubChem, [Link]

  • 2,4-Difluoro-N-methyl-N-(phenylmethyl)benzamide | C15H13F2NO. PubChem, [Link]

  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry, [Link]

  • Benzamide, 3,5-difluoro-4-methoxy-N-(2-methoxyethyl)- | C11H13F2NO3 | CID. PubChem, [Link]

  • 3,5-Difluoro-N-methyl-N-(phenylmethyl)benzamide | C15H13F2NO. PubChem, [Link]

  • Supplementary Information. The Royal Society of Chemistry, [Link]

  • Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. ResearchGate, [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Human Metabolome Database, [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, [Link]

  • GC/MS-LC/MS multi-residue method. University of Guelph, [Link]

  • FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate, [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health, [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Springer, [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, [Link]

  • Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. PubMed Central, [Link]

  • C–F bond functionalizations via fluorinated carbenes. RSC Publishing, [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent, [Link]

  • GC/FID & GC/MS RTL Flavor Databases. Agilent, [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate, [Link]

Sources

scale-up synthesis of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 3,5-Difluoro-2-methylbenzamide

Introduction

3,5-Difluoro-2-methylbenzamide is a key chemical intermediate whose structural motifs are prevalent in a range of biologically active molecules. The strategic incorporation of fluorine atoms can significantly enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1] As such, robust and scalable synthetic routes to fluorinated building blocks like this are of paramount importance to researchers in medicinal chemistry, agrochemical development, and materials science.[1][2]

This application note provides a comprehensive, field-proven protocol for the from its corresponding carboxylic acid. The chosen synthetic pathway is designed for efficiency, reliability, and industrial applicability, prioritizing cost-effective reagents and straightforward unit operations. We will delve into the causality behind each procedural step, offering insights that bridge bench-scale chemistry with pilot-plant execution.

Synthetic Strategy: A Two-Step Acylation Pathway

The most reliable and industrially viable method for forming an amide bond on a large scale is the reaction of an amine with an activated carboxylic acid derivative.[3] While direct coupling methods using reagents like DCC or HATU are common in discovery chemistry, they often suffer from high cost and the generation of stoichiometric byproducts that complicate purification at scale.[4][5]

Therefore, we have selected a classic two-step approach that proceeds via an acyl chloride intermediate. This method is highly efficient, utilizes low-cost reagents, and is readily scalable.[6] The overall transformation is depicted below:

Reaction Scheme:

  • Activation: 3,5-Difluoro-2-methylbenzoic acid is converted to the highly reactive 3,5-Difluoro-2-methylbenzoyl chloride using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

  • Amidation: The resulting acyl chloride is then reacted in situ or after isolation with methylamine to yield the final product, 3,5-Difluoro-2-methylbenzamide.

This strategy ensures a highly electrophilic carbonyl carbon, facilitating a rapid and typically high-yielding reaction with the amine nucleophile.[7]

Experimental Protocols

The following protocols are detailed for a representative laboratory scale (e.g., ~100 g) but are designed with linear scalability in mind.

Protocol 1: Synthesis of 3,5-Difluoro-2-methylbenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a standard transformation.[8] The addition of catalytic DMF accelerates the reaction via the formation of the Vilsmeier reagent, a more potent acylating agent.[9]

Materials:

  • 3,5-Difluoro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Procedure:

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a reflux condenser fitted with a gas outlet to a scrubber (containing aqueous NaOH to neutralize HCl and SO₂ fumes), and a nitrogen inlet.

  • Charging: Under a nitrogen atmosphere, charge the reactor with 3,5-Difluoro-2-methylbenzoic acid (1.0 eq) and toluene (3-5 L/kg of acid). Begin agitation.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (approx. 0.02 eq).

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the stirred suspension at ambient temperature (20-25°C). The addition rate should be controlled to manage the initial off-gassing.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 75-80°C. Maintain this temperature and monitor the reaction for completion (typically 2-4 hours) by HPLC or TLC (quenching an aliquot with methanol and checking for the disappearance of the starting carboxylic acid).

  • Solvent and Reagent Removal: Once the reaction is complete, cool the mixture to 40-50°C. Remove the excess thionyl chloride and toluene by vacuum distillation. This step is crucial to prevent side reactions in the subsequent amidation. The resulting crude 3,5-Difluoro-2-methylbenzoyl chloride is a light-yellow oil or low-melting solid and is typically used directly in the next step without further purification.[8]

Protocol 2: Scale-Up Synthesis of 3,5-Difluoro-2-methylbenzamide

This step involves the nucleophilic acyl substitution of the generated benzoyl chloride with methylamine.[10] The reaction is highly exothermic and requires careful temperature control, especially during scale-up.

Materials:

  • Crude 3,5-Difluoro-2-methylbenzoyl chloride (from Protocol 1)

  • Methylamine (40% solution in water or 2M in THF)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a separate, clean, and dry reactor equipped for cooling, dissolve the crude 3,5-Difluoro-2-methylbenzoyl chloride (1.0 eq) in DCM or THF (4-6 L/kg).

  • Cooling: Cool the solution to 0-5°C using a circulating chiller or an ice-salt bath.

  • Amine Addition: Slowly add the methylamine solution (2.0-2.5 eq) dropwise to the cooled acyl chloride solution. The temperature must be carefully maintained below 10°C to minimize side reactions. The use of excess amine serves both as the nucleophile and as a base to neutralize the HCl byproduct.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25°C) and stir for 1-2 hours, or until reaction completion is confirmed by HPLC/TLC.

  • Work-up - Quench: Cool the mixture back to 10-15°C and slowly add water to quench the reaction and dissolve the methylamine hydrochloride salt.

  • Work-up - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Work-up - Washes: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess methylamine).

    • Saturated NaHCO₃ solution (to remove any residual acidic impurities).

    • Brine (to break any emulsions and begin the drying process).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3,5-Difluoro-2-methylbenzamide as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or ethanol/water, to afford the final product in high purity.

Data Presentation

Table 1: Example Reagent Quantities for a 100g Scale Synthesis

ReagentMolecular Weight ( g/mol )Moles (mol)QuantityEquivalents
Step 1: Acyl Chloride Formation
3,5-Difluoro-2-methylbenzoic acid172.140.581100.0 g1.0
Thionyl Chloride (SOCl₂)118.970.69782.9 g (50 mL)1.2
N,N-Dimethylformamide (DMF)73.090.0120.85 g (0.9 mL)0.02
Toluene--400 mL-
Step 2: Amidation
Crude Acyl Chloride~190.58~0.581~110.7 g1.0
Methylamine (40% in H₂O)31.061.45112.6 g (125 mL)2.5
Dichloromethane (DCM)--500 mL-

Table 2: Typical Process Parameters and Expected Results

ParameterValueRationale
Acyl Chloride Formation Temp. 75-80°CEnsures complete reaction and drives off gaseous byproducts (SO₂, HCl).
Amidation Temp. 0-10°CControls the highly exothermic reaction, preventing byproduct formation.
Typical Overall Yield 85-95%The pathway is highly efficient with minimal side reactions under controlled conditions.
Expected Purity (Post-Recrystallization) >99.0%Recrystallization is effective for removing minor impurities.

Process Workflow and Logic

The following diagram illustrates the complete workflow for the synthesis, from raw material handling to the final purified product, emphasizing key decision and control points.

Scale_Up_Synthesis cluster_prep Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation & Purification A Charge Reactor: 1. 3,5-Difluoro-2-methylbenzoic Acid 2. Toluene 3. DMF (cat.) B Slow Addition: Thionyl Chloride (SOCl₂) A->B C Heat to 75-80°C Monitor Reaction (HPLC/TLC) B->C D Vacuum Distillation: Remove excess SOCl₂ & Toluene C->D E Crude 3,5-Difluoro-2- methylbenzoyl Chloride D->E F Dissolve Crude Acyl Chloride in DCM/THF E->F Transfer for next step G Cool to 0-5°C F->G H Slow Addition: Methylamine Solution (Temp < 10°C) G->H I Warm to RT Monitor Reaction (HPLC/TLC) H->I J Aqueous Work-up: 1. Quench (H₂O) 2. Wash (HCl, NaHCO₃, Brine) I->J K Dry (MgSO₄) & Concentrate J->K L Crude Product K->L M Recrystallization (e.g., EtOAc/Heptane) L->M N Final Product: 3,5-Difluoro-2-methylbenzamide (Dry, Package) M->N

Caption: Workflow for the .

Mandatory Safety Precautions

Scaling up chemical reactions introduces significant safety challenges that must be rigorously addressed.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. It releases toxic gases (HCl, SO₂) upon decomposition. All handling must be performed in a well-ventilated fume hood or a closed system. A caustic scrubber is mandatory to neutralize off-gases.[9]

  • Acyl Chlorides: Are lachrymatory and corrosive. Exposure can cause severe burns.

  • Methylamine: Flammable, toxic, and corrosive. Gaseous methylamine can cause severe respiratory irritation. Use in a well-ventilated area and away from ignition sources.

  • Exothermic Reactions: The amidation step is highly exothermic. Inadequate temperature control can lead to a runaway reaction. A reliable cooling system and controlled addition rates are critical.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side shields, a face shield, a lab coat, and acid/solvent-resistant gloves, must be worn at all times.

Conclusion

The described two-step protocol provides a robust, efficient, and scalable method for the synthesis of 3,5-Difluoro-2-methylbenzamide. By converting the starting carboxylic acid to its acyl chloride derivative before amidation, this pathway overcomes many of the challenges associated with direct coupling reactions at scale, such as high reagent cost and difficult purification. The detailed procedural steps, process controls, and safety considerations outlined in this note serve as a comprehensive guide for researchers and process chemists aiming to produce this valuable intermediate in multi-gram to kilogram quantities.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 82. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation.
  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1689.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,5-Difluoro-2-Methylbenzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • Guiso, M., Marra, C., & Cavarischia, C. (2006).
  • Allen, C. L., & Williams, J. M. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-methylbenzamide. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important fluorinated benzamide derivative. As a key building block in the development of pharmaceuticals and agrochemicals, mastering its synthesis is crucial for advancing research and development projects.[1][2] The unique substitution pattern, with fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position, offers enhanced metabolic stability and bioavailability in target molecules.[2]

This guide is structured to address specific challenges you may face, offering practical, experience-driven solutions to optimize your synthetic route and improve yield and purity.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 3,5-Difluoro-2-methylbenzamide, which typically proceeds via the amidation of 3,5-Difluoro-2-methylbenzoic acid.

Issue 1: Low or No Conversion of Carboxylic Acid to Amide

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting material (3,5-Difluoro-2-methylbenzoic acid).

  • Minimal or no formation of the desired benzamide product.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Recommended Solution
Inadequate Activation of the Carboxylic Acid Direct reaction of a carboxylic acid with an amine is often slow and inefficient due to the formation of a stable ammonium salt from an acid-base reaction.[3] To overcome this, the carboxylic acid must be activated. Solution: Convert the carboxylic acid to a more reactive intermediate.     a) Acid Chloride Formation: Treat 3,5-Difluoro-2-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. This is a highly reactive intermediate that readily reacts with ammonia or an amine. Using a catalytic amount of DMF can accelerate the reaction with oxalyl chloride by forming the Vilsmeier reagent.[4]     b) Use of Coupling Reagents: Employ modern coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[3] These reagents activate the carboxylic acid in situ, facilitating amide bond formation under milder conditions.
Protonation of the Amine If an acid chloride or another activated intermediate is used, the reaction will generate HCl or another acidic byproduct.[5][6] This acid will protonate the amine nucleophile, rendering it unreactive. Solution: Add a non-nucleophilic base to the reaction mixture to scavenge the acid byproduct.[5][6]     • Recommended Bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), or pyridine. Use at least one equivalent of the base, or a slight excess. For reactions with acid chlorides, adding the amine to a mixture of the acid chloride and the base is a common and effective strategy.[4]
High Temperatures for Direct Amidation Causing Decomposition While heating a mixture of a carboxylic acid and an amine above 100°C can drive the dehydration of the ammonium salt to form an amide, this method is often not ideal and can lead to decomposition of starting materials or products, especially with sensitive functional groups.[3][7] Solution: Whenever possible, opt for the activation methods described above, as they allow for milder reaction conditions. If direct thermal amidation is the only option, careful temperature control and monitoring are essential.
Issue 2: Formation of Significant Impurities

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Difficulty in purifying the final product.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Recommended Solution
Side Reactions from Strong Activating Agents Highly reactive intermediates, such as acid chlorides, can undergo side reactions if not handled properly. For instance, they can react with any residual moisture. Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the amine solution to the acid chloride solution, rather than the other way around, to maintain a low concentration of the highly reactive species.
Dimerization or Polymerization In some cases, particularly with coupling reagents like DCC, side reactions can lead to the formation of N-acylurea byproducts, which can be difficult to remove. Solution: If using DCC, adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea and improve the efficiency of the amidation. The use of water-soluble coupling agents like EDC can simplify purification, as the urea byproduct is also water-soluble and can be removed with an aqueous wash.
Ortho-Methyl Group Steric Hindrance The methyl group at the 2-position of the benzene ring can introduce steric hindrance, potentially slowing down the desired reaction and allowing competitive side reactions to occur. Solution: Optimize reaction conditions to favor the desired pathway. This may involve using a less bulky base, a more reactive activating agent, or slightly elevated temperatures to overcome the activation energy barrier imposed by steric hindrance.
Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product is an oil or a solid that is difficult to crystallize.

  • Co-elution of impurities during column chromatography.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Recommended Solution
Residual Coupling Reagent Byproducts As mentioned, byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can contaminate the product. Solution: For DCC, the urea byproduct is largely insoluble in many organic solvents and can often be removed by filtration. For EDC, an acidic aqueous wash will protonate the dimethylamino group of the urea byproduct, rendering it water-soluble.
Incomplete Reaction The presence of unreacted starting material, particularly the carboxylic acid, can complicate purification. Solution: After the reaction is complete, perform a basic aqueous wash (e.g., with a saturated solution of sodium bicarbonate) to deprotonate and extract the unreacted carboxylic acid into the aqueous layer.
Product Solubility The product itself may have solubility characteristics that make standard purification techniques challenging. Solution: Experiment with different solvent systems for crystallization or chromatography. A combination of a polar solvent (like ethyl acetate) and a nonpolar solvent (like hexanes) is often a good starting point for silica gel chromatography.[8] If the product is an oil, techniques like trituration with a non-polar solvent can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3,5-Difluoro-2-methylbenzamide?

A1: The most common and generally reliable method involves a two-step process:

  • Activation of 3,5-Difluoro-2-methylbenzoic acid: This is typically achieved by converting the carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • Amination: The resulting acid chloride is then reacted with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) to form the desired amide.

This method is often preferred due to the high reactivity of the acid chloride intermediate, which usually leads to high conversion under relatively mild conditions. The use of modern coupling reagents like EDC or HATU in a one-pot procedure is also a very effective and increasingly popular alternative.[9]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are crucial:

  • Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a fume hood to avoid inhalation.

  • Pressure Build-up: When quenching reactions involving acid chlorides or excess activating reagents, be aware of potential gas evolution and pressure build-up. Add quenching agents slowly and ensure the reaction vessel is appropriately vented.

Q3: Can I use a different starting material instead of 3,5-Difluoro-2-methylbenzoic acid?

A3: While starting from the corresponding carboxylic acid is the most direct route, other precursors could theoretically be used. For instance, one could start from 3,5-difluoro-2-methylbenzonitrile and hydrolyze it to the amide.[10] However, this often requires harsh conditions (strong acid or base and high temperatures) that might not be compatible with other functional groups. The synthesis of the starting 3,5-Difluoro-2-methylbenzoic acid itself is a key consideration, and it is commercially available from various suppliers.[11][12]

Q4: How does the fluorine substitution pattern affect the reactivity of the starting materials?

A4: The two fluorine atoms are strong electron-withdrawing groups. This has two main effects:

  • Increased Acidity: The electron-withdrawing nature of the fluorine atoms makes the carboxylic acid proton of 3,5-Difluoro-2-methylbenzoic acid more acidic compared to benzoic acid itself.

  • Activation of the Carbonyl Carbon: The inductive effect of the fluorine atoms makes the carbonyl carbon of the carboxylic acid and its derivatives (like the acid chloride) more electrophilic. This can enhance the rate of nucleophilic attack by the amine.

Q5: What analytical techniques are best for monitoring the reaction progress?

A5:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting carboxylic acid and the appearance of the less polar amide product. A suitable mobile phase would typically be a mixture of hexanes and ethyl acetate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of the starting material, product, and any significant byproducts. This is particularly useful for confirming the identity of the product and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for characterizing the final product and confirming its structure and purity. The disappearance of the broad carboxylic acid proton signal and the appearance of the amide N-H protons in the ¹H NMR spectrum are key indicators of a successful reaction.

Experimental Workflow & Visualization

Typical Two-Step Synthesis Protocol

A generalized protocol for the synthesis of 3,5-Difluoro-2-methylbenzamide via an acid chloride intermediate is provided below.

Step 1: Formation of 3,5-Difluoro-2-methylbenzoyl chloride

  • To a solution of 3,5-Difluoro-2-methylbenzoic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add oxalyl chloride (1.5-2.0 eq.) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is often used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Slowly add a solution of ammonium hydroxide (excess) or a solution of the desired amine (1.0-1.2 eq.) and a non-nucleophilic base like triethylamine (1.1-1.5 eq.).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform an aqueous workup, including washes with dilute acid and base to remove impurities.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_reaction Amidation cluster_workup Purification cluster_end Final Product start 3,5-Difluoro-2- methylbenzoic Acid activation Acid Chloride Formation (SOCl₂ or (COCl)₂/DMF) start->activation Step 1 amidation Reaction with NH₃ (or Amine + Base) activation->amidation Step 2 workup Aqueous Workup amidation->workup purification Chromatography or Recrystallization workup->purification product 3,5-Difluoro-2- methylbenzamide purification->product

Caption: General workflow for the synthesis of 3,5-Difluoro-2-methylbenzamide.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low or No Product Formation check_activation Was the carboxylic acid activated? start->check_activation check_base Was a base used with the amine? check_activation->check_base Yes sol_activate Activate with SOCl₂, (COCl)₂, or coupling agent. check_activation->sol_activate No sol_add_base Add a non-nucleophilic base (e.g., Et₃N, DIPEA). check_base->sol_add_base No sol_check_reagents Check reagent quality and ensure anhydrous conditions. check_base->sol_check_reagents Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

  • Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps. [Link]

  • Why did my amide syntesis does not work? (2021). ResearchGate. [Link]

  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy. [Link]

  • Amide formation from carboxylic acid derivatives. (video). (n.d.). Khan Academy. [Link]

  • 3,5-Difluoro-2-Methylbenzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 3,5-Difluoro-2-methylbenzoic acid | 1003710-06-2. (n.d.). Appchem. [Link]

  • Cas no 1323966-37-5 (3,5-Difluoro-2-methylbenzamide). (n.d.). Moleculecr.[Link]

  • Method for producing 3,5-difluoroaniline. (n.d.).
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2021). PMC - NIH. [Link]

Sources

Technical Support Center: Synthesis of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3,5-Difluoro-2-methylbenzamide. This fluorinated benzamide derivative is a valuable building block in the development of novel therapeutics and agrochemicals, owing to the influence of the fluorine atoms on its metabolic stability and bioavailability.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. We will explore the two primary synthetic routes and their associated potential byproducts, offering practical, field-proven solutions to optimize your experimental outcomes.

Core Synthetic Pathways and Troubleshooting

The synthesis of 3,5-Difluoro-2-methylbenzamide is most commonly achieved through two principal routes: the amidation of 3,5-Difluoro-2-methylbenzoic acid and the hydrolysis of 3,5-Difluoro-2-methylbenzonitrile. Each pathway presents a unique set of challenges and potential for byproduct formation.

Route 1: Amidation of 3,5-Difluoro-2-methylbenzoic Acid

This is a widely used method for forming the amide bond. The general approach involves activating the carboxylic acid, followed by reaction with an ammonia source.

Troubleshooting Guide: Amidation Reactions

Q1: My reaction yield is low, and I observe a significant amount of unreacted 3,5-Difluoro-2-methylbenzoic acid in my crude product. What is the likely cause and how can I resolve this?

A1: Low conversion of the starting carboxylic acid is a common issue, often stemming from inefficient activation of the carboxyl group or steric hindrance from the ortho-methyl group. The 2-methyl group can sterically hinder the approach of the activating agent and the subsequent nucleophilic attack by ammonia.

Causality-Driven Solutions:

  • Choice of Activating Agent: Standard coupling reagents might be inefficient. A more robust approach is the conversion of the carboxylic acid to the more reactive acyl chloride.

  • Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.

Recommended Protocol: Two-Step Acyl Chloride Formation and Amination

  • Acyl Chloride Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add 3,5-Difluoro-2-methylbenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature.[2][3]

    • Gently reflux the mixture for 2-3 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).

    • Remove the excess SOCl₂ under reduced pressure. The resulting crude 3,5-Difluoro-2-methylbenzoyl chloride can be used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

    • Cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise. Concentrated aqueous ammonia can also be used, but may lead to hydrolysis of the acyl chloride as a side reaction.[4]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC for the disappearance of the acyl chloride.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining ammonia, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-Difluoro-2-methylbenzamide.

Q2: I'm observing an impurity with a similar polarity to my product, making purification by column chromatography difficult. What could this byproduct be?

A2: A likely byproduct in this scenario is the N,N-diacylated amine, formed if the newly generated amide acts as a nucleophile and reacts with another molecule of the acyl chloride. This is more prevalent if there is a localized high concentration of the acyl chloride.

Mitigation Strategies:

  • Slow Addition: Add the acyl chloride solution slowly to the ammonia solution to maintain a high concentration of the amine nucleophile relative to the acylating agent.

  • Excess Ammonia: Use a significant excess of ammonia to favor the formation of the primary amide.

Q3: After workup, my NMR spectrum shows the presence of the starting carboxylic acid, even after a bicarbonate wash. Why is this happening and what can I do?

A3: Incomplete removal of the acidic starting material can occur if the bicarbonate wash is not thorough enough or if the product and starting material co-precipitate.

Troubleshooting Protocol: Enhanced Acid Removal

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution multiple times (at least 2-3 times) with a saturated sodium bicarbonate solution.

  • Check the pH of the aqueous layer after the final wash to ensure it is basic.

  • If the issue persists, consider a purification by recrystallization from a suitable solvent system, which can be more effective at removing baseline impurities than chromatography.

Route 2: Hydrolysis of 3,5-Difluoro-2-methylbenzonitrile

The hydrolysis of a nitrile to a primary amide is another viable synthetic route. This transformation is typically carried out under acidic or basic conditions.

Troubleshooting Guide: Nitrile Hydrolysis

Q1: My hydrolysis reaction is very slow and gives a mixture of the starting nitrile, the desired amide, and the corresponding carboxylic acid. How can I improve the selectivity for the amide?

A1: The partial hydrolysis of a nitrile to an amide requires carefully controlled conditions, as the amide can be further hydrolyzed to the carboxylic acid. The presence of all three components indicates that the reaction conditions are not optimized.

Causality-Driven Solutions:

  • Reaction Conditions: Harsh acidic or basic conditions and prolonged reaction times will favor the formation of the carboxylic acid.

  • Catalyst Choice: The choice of acid or base and its concentration is critical for selective hydrolysis.

Recommended Protocol: Controlled Acid-Catalyzed Hydrolysis

  • In a round-bottom flask, dissolve 3,5-Difluoro-2-methylbenzonitrile (1.0 eq) in a suitable solvent such as acetic acid or a mixture of a co-solvent and water.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress closely by TLC or HPLC.

  • Once the starting nitrile is consumed and before a significant amount of the carboxylic acid is formed, cool the reaction mixture.

  • Carefully neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry, filter, and concentrate to yield the crude amide.

Q2: The reaction has gone to completion, but the main product is 3,5-Difluoro-2-methylbenzoic acid, not the amide. What went wrong?

A2: This indicates over-hydrolysis. The reaction conditions were too harsh, driving the reaction past the amide stage to the carboxylic acid.

Corrective Measures:

  • Reduce Reaction Time and Temperature: Monitor the reaction more frequently and stop it as soon as the desired amide is the major product. Lowering the reaction temperature will also slow down the second hydrolysis step.

  • Use a Milder Catalyst: Consider using a milder acid catalyst or a lower concentration of the strong acid.

Summary of Potential Byproducts

ByproductSynthetic RouteIdentification Notes
3,5-Difluoro-2-methylbenzoic acidAmidation or Nitrile HydrolysisAcidic impurity, will show a characteristic broad -OH peak in the ¹H NMR spectrum.
3,5-Difluoro-2-methylbenzonitrileNitrile HydrolysisUnreacted starting material. Characteristic nitrile stretch in the IR spectrum (~2230 cm⁻¹).
N,N-bis(3,5-Difluoro-2-methylbenzoyl)amineAmidationHigher molecular weight impurity, may be identified by LC-MS.

Visualizing the Synthetic Challenges

Diagram 1: Synthetic Pathways and Byproduct Formation

cluster_0 Route 1: Amidation cluster_1 Route 2: Hydrolysis Carboxylic Acid 3,5-Difluoro-2-methylbenzoic Acid Acyl Chloride 3,5-Difluoro-2-methylbenzoyl Chloride Carboxylic Acid->Acyl Chloride SOCl₂ Amide 3,5-Difluoro-2-methylbenzamide Acyl Chloride->Amide NH₃ Diacylated Amine N,N-Diacylated Byproduct Acyl Chloride->Diacylated Amine Excess Acyl Chloride Nitrile 3,5-Difluoro-2-methylbenzonitrile Amide_H 3,5-Difluoro-2-methylbenzamide Nitrile->Amide_H H⁺/H₂O (controlled) Carboxylic Acid_H 3,5-Difluoro-2-methylbenzoic Acid Amide_H->Carboxylic Acid_H H⁺/H₂O (excess)

Caption: Synthetic routes to 3,5-Difluoro-2-methylbenzamide and common byproducts.

Diagram 2: Troubleshooting Workflow for Low Yield in Amidation

Start Low Yield in Amidation Check_SM Check for Unreacted Carboxylic Acid Start->Check_SM SM_Present Unreacted Acid Present Check_SM->SM_Present Yes SM_Absent Unreacted Acid Absent Check_SM->SM_Absent No Action_Activation Optimize Carboxylic Acid Activation (e.g., use SOCl₂) SM_Present->Action_Activation Check_Purification Review Purification Procedure SM_Absent->Check_Purification Action_Conditions Increase Reaction Time/ Temperature Action_Activation->Action_Conditions Purification_Loss Product Loss During Workup/Purification Check_Purification->Purification_Loss Likely Action_Purification Optimize Extraction and Chromatography/Recrystallization Purification_Loss->Action_Purification

Caption: Decision tree for troubleshooting low yields in amidation reactions.

References

  • Kiran, A., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
  • Patel, K., et al. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124.
  • ChemSrc. (n.d.). Cas no 1323966-37-5 (3,5-Difluoro-2-methylbenzamide). Retrieved January 19, 2026, from [Link]

  • European Patent Office. (n.d.). EP 3810602 B1. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Lee, D., & Chang, S. (2015).
  • MDPI. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Retrieved January 19, 2026, from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for benzoic acid and p-toluidine. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Retrieved January 19, 2026, from [Link]

  • Schwyzer, R., et al. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA, 72(11), 785-790.
  • Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Chemistry of Amides. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US4851160A - Process for the preparation of benzoic acid derivatives.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Google Patents. (n.d.). US3374238A - 3-hydroxyquinophthalone diamido pigments.
  • Google Patents. (n.d.). EP1104399B1 - Process for preparing 3,5-difluoroaniline.

Sources

Technical Support Center: Optimizing the Synthesis of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3,5-Difluoro-2-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and validated protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 3,5-Difluoro-2-methylbenzamide?

There are two principal and highly effective methods for the synthesis of 3,5-Difluoro-2-methylbenzamide:

  • Amide Coupling of 3,5-Difluoro-2-methylbenzoic Acid: This is the most common and versatile route. It involves activating the carboxylic acid and then reacting it with an ammonia source. The key to success in this method lies in the choice of the coupling reagent and reaction conditions.[1]

  • Controlled Hydrolysis of 3,5-Difluoro-2-methylbenzonitrile: This method involves the partial hydrolysis of the corresponding nitrile. The primary challenge is to stop the reaction at the amide stage, as over-hydrolysis will lead to the formation of the corresponding carboxylic acid as a significant byproduct.[2][3]

Q2: Which synthetic route typically offers the highest yield and purity?

The amide coupling route starting from 3,5-Difluoro-2-methylbenzoic acid generally provides higher and more consistent yields with a better impurity profile. This is because the reaction is more direct and avoids the significant challenge of preventing over-hydrolysis, which is inherent to the nitrile route.[1][2] Direct amidation using modern coupling reagents can often exceed 90% yield under optimized conditions.

Q3: What are the most common impurities to expect?

The impurity profile is highly dependent on the chosen synthetic route:

  • From Amide Coupling:

    • Unreacted 3,5-Difluoro-2-methylbenzoic acid.

    • Byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used).[4]

    • Side-products from the activated intermediate, such as N-acylurea.

  • From Nitrile Hydrolysis:

    • Unreacted 3,5-Difluoro-2-methylbenzonitrile (starting material).

    • 3,5-Difluoro-2-methylbenzoic acid (the over-hydrolysis product).[2]

Troubleshooting Guide: Synthesis and Yield Optimization

This section provides solutions to specific issues you may encounter during your experiments.

Route 1: Amidation of 3,5-Difluoro-2-methylbenzoic Acid

This route involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine or ammonia. The direct reaction between a carboxylic acid and ammonia requires very high temperatures and is often inefficient.[5][6] Therefore, activating agents (coupling reagents) are essential.

Symptom: TLC or LC-MS analysis shows predominantly unreacted 3,5-Difluoro-2-methylbenzoic acid after the expected reaction time.

Root Cause Analysis: This issue almost always stems from inefficient activation of the carboxylic acid's carbonyl group. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. It must be converted into a better one.

Solutions & Scientific Rationale:

  • Convert to an Acyl Chloride (A Classic, Robust Method):

    • Explanation: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride intermediate. The chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic and reactive towards even weak nucleophiles like ammonia.

    • Action: In a fume hood, dissolve 3,5-Difluoro-2-methylbenzoic acid in a dry, inert solvent (e.g., DCM or Toluene) with a catalytic amount of DMF. Add thionyl chloride dropwise at 0 °C and then reflux until the reaction is complete (monitor by quenching a small sample with methanol and checking for methyl ester formation via GC-MS or LC-MS). Carefully remove excess SOCl₂ under vacuum. Dissolve the crude acyl chloride in an appropriate solvent (like THF or Dioxane) and add it slowly to a cooled solution of aqueous ammonia.

    • Causality: The use of a catalyst like DMF accelerates the formation of the acyl chloride through the Vilsmeier intermediate, increasing the reaction rate.

  • Employ a Modern Coupling Reagent:

    • Explanation: Modern coupling reagents are designed for mild, efficient, one-pot amide bond formation, avoiding the need to isolate harsh acyl chloride intermediates.[1][7] They work by forming a highly reactive activated ester in situ.

    • Action: Select a suitable coupling reagent based on your scale and desired purity. See the table below for a comparison. The general procedure involves dissolving the carboxylic acid, the coupling reagent, and a non-nucleophilic base (like DIPEA or NMM) in a dry aprotic solvent (DMF, DCM). After a brief activation period, the amine/ammonia source is added.

    • Causality: Reagents like HATU generate OAt esters, which are exceptionally reactive due to the electron-withdrawing nature and anchimeric assistance from the pyridine nitrogen of the HOAt leaving group.[7] This makes them superior for difficult couplings.

Coupling ReagentClassTypical ConditionsAdvantagesDisadvantages
DCC/DIC CarbodiimideDCM, 0 °C to RTInexpensive, effective for simple amides.Forms insoluble urea byproduct (DCU/DIU) which can complicate purification. Risk of racemization.[1][4]
EDC CarbodiimideDCM or DMF, often with HOBt or OxymaWater-soluble byproduct, ideal for aqueous workups.Less reactive than phosphonium/aminium reagents.
HBTU/HATU Aminium/UroniumDMF, DIPEA, RTHigh efficiency, fast reaction times, low racemization. HATU is extremely effective for hindered substrates.[4][7]More expensive, byproducts must be removed by chromatography or extraction.
PyBOP PhosphoniumDMF, DIPEA, RTExcellent for reducing racemization, high yield.Generates phosphine oxide byproducts.

Symptom: A significant new spot appears on TLC, or a major peak in LC-MS, that is not the starting material or desired product.

Root Cause Analysis: With carbodiimide reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the nucleophile (ammonia) is added too slowly or is not reactive enough.

Solutions & Scientific Rationale:

  • Add a Scavenger Additive:

    • Explanation: Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial when using carbodiimides. They act as "activated ester shuttles."

    • Action: Include 1.1 equivalents of HOBt or Oxyma when you add the carbodiimide reagent.

    • Causality: The O-acylisourea intermediate rapidly reacts with HOBt/Oxyma to form an activated ester. This new intermediate is less prone to rearrangement but still highly reactive towards the amine, thus minimizing the formation of the N-acylurea byproduct.[7]

G start Start: Amidation of 3,5-Difluoro-2-methylbenzoic Acid check_conversion Check Conversion (TLC / LC-MS) start->check_conversion good_conversion Conversion >90%? check_conversion->good_conversion low_conversion Issue: Low / No Conversion solution1_acid Option 1: Convert to Acyl Chloride (SOCl₂, Oxalyl Chloride) low_conversion->solution1_acid solution2_coupling Option 2: Use Stronger Coupling Reagent (e.g., HATU, COMU) low_conversion->solution2_coupling good_conversion->low_conversion No check_purity Check Purity (TLC / LC-MS) good_conversion->check_purity Yes solution1_acid->check_conversion Re-run solution2_coupling->check_conversion Re-run byproduct Issue: Major Byproduct Formed check_purity->byproduct No purify Purify Product (Crystallization / Chromatography) check_purity->purify Yes solution3_additive Solution: Add HOBt or Oxyma with Carbodiimide byproduct->solution3_additive solution3_additive->check_conversion Re-run end End: Pure Product purify->end

Caption: Troubleshooting workflow for the amidation of 3,5-Difluoro-2-methylbenzoic acid.

Route 2: Controlled Hydrolysis of 3,5-Difluoro-2-methylbenzonitrile

This route can be effective but requires careful control to maximize the yield of the amide and minimize the formation of the carboxylic acid. The reaction proceeds in two steps: nitrile to amide, then amide to carboxylic acid. Our goal is to stop it after the first step.

Symptom: The primary product isolated is the carboxylic acid, with little to no desired amide.

Root Cause Analysis: The reaction conditions (temperature, time, or catalyst concentration) are too harsh, causing the hydrolysis of the newly formed amide to proceed faster than or as fast as the initial nitrile hydrolysis.[2]

Solutions & Scientific Rationale:

  • Reduce Reaction Temperature and Time:

    • Explanation: The activation energy for amide hydrolysis is often different from that of nitrile hydrolysis.[2] By lowering the temperature, you can often find a kinetic window where nitrile hydrolysis is reasonably fast, but amide hydrolysis is slow.

    • Action: Set up a matrix of experiments at lower temperatures and shorter reaction times. Monitor the reaction progress frequently (e.g., every 30 minutes) by TLC or LC-MS to identify the point of maximum amide concentration before significant carboxylic acid formation occurs.

  • Use a Milder Reagent System:

    • Explanation: Strong acidic or basic conditions aggressively catalyze both hydrolysis steps. Milder conditions can favor the formation of the amide.

    • Action: For basic hydrolysis, consider using a milder base like potassium carbonate in a solvent like t-butanol or DMSO with a controlled amount of water. For acidic hydrolysis, a mixture of concentrated sulfuric acid in acetic acid at a controlled temperature can be effective.

G cluster_0 Nitrile 3,5-Difluoro-2-methylbenzonitrile Amide 3,5-Difluoro-2-methylbenzamide (Desired Product) Nitrile->Amide k1 (Hydrolysis Step 1) Acid 3,5-Difluoro-2-methylbenzoic Acid (Byproduct) Amide->Acid k2 (Hydrolysis Step 2)

Caption: Kinetic pathway of nitrile hydrolysis showing the desired and undesired products.

Symptom: The reaction stops, leaving a mixture of starting nitrile and some product, with no further conversion observed over time.

Root Cause Analysis: The reaction conditions are too mild, or the reagents are not effective enough to achieve full conversion of the starting material.

Solutions & Scientific Rationale:

  • Increase Temperature or Reagent Concentration Systematically:

    • Explanation: Hydrolysis is often temperature-dependent. A modest increase in temperature can significantly increase the reaction rate.

    • Action: Gradually increase the reaction temperature in 5-10 °C increments. If using catalytic acid or base, a slight increase in concentration may also be beneficial. Continue to monitor carefully for the onset of over-hydrolysis.

  • Consider a Phase-Transfer Catalyst (for basic hydrolysis):

    • Explanation: If the nitrile has poor solubility in the aqueous base, the reaction may be limited by the interface between the organic and aqueous phases. A phase-transfer catalyst (PTC) can shuttle the hydroxide ion into the organic phase to react with the nitrile.

    • Action: Add a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) to the reaction mixture.

Experimental Protocols

Protocol 1: High-Yield Synthesis via Acyl Chloride Intermediate

Step 1: Formation of 3,5-Difluoro-2-methylbenzoyl chloride

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-Difluoro-2-methylbenzoic acid (1.0 eq).

  • Add dry dichloromethane (DCM, ~5 mL per gram of acid) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) for 2-3 hours.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing for the formation of the methyl ester by LC-MS or GC-MS.

  • Once the conversion is complete, concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM. Co-evaporate with toluene (2x) to ensure all SOCl₂ is removed. The resulting crude acyl chloride is used directly in the next step.

Step 2: Amidation

  • In a separate flask, prepare a solution of concentrated aqueous ammonia (NH₄OH, ~10 eq) in tetrahydrofuran (THF, ~10 mL per gram of starting acid).

  • Cool this ammonia solution to 0 °C in an ice bath.

  • Dissolve the crude 3,5-Difluoro-2-methylbenzoyl chloride from Step 1 in a minimal amount of dry THF.

  • Add the acyl chloride solution dropwise to the cold, stirring ammonia solution. A white precipitate (the product) should form immediately.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding water.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3,5-Difluoro-2-methylbenzamide. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: One-Pot Synthesis using HATU Coupling Reagent
  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-Difluoro-2-methylbenzoic acid (1.0 eq), HATU (1.1 eq), and dissolve in anhydrous DMF (~10 mL per gram of acid).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution and stir at room temperature for 15-20 minutes for activation.

  • In a separate vessel, prepare a solution of ammonia by bubbling ammonia gas through cold THF or by using a solution of ammonia in dioxane (2.0 M, 2-3 eq).

  • Slowly add the ammonia solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure 3,5-Difluoro-2-methylbenzamide.

References

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry. [Link]

  • Quick Company (Patent). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • Google Patents (WO2021001858A1). Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid.
  • Miyata, O., et al. (2005). Synthesis and structure–activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as selective arginine vasopressin V2 receptor agonists. Bioorganic & Medicinal Chemistry.
  • Google Patents (US5294742A). Process for preparing 3,5-difluoroaniline.
  • PubChem. 3,5-difluoro-N-methylbenzamide. [Link]

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

  • Saeed, A., et al. (2016). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Wang, J., et al. (2015). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]

  • Google Patents (CN103304439B). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Liu, Y., & Zhang, Y. (2011). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Xiandai Huagong/Modern Chemical Industry. [Link]

  • jOeCHEM. (2019). Making Amides from Carboxylic Acids. YouTube. [Link]

  • Google Patents (JPH06239810A). Method for producing 3,5-difluoroaniline.
  • National Institutes of Health (NIH). (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. [Link]

  • PubChem. 2,4-Difluoro-3-methylbenzonitrile. [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • PubChem. 3,5-Difluoro-N-methyl-N-(phenylmethyl)benzamide. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Amidation of 3,5-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for the amidation of 3,5-difluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique substitution pattern of this benzoic acid derivative presents a combination of steric and electronic factors that can lead to lower than expected yields. This document provides in-depth troubleshooting advice in a question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low conversion of my starting acid, 3,5-difluoro-2-methylbenzoic acid, even with standard coupling reagents. What are the likely causes and how can I improve the yield?

A1: Low conversion in the amidation of this particular substrate often stems from a combination of steric hindrance and the electronic nature of the acid. The ortho-methyl group sterically hinders the approach of the amine to the activated carboxylic acid intermediate.[1][2][3] Additionally, the two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid but can also affect the reactivity of the aromatic ring system.

Here’s a breakdown of potential issues and solutions:

  • Steric Hindrance: The methyl group at the C2 position significantly impedes the attack of the amine nucleophile.[2] This steric clash can be the primary reason for sluggish or incomplete reactions.

    • Solution: Employ coupling reagents known to be effective for sterically hindered substrates. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard carbodiimides like DCC or EDC in these cases.[4] TOTT (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate) is another excellent option for coupling sterically hindered amino acids.[4]

  • Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the electronic effects and steric bulk.

    • Solution: Consider a two-step activation process. First, convert the carboxylic acid to a more reactive intermediate like an acyl chloride or acyl fluoride.[5][6] Acyl fluorides, in particular, can be highly effective for coupling sterically demanding substrates.[4] You can generate the acyl fluoride in situ using reagents like Deoxo-Fluor®.[7]

  • Reaction Conditions: Standard room temperature conditions may not be sufficient to drive the reaction to completion.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes provide the necessary activation energy. However, be cautious, as elevated temperatures can also lead to side reactions and racemization if you are working with chiral amines.[4]

Q2: My starting acid is consumed, but the yield of the desired amide is still low. What are the potential side reactions, and how can I minimize them?

A2: When the starting material is consumed but the product yield is low, it's crucial to investigate potential side reactions. For amidation reactions, especially with activated carboxylic acids, several side pathways can compete with the desired amide formation.

  • N-acylurea Formation: If you are using a carbodiimide-based coupling reagent (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4][8] This is a common failure mode in carbodiimide-mediated couplings.

    • Solution: The addition of additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is critical.[5] These additives react with the O-acylisourea to form an active ester intermediate that is more stable and less prone to rearrangement, while still being reactive towards the amine.

  • Over-activation: Using an excessively powerful activating agent or harsh conditions can lead to decomposition of the starting materials or the activated intermediate.[8][9][10]

    • Solution: Optimize the stoichiometry of your coupling reagents. A slight excess (1.1-1.2 equivalents) is often sufficient. Also, ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to prevent moisture from quenching the activated species.

  • Diketopiperazine Formation (if applicable): If you are coupling to an amino acid ester, particularly at the dipeptide stage, intramolecular cyclization to form a diketopiperazine can be a significant side reaction, especially with proline as one of the first two residues.[11]

    • Solution: While less directly related to the benzoic acid itself, it's a crucial consideration in the broader context of peptide synthesis. Using sterically bulky protecting groups on the amine can sometimes mitigate this.

Experimental Protocols & Data

Recommended Protocol: HATU-Mediated Amidation

This protocol is a robust starting point for the amidation of 3,5-difluoro-2-methylbenzoic acid, particularly with primary and less hindered secondary amines.

Materials:

  • 3,5-Difluoro-2-methylbenzoic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3,5-difluoro-2-methylbenzoic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Add the amine (1.1 equiv) to the solution.

  • Add HATU (1.2 equiv) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Flowchart

Troubleshooting_Amidation start Low Amide Yield low_conversion Low Conversion of Starting Acid? start->low_conversion side_reactions Starting Acid Consumed, Low Product Yield? start->side_reactions steric_hindrance Issue: Steric Hindrance low_conversion->steric_hindrance Yes inadequate_activation Issue: Inadequate Activation low_conversion->inadequate_activation Yes harsh_conditions Issue: Reaction Conditions low_conversion->harsh_conditions Yes n_acylurea Issue: N-acylurea Formation (with carbodiimides) side_reactions->n_acylurea Yes overactivation Issue: Over-activation side_reactions->overactivation Yes solution_hindrance Solution: Use HATU, HBTU, or COMU steric_hindrance->solution_hindrance solution_activation Solution: Two-step activation (e.g., acyl fluoride) inadequate_activation->solution_activation solution_conditions Solution: Gentle heating (40-60 °C) harsh_conditions->solution_conditions solution_n_acylurea Solution: Add HOBt or HOAt n_acylurea->solution_n_acylurea solution_overactivation Solution: Optimize reagent stoichiometry overactivation->solution_overactivation

Caption: A decision tree for troubleshooting low yields in the amidation of 3,5-difluoro-2-methylbenzoic acid.

Comparative Data of Coupling Reagents
Coupling ReagentAdditiveBaseTypical Yield Range (%)Key Considerations
EDCHOBtDIPEA40-70Prone to N-acylurea formation without HOBt.
HATU-DIPEA/TEA75-95Highly effective for sterically hindered substrates.
HBTU-DIPEA/TEA70-90Similar to HATU, a reliable choice.
COMU-DIPEA80-98Excellent for challenging couplings, often gives clean reactions.
Acyl Fluoride-DIPEA70-90Two-step process, but very effective for hindered systems.

Yields are representative and can vary depending on the specific amine and reaction conditions.

References

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Filo. (2025). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Grote, Z. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. Retrieved from [Link]

  • Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Letters. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Retrieved from [Link]

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved from [Link]

  • PubMed. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Direct amidation of acid fluorides using germanium amides. Retrieved from [Link]

  • PubMed. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metal-Free Direct Amidation of Naphthoquinones Using Hydroxamic Acids as Amides Source: Application in The Synthesis of A HDAC6 Inhibitor. Retrieved from [Link]

  • ResearchGate. (2025). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-2-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated intermediate. The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, presents specific challenges in its purification.[1] This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3,5-Difluoro-2-methylbenzamide?

A1: The impurity profile largely depends on the synthetic route used. For typical amide bond formation reactions, you should anticipate the following:

  • Unreacted Starting Materials: Residual 3,5-difluoro-2-methylbenzoic acid (the corresponding carboxylic acid) or its activated form (e.g., acyl chloride).

  • Hydrolysis Byproduct: The primary degradation product is the parent carboxylic acid, 3,5-difluoro-2-methylbenzoic acid, which can form if moisture is present during the reaction or workup, especially under non-neutral pH conditions.[2]

  • Reagent-Derived Impurities: Residual coupling agents (like DCC, EDC), bases (e.g., triethylamine, pyridine), or their salts.[][4]

  • Side-Reaction Products: Depending on the specific amidation method, other minor impurities may arise from side reactions.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial method.[5] Use a mobile phase such as 2:1 Hexane:Ethyl Acetate. The amide product is moderately polar. The corresponding carboxylic acid impurity will typically have a lower Rf value (it will stick more to the silica plate). Unreacted acyl chloride will either react with the silica or hydrolyze to the acid at the baseline. A single spot on TLC is a good indication of high purity, but confirmation by HPLC or NMR is recommended for rigorous assessment.

Q3: Is this compound stable to standard aqueous workup procedures?

A3: Yes, 3,5-Difluoro-2-methylbenzamide is generally stable to standard workup conditions. Amide bonds are robust, but it is best practice to avoid prolonged exposure to strongly acidic or basic conditions at elevated temperatures to prevent hydrolysis.[2] A typical workup involving washes with dilute acid (e.g., 1M HCl) to remove basic impurities and a weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities is highly recommended and effective.[6]

Q4: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A4: The choice depends on the impurity profile and the scale of your reaction.

  • Recrystallization is the method of choice for removing small amounts of impurities from a solid product, especially on a larger scale. It is often faster and more economical than chromatography.[7][8]

  • Column Chromatography is superior for separating complex mixtures or when impurities have similar solubility to the product. It offers higher resolution but can be more time-consuming and result in lower yields if the compound shows poor stability on silica.[7][9]

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the purification process.

Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" is a common problem with aromatic amides, occurring when the solid melts before dissolving or when the solution becomes supersaturated above the compound's melting point.[10]

  • Causality: The solute's solubility is so high in the hot solvent that the saturation point is only reached at a temperature below the compound's melting point. Upon cooling, the compound separates as a liquid phase (the oil) because it's still above its melting point.

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil completely, then add more of the hot solvent to decrease the solution's saturation.[10]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that cools gradually. This gives the molecules more time to arrange into a crystal lattice.

    • Use a Solvent System: If a single solvent isn't working, use a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (an anti-solvent in which it is less soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Reheat to clarify and then cool slowly. A common pair for amides is Ethanol/Water.[10]

Q6: I'm performing column chromatography, but my product is tailing badly and the fractions are impure. What's causing this?

A6: Peak tailing for amides on silica gel is often due to the interaction of the amide's lone pair of electrons with the acidic silanol groups (Si-OH) on the silica surface.[7] This leads to a non-ideal elution profile.

  • Causality: The acidic nature of standard silica gel can cause strong adsorption of basic or polar compounds like amides, resulting in slow, uneven elution.

  • Solutions:

    • Add a Mobile Phase Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent (e.g., Hexane:Ethyl Acetate).[7] The modifier will compete for the active sites on the silica, allowing your compound to elute more symmetrically.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which lacks the acidic silanol groups responsible for the tailing.

    • Check for Overloading: Tailing can also be a sign that you have loaded too much crude material onto the column. Ensure the amount of material is appropriate for the column size (typically 1-5% of the silica gel weight).

Q7: After purification, my NMR spectrum still shows a broad singlet around 10-12 ppm. What is this impurity?

A7: A broad singlet in this downfield region is characteristic of a carboxylic acid proton. This indicates the presence of the hydrolysis byproduct, 3,5-difluoro-2-methylbenzoic acid.

  • Causality: This impurity persists when the initial basic wash during the workup was insufficient to remove all of the acidic starting material or byproduct.

  • Solutions:

    • Repeat the Workup: Redissolve the material in an organic solvent like ethyl acetate and perform a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution. Separate the layers and wash the organic layer again with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[11]

    • Chromatographic Removal: If the acid is present in significant amounts, it can be readily separated by column chromatography, as it will have a much lower Rf than the amide product.

Data Presentation & Experimental Protocols
Solvent Selection for Recrystallization

Finding the right solvent is crucial for successful recrystallization.[12] The ideal solvent should dissolve the compound well when hot but poorly when cold.

SolventPolarityBoiling Point (°C)Comments
Ethanol Polar Protic78Good starting point. Often used in a system with water.[7]
Isopropanol Polar Protic82Similar to ethanol, may offer different solubility characteristics.
Acetonitrile Polar Aprotic82Can give very good results for amide crystallization.[7]
Ethyl Acetate Moderately Polar77Good for dissolving the compound; often paired with a nonpolar anti-solvent.
Toluene Nonpolar111May work for compounds that are less polar. Good for high-temperature dissolution.
Water Very Polar100The compound is likely insoluble; excellent as an anti-solvent with alcohols.[10]
Hexane/Heptane Nonpolar~69 / ~98The compound is likely insoluble; useful as an anti-solvent with ethyl acetate.
Protocol 1: Standard Recrystallization Procedure
  • Solvent Screening: In separate test tubes, place ~20 mg of your crude material. Add a potential solvent dropwise. A good solvent will not dissolve the material at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude 3,5-Difluoro-2-methylbenzamide in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or heating mantle). Add just enough hot solvent to fully dissolve the solid.[12]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pack the column evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3,5-Difluoro-2-methylbenzamide.

Visualizations
General Purification Workflow

crude Crude Product workup Aqueous Workup (Acid/Base Washes) crude->workup purity_check Purity Assessment (TLC / HPLC) workup->purity_check recrystallization Recrystallization purity_check->recrystallization High Purity (>90%) chromatography Column Chromatography purity_check->chromatography Low Purity or Complex Mixture final_check Final Purity Check & Characterization recrystallization->final_check chromatography->final_check pure_product Pure Product final_check->pure_product Purity Confirmed

Caption: A decision-making workflow for purifying 3,5-Difluoro-2-methylbenzamide.

Troubleshooting Recrystallization Issues

start Solution Cooled, But No Crystals Form subnode1 Is solution clear? start->subnode1 subnode4 Solution is Supersaturated subnode1->subnode4 Yes subnode5 Solution is Too Dilute subnode1->subnode5 No (Cloudy/Oily) subnode2 Add Seed Crystal or Scratch Flask Wall subnode3 Boil Off Some Solvent & Re-cool subnode4->subnode2 Action subnode5->subnode3 Action subnode6 Compound 'Oils Out' subnode5->subnode6 subnode7 Reheat to Dissolve Oil subnode6->subnode7 subnode8 Add More Solvent subnode7->subnode8 subnode9 Cool Very Slowly subnode8->subnode9

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References
  • BenchChem. (2025). Avoiding common impurities in the synthesis of 2-Aminopropanediamide.
  • ResearchGate. (2020).
  • University of Rochester, Department of Chemistry. (n.d.).
  • The Pharma Master. (n.d.). Troubleshooting.
  • Unknown Source. (n.d.).
  • Blog. (2025).
  • BenchChem. (2025). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide.
  • BenchChem. (2025).
  • Unknown Source. (n.d.).
  • Agilent. (n.d.).
  • NIH PMC. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • AWS. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • NIH PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • BOC Sciences. (2024).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ChemFun. (n.d.). Cas no 1323966-37-5 (3,5-Difluoro-2-methylbenzamide).
  • BLD Pharm. (n.d.). 1323966-37-5|3,5-Difluoro-2-methylbenzamide.

Sources

Technical Support Center: Spectroscopic Identification of Impurities in 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 3,5-Difluoro-2-methylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth guidance in a question-and-answer format to help you identify and troubleshoot potential impurities in your samples.

The purity of 3,5-Difluoro-2-methylbenzamide is critical for its intended applications, as even minor impurities can significantly impact downstream reactions, biological activity, and overall product safety. This guide provides a systematic approach to using common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic signatures for pure 3,5-Difluoro-2-methylbenzamide?

A1: Understanding the baseline spectroscopic data for the pure compound is the first step in identifying any deviations caused by impurities.

Expected Spectroscopic Data for 3,5-Difluoro-2-methylbenzamide:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, and the amide (-NH₂) protons. The aromatic protons will show splitting patterns due to fluorine-hydrogen coupling.
¹³C NMR Resonances for the aromatic carbons (with C-F coupling), the methyl carbon, and the carbonyl carbon of the amide.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms.
Mass Spec. A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 171.14 g/mol .
FTIR Characteristic peaks for N-H stretching (for the primary amide), C=O stretching of the amide, and C-F stretching.[1][2]

Detailed spectral data can be found in the troubleshooting sections below.

Q2: What are the most common impurities I should be looking for?

A2: Impurities in 3,5-Difluoro-2-methylbenzamide typically arise from the synthetic route or degradation. Common synthesis methods involve the amidation of a corresponding carboxylic acid or its derivative.[3][4][5] Therefore, potential impurities include:

  • Starting Materials: Unreacted 3,5-difluoro-2-methylbenzoic acid or its activated form (e.g., acyl chloride).

  • Byproducts of Synthesis: Side-reaction products, such as esters if an alcohol is present.

  • Degradation Products: Hydrolysis of the amide back to the carboxylic acid is a common degradation pathway.

Q3: My ¹H NMR spectrum looks more complex than expected. What could be the cause?

A3: Additional peaks or complex splitting patterns in the ¹H NMR spectrum are a clear indication of impurities. The first step is to compare your spectrum against a reference for pure 3,5-Difluoro-2-methylbenzamide. If discrepancies are present, consider the following:

  • Residual Solvents: Check for common NMR solvents that may have been used in previous steps.[6]

  • Starting Material: Look for a broad singlet characteristic of a carboxylic acid proton (-COOH), which would suggest the presence of 3,5-difluoro-2-methylbenzoic acid.

  • Other Isomers: Depending on the synthetic route, positional isomers could be present, leading to a more complex aromatic region.

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to identifying specific impurities using various spectroscopic techniques.

Troubleshooting Workflow for Impurity Identification

Below is a generalized workflow to guide your investigation.

Caption: A stepwise workflow for identifying impurities.

Guide 1: Identifying Unreacted Starting Material (3,5-Difluoro-2-methylbenzoic Acid)

The presence of the starting carboxylic acid is a common issue, especially in incomplete amidation reactions.[3][7]

Spectroscopic Evidence:

Technique Observation Indicating 3,5-Difluoro-2-methylbenzoic Acid
¹H NMR A broad singlet, typically downfield (>10 ppm), corresponding to the carboxylic acid proton (-COOH).
¹³C NMR A carbonyl carbon resonance for the carboxylic acid, which will have a slightly different chemical shift than the amide carbonyl.
Mass Spec. A peak corresponding to the molecular weight of the carboxylic acid (172.12 g/mol ).
FTIR A broad O-H stretch from approximately 2500-3300 cm⁻¹ overlapping with the C-H stretches, and a C=O stretch for the carboxylic acid around 1700 cm⁻¹.

Experimental Protocol: Confirmation via Chemical Derivatization for NMR

  • Acquire a standard ¹H NMR of your sample.

  • Add a drop of D₂O to the NMR tube and shake gently.

  • Re-acquire the ¹H NMR spectrum.

  • Observation: The broad singlet corresponding to the -COOH proton will disappear due to proton exchange with deuterium. This confirms the presence of an acidic proton.

Guide 2: Detecting Hydrolysis Product (3,5-Difluoro-2-methylbenzoic Acid)

Hydrolysis of the amide bond can occur in the presence of water, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Troubleshooting Logic:

The spectroscopic evidence for the hydrolysis product is identical to that of the unreacted starting material as described in Guide 1. The key to distinguishing between the two is to consider the history of the sample. If the initial analysis showed high purity and a later analysis reveals the presence of the carboxylic acid, degradation via hydrolysis is the likely cause.

Guide 3: Identifying Byproducts from Synthesis

The nature of byproducts will depend on the specific synthetic route employed. For example, if the amide is formed from an acyl chloride, residual activating agents or their byproducts might be present.[5]

Hypothetical Scenario: Presence of an Ethyl Ester Impurity

If ethanol was present during the synthesis (e.g., as a solvent), the formation of ethyl 3,5-difluoro-2-methylbenzoate is possible.

Spectroscopic Evidence for Ethyl 3,5-Difluoro-2-methylbenzoate:

Technique Observation
¹H NMR A quartet around 4.4 ppm (for the -OCH₂- group) and a triplet around 1.4 ppm (for the -CH₃ of the ethyl group).
¹³C NMR Resonances for the ethyl group carbons (-OCH₂- around 61 ppm and -CH₃ around 14 ppm).
Mass Spec. A peak corresponding to the molecular weight of the ethyl ester (200.18 g/mol ).
FTIR A C=O stretch for the ester, typically at a higher wavenumber (around 1720 cm⁻¹) than the amide C=O.
Summary of Key Spectroscopic Data for Target Compound and Potential Impurities
Compound ¹H NMR Key Signals (ppm) MS (m/z) FTIR (cm⁻¹) Key Stretches
3,5-Difluoro-2-methylbenzamide Aromatic H's, -CH₃, -NH₂171.14N-H (~3300, ~3100), C=O (~1660), C-F
3,5-Difluoro-2-methylbenzoic Acid Aromatic H's, -CH₃, -COOH (>10)172.12Broad O-H (2500-3300), C=O (~1700)
Ethyl 3,5-difluoro-2-methylbenzoate Aromatic H's, -CH₃, -OCH₂- (~4.4), -CH₃ (~1.4)200.18C=O (~1720), C-O

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • ResearchGate. (n.d.). FT–IR benzamide (1). [Diagram].
  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide.
  • ChemicalBook. (n.d.). Benzamide(55-21-0) IR Spectrum.
  • ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1)
  • Kırca, B. K., et al. (2019). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure, 1203.
  • Semantic Scholar. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses.
  • ResearchGate. (2024). Synthesis, spectroscopic characterization and antimicrobial evaluation of metal complexes with N-(2-aminophenyl)-4-(pentyloxy) benzamide compound ligand.
  • ResearchGate. (2025).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • PubChem. (n.d.). 3,5-difluoro-N-methylbenzamide.
  • Arnold, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • Clark, J. (n.d.).
  • Google Patents. (n.d.). Method for producing 3,5-difluoroaniline.
  • National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • X-MOL. (n.d.). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses.
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Master Organic Chemistry. (2018).
  • NIST. (n.d.). Benzamide, N,N-didecyl-2,6-difluoro-.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Oakwood Chemical. (n.d.). 3,5-Difluoro-N-methylbenzamide.
  • Chembase. (n.d.). Cas no 1323966-37-5 (3,5-Difluoro-2-methylbenzamide).
  • PubChem. (n.d.). 3,5-Difluoro-N-methyl-N-(phenylmethyl)benzamide.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society.
  • PubChem. (n.d.). 3,5-difluoro-N-[(pyridin-4-yl)methyl]benzamide.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 3,5-difluoro-4-formyl-N-methylbenzamide.
  • Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
  • Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

Technical Support Center: Synthesis of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during your experiments. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of substituted benzamides in a question-and-answer format. We delve into the root causes of these problems and provide actionable, step-by-step protocols for their resolution.

Issue 1: Low Yield and Presence of Benzoic Acid Impurity in Reactions Starting from Benzoyl Chloride

Q: My benzamide synthesis using benzoyl chloride has resulted in a disappointingly low yield, and my crude product is significantly contaminated with benzoic acid. What is the likely cause, and how can I rectify this?

A: This is a classic issue that points directly to the hydrolysis of your starting material, benzoyl chloride.[1][2] Benzoyl chloride is highly reactive towards nucleophiles, and water is a potent one.

Causality: The acyl carbon of benzoyl chloride is highly electrophilic. When moisture is present in your reaction setup—be it in the solvent, on the glassware, or in the amine starting material—it can compete with your desired amine in attacking the benzoyl chloride. This nucleophilic acyl substitution reaction with water leads to the formation of benzoic acid, which is unreactive under these conditions and consumes your starting material, thereby reducing the yield of the desired benzamide.[1][3][4]

Troubleshooting and Prevention:

  • Anhydrous Conditions are Paramount: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use.[1] Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in anhydrous grade and handled under an inert atmosphere.

  • Reagent Purity: Use freshly opened or properly stored anhydrous amines. If the amine is a salt (e.g., a hydrochloride), it must be neutralized and dried before use.

  • Controlled Addition: The reaction of benzoyl chloride with an amine is often exothermic.[5] Performing the addition of benzoyl chloride slowly at a reduced temperature (e.g., in an ice bath) can help to minimize side reactions.[1][2]

dot

Caption: Competing reactions of benzoyl chloride.

Issue 2: Formation of an N-Acylurea Byproduct When Using Carbodiimide Coupling Agents

Q: I am using a carbodiimide coupling agent like DCC or EDC for my benzamide synthesis and have identified a significant amount of an N-acylurea byproduct. Why does this happen, and how can I prevent it?

A: The formation of an N-acylurea is a well-known side reaction associated with carbodiimide-mediated couplings.[6] It arises from an intramolecular rearrangement of the key intermediate in the reaction.

Causality: The reaction between a carboxylic acid and a carbodiimide (e.g., DCC or EDC) forms a highly reactive O-acylisourea intermediate. This intermediate is intended to be attacked by the amine to form the desired amide. However, if the amine is not sufficiently nucleophilic or is present in low concentration, the O-acylisourea can rearrange via an intramolecular acyl transfer to form a stable, unreactive N-acylurea byproduct.[6][7] This side reaction is particularly problematic in polar solvents.[7]

Mitigation Strategies:

  • Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic auxiliary reagent such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2][6][8] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • Order of Addition: Pre-activating the carboxylic acid with the carbodiimide and HOBt before adding the amine can sometimes be beneficial.

  • Solvent Choice: While polar aprotic solvents like DMF are common, for particularly problematic cases, less polar solvents such as dichloromethane (DCM) may reduce the extent of this side reaction.[7]

dot

Sources

Technical Support Center: Purification of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-Difluoro-2-methylbenzamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability and binding affinity, making high-purity intermediates essential for downstream applications. However, achieving this purity can be challenging due to the potential for closely related impurities and the physicochemical properties of the amide itself.

This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the purification of crude 3,5-Difluoro-2-methylbenzamide. It is designed for researchers and drug development professionals to diagnose problems and implement effective purification strategies based on sound chemical principles.

Section 1: Frequently Asked Questions (FAQs) on Impurity Profile

This section addresses the foundational knowledge required for effective troubleshooting: understanding what you need to remove.

Q1: What are the most probable impurities in my crude 3,5-Difluoro-2-methylbenzamide?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard amidation of 3,5-Difluoro-2-methylbenzoic acid, you should anticipate the following species:

  • Unreacted Starting Material: The most common impurity is the precursor, 3,5-Difluoro-2-methylbenzoic acid. Due to its acidic nature, it can be readily detected and removed.

  • Hydrolysis Product: Amides can undergo hydrolysis back to the corresponding carboxylic acid, particularly if exposed to harsh acidic or basic conditions during workup or purification at elevated temperatures.[1] This means 3,5-Difluoro-2-methylbenzoic acid can also be a degradant, not just a leftover starting material.

  • Reagent-Derived Impurities: If using a coupling agent like thionyl chloride (SOCl₂), residual acids or byproducts may be present. If using carbodiimide coupling (e.g., DCC, EDC), the corresponding urea byproducts (DCU, EDU) can be a significant impurity.

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove under standard vacuum and may persist in the crude product.

Section 2: Troubleshooting Common Purification Challenges

This section provides a systematic approach to resolving specific experimental issues.

Issue 1: My crude product is a persistent oil or gum and will not crystallize.

This is a common problem indicating either a very high impurity load or the presence of substances that inhibit the formation of a crystal lattice.

A2: Before attempting a large-scale recrystallization, you must diagnose the cause. An initial Thin Layer Chromatography (TLC) analysis is critical. A common mobile phase for benzamides is a mixture of ethyl acetate and hexanes.[1] This allows you to visualize the complexity of your crude mixture.

G cluster_start Initial State cluster_diag Diagnosis cluster_action Actionable Pathways start Crude Product is an Oil/Gum tlc Run Analytical TLC (e.g., 30% EtOAc/Hexanes) start->tlc impurity_check Assess Impurity Profile tlc->impurity_check chromatography Purify via Column Chromatography impurity_check->chromatography Multiple spots or significant streaking trituration Attempt Trituration (e.g., with cold Ether or Hexanes) impurity_check->trituration One major spot, minor impurities recrystallize Recrystallize the Resulting Solid trituration->recrystallize

A3: Trituration is a purification technique where a crude, often oily, solid is washed with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble. For a moderately polar compound like 3,5-Difluoro-2-methylbenzamide, a non-polar solvent like hexanes or a slightly more polar one like diethyl ether, used ice-cold, can be effective. The process involves stirring or grinding the oil with the solvent, which often induces the product to solidify as the soluble impurities are washed away.

Issue 2: My product has low purity even after recrystallization.

This suggests that the chosen recrystallization solvent is not optimal, or that specific types of impurities are co-precipitating with your product.

A4: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. For amides, polar solvents are often a good starting point.[2] A systematic screening with small amounts of your crude product is the most reliable method.

Table 1: Solvent Screening Guide for 3,5-Difluoro-2-methylbenzamide

SolventPolarityBoiling Point (°C)Rationale & Comments
Water High100Unlikely to dissolve the amide, but useful for washing out inorganic salts.
Ethanol High78Often a good choice for amides. May show high solubility even when cold, risking yield loss.
Isopropanol Medium-High82A good alternative to ethanol, often provides better recovery.
Acetonitrile Medium-High82An excellent solvent for recrystallizing amides, often yielding high-quality crystals.[2]
Ethyl Acetate Medium77A versatile solvent. Often used in a two-solvent system with hexanes.
Toluene Low111Good for dissolving aromatic compounds. Use with caution due to high boiling point.
Hexanes Low69Product is likely insoluble. Ideal for trituration or as an anti-solvent in a two-solvent system.

A5: An acid-base wash is an exceptionally effective and highly recommended first step.[3] The carboxylic acid impurity is acidic, while your amide product is neutral. By dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base, the acid is converted to its water-soluble salt.

See Protocol 2 for a detailed, step-by-step procedure.

G crude crude wash wash crude->wash recryst recryst wash->recryst purity_check purity_check recryst->purity_check final_product final_product purity_check->final_product Purity ≥ 99% column column purity_check->column Impurities persist column->final_product

Issue 3: I am losing too much product during purification.

Significant yield loss can occur during recrystallization if the product has some solubility in the cold solvent, or during chromatography if the compound decomposes on the stationary phase.

A6:

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent is a common cause of low recovery.

  • Cool Slowly: Allow the solution to cool to room temperature undisturbed first, then place it in an ice bath. This promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities and reduce yield.

  • Use Ice-Cold Wash Solvent: When washing the filtered crystals, use a minimal amount of the recrystallization solvent that has been pre-chilled in an ice bath.[1]

  • Recover a Second Crop: The filtrate from the first crystallization may still contain a significant amount of dissolved product. Concentrating the filtrate and cooling it again can often yield a "second crop" of crystals, which can be analyzed for purity separately.

A7: Standard silica gel is slightly acidic and can cause sensitive compounds, including some amides, to streak or decompose.[2]

  • Deactivate the Silica: You can use silica gel that has been treated with a small amount of a tertiary amine. A common practice is to prepare the column slurry in a solvent system containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like C18 for reversed-phase chromatography.[4]

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for the key purification techniques discussed.

Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: In a test tube, add ~20 mg of crude material. Add a selected solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed. Heat the tube in a sand bath. If the solid dissolves completely upon heating and reappears upon cooling, it is a suitable solvent.

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Acid-Base Wash Workup
  • Dissolution: Dissolve the entire crude product in a suitable organic solvent (e.g., 10 mL of ethyl acetate per gram of crude) in a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer. This step removes the acidic 3,5-Difluoro-2-methylbenzoic acid impurity.[3]

  • Brine Wash: Wash the remaining organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to break up any emulsions and remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporator) to yield the pre-purified neutral product, which can then be further purified by recrystallization or chromatography.

Protocol 3: Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. Aim for an Rf value of ~0.25-0.35 for the desired product. A gradient of ethyl acetate in hexanes is a common choice.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., "wet slurry" method).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the solvent system determined by TLC. Collect fractions in an ordered array of test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 3,5-Difluoro-2-methylbenzamide.

References

  • ResearchGate Discussion on Amide Purification. (2020). Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • Yan, H. et al. (2017). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition. Available at: [Link]

Sources

dealing with poor solubility of 3,5-Difluoro-2-methylbenzamide during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Difluoro-2-methylbenzamide

Welcome to the technical support center for 3,5-Difluoro-2-methylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound during chemical reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and ensure the success of your experiments.

Introduction: Understanding the Solubility Challenge

3,5-Difluoro-2-methylbenzamide is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical intermediates. However, its rigid aromatic structure, substituted with electron-withdrawing fluorine atoms and a methyl group, contributes to its crystalline nature and often results in poor solubility in common organic solvents. This can lead to incomplete reactions, low yields, and difficulties in purification. This guide will explore the underlying reasons for these solubility issues and provide practical, field-proven strategies to mitigate them.

The molecular structure of 3,5-Difluoro-2-methylbenzamide, with its two benzene rings, contributes significantly to its hydrophobic character. While the amide and ketone functionalities can engage in hydrogen bonding, the molecule's overall lipophilicity often dominates, leading to poor aqueous solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor solubility of 3,5-Difluoro-2-methylbenzamide?

A1: The poor solubility of 3,5-Difluoro-2-methylbenzamide stems from a combination of its molecular structure and intermolecular forces:

  • Crystalline Structure: The planar aromatic rings and the presence of hydrogen bonding donors (N-H) and acceptors (C=O) facilitate strong crystal lattice packing. A significant amount of energy is required to overcome these lattice forces and dissolve the compound.

  • Fluorine Substitution: The two fluorine atoms increase the molecule's rigidity and can participate in intermolecular interactions, further stabilizing the crystal structure. While fluorine can sometimes enhance solubility, in this case, it contributes to a more stable solid state.[2]

  • Limited Polarity: Although the amide group provides some polarity, the overall molecule is dominated by the nonpolar aromatic ring, making it less soluble in highly polar solvents like water and more soluble in certain organic solvents.

Q2: Which solvents are generally recommended for reactions involving 3,5-Difluoro-2-methylbenzamide?

A2: Selecting the right solvent is critical. Based on the principle of "like dissolves like," solvents with some polarity that can disrupt the crystal lattice without being too polar are often the most effective. A good starting point is to consider polar aprotic solvents. For benzamide and its derivatives, the solubility often follows an order such as: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[3]

Recommended Solvents to Screen:

  • High-Boiling Point Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices, especially when elevated temperatures are required.

  • Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane can be effective, particularly when used as co-solvents.

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform may be suitable for certain reactions, though their lower boiling points might limit the reaction temperature.

Q3: Can temperature be used to improve the solubility of 3,5-Difluoro-2-methylbenzamide?

A3: Yes, increasing the reaction temperature is a common and effective strategy to enhance solubility. For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][5] This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice.[5] However, it is crucial to consider the thermal stability of your reactants, reagents, and the desired product to avoid degradation.

Q4: Are there any alternatives to finding a single "perfect" solvent?

A4: Absolutely. When a single solvent system is not effective, a co-solvent system can be a powerful alternative. By mixing a good solvent (in which the compound has some solubility) with a miscible non-solvent, you can fine-tune the polarity of the reaction medium. For instance, a mixture of THF and DMF, or DCM and NMP, can provide the desired solubility characteristics. The use of amide-water cosolvent systems has also been studied to enhance the solubility of related compounds.[6]

Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues encountered during reactions with 3,5-Difluoro-2-methylbenzamide.

Issue 1: The starting material (3,5-Difluoro-2-methylbenzamide) does not fully dissolve at the start of the reaction.

Underlying Cause: The chosen solvent and reaction temperature are insufficient to overcome the crystal lattice energy of the starting material.

Troubleshooting Workflow:

Caption: Decision workflow for addressing initial poor solubility.

Detailed Steps:

  • Increase Temperature: Gradually increase the reaction temperature towards the boiling point of the solvent.[4] Monitor for any signs of degradation.

  • Solvent Screening: If increasing the temperature is not sufficient or feasible, a change of solvent is necessary. Refer to the solvent selection table below for guidance.

  • Employ a Co-solvent System: If a single solvent is not effective, introduce a co-solvent. A small amount of a high-boiling point polar aprotic solvent like DMF or NMP can significantly enhance solubility in a less polar solvent like THF or toluene.

  • Proceed as a Slurry: In some cases, complete dissolution is not achievable. As long as there is some solubility, the reaction can still proceed as the dissolved material reacts and more of the solid dissolves to maintain equilibrium (Le Chatelier's principle).[7] This approach requires careful monitoring to ensure the reaction goes to completion.

Issue 2: The reaction stalls or proceeds very slowly.

Underlying Cause: The concentration of the dissolved 3,5-Difluoro-2-methylbenzamide is too low for the reaction to proceed at a reasonable rate.

Troubleshooting Workflow:

Caption: Troubleshooting slow or stalled reactions.

Detailed Steps:

  • Re-evaluate Solubility: Confirm that you have achieved the maximum possible solubility under the current conditions by following the steps in Issue 1.

  • Increase Reactant Concentration: If the solubility of 3,5-Difluoro-2-methylbenzamide is the limiting factor, increasing the concentration of the other, more soluble, reactants can sometimes drive the reaction forward.

  • Change Coupling Agent/Catalyst: For reactions like amide bond formation, switching to a more potent coupling agent can sometimes compensate for low substrate concentration. For example, moving from EDC/HOBt to HATU or T3P might be beneficial.[7][8]

Data and Protocols

Table 1: Recommended Solvents for Solubility Screening
SolventBoiling Point (°C)Dielectric ConstantPolarityNotes
N,N-Dimethylformamide (DMF)15338.3Polar AproticExcellent for many poorly soluble compounds. Can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP)20232.2Polar AproticHigh boiling point, good solvating power.
Dimethyl sulfoxide (DMSO)18947.2Polar AproticVery strong solvent, can sometimes interfere with certain reactions.[7]
1,4-Dioxane1012.2Nonpolar EtherGood for moderate temperatures, often used in mixtures.
Tetrahydrofuran (THF)667.6Polar EtherCommon reaction solvent, lower boiling point.
Acetonitrile (ACN)8236.6Polar AproticCan be a good choice, but solubility may be limited.[3]
Toluene1112.4Nonpolar AromaticUseful as a co-solvent with a more polar solvent.

Data compiled from various sources, including[9].

Experimental Protocol: General Procedure for an Amide Coupling Reaction with Poorly Soluble 3,5-Difluoro-2-methylbenzamide

This protocol outlines a general approach for an amide coupling reaction, for example, with an amine, using EDC as the coupling agent.

Materials:

  • 3,5-Difluoro-2-methylbenzamide

  • Carboxylic acid partner

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or an alternative additive

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Initial Solubility Test: In a small vial, attempt to dissolve a small amount of 3,5-Difluoro-2-methylbenzamide in the chosen reaction solvent (e.g., DMF) at room temperature and then with gentle heating. This will provide an indication of the required reaction temperature.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-Difluoro-2-methylbenzamide (1.0 eq.).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF to fully dissolve the starting material upon heating, or to create a stirrable slurry if complete dissolution is not possible at a reasonable temperature (e.g., 60-80 °C).

  • Addition of Reagents: Add the carboxylic acid (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.). Stir the mixture until all components are dissolved, or for 15-30 minutes if a slurry is present.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C), ensuring the stability of all components.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • PubChem. (n.d.). 3,5-difluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

  • Reddit. (2022). Reaction intermediate being poorly soluble - any workarounds?. r/Chempros. Retrieved from [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1979). Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. Journal of Pharmaceutical Sciences, 68(9), 1141-1143. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-difluoro-4-formyl-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2022). Looking for suggestions to dissolve benzamide derivatives. r/chemistry. Retrieved from [Link]

  • Li, Y., Wang, Y., Wang, J., Zhang, C., & Yin, Q. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids, 286, 110885. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-N-methyl-N-(phenylmethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Paradisi, F., et al. (2021). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. Journal of the American Chemical Society, 143(50), 22631-22639. Retrieved from [Link]

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Green Chemistry, 23(21), 8631-8638. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • Tufts University. (2005). Principles of Drug Action 1, Amides. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3,5-Difluoro-N-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4322551A - Process for preparing aromatic amide antioxidants.
  • ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]

  • Steinebach, F., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(15), 11059-11083. Retrieved from [Link]

  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. Retrieved from [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Retrieved from [Link]

  • ResearchGate. (2015). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from [Link]

  • International Journal of Applied Sciences and Engineering Research. (2016). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-difluoro-3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bryan, M. C., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 3,5-Difluoro-2-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3,5-Difluoro-2-methylbenzamide. This guide is structured to provide researchers, chemists, and drug development professionals with practical, field-tested insights into catalyst selection and reaction optimization. Moving beyond simple protocols, we will explore the causal relationships behind experimental choices to empower you to troubleshoot effectively and enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 3,5-Difluoro-2-methylbenzamide and related N-aryl amides?

A1: The most robust and widely adopted methods for forming the crucial C-N amide bond in this context are transition-metal-catalyzed cross-coupling reactions. Specifically, the Buchwald-Hartwig amination is a cornerstone technique, utilizing a palladium catalyst to couple an aryl halide (or pseudohalide) with an amide.[1][2][3] Alternative methods, such as copper-catalyzed Goldberg amidation, also exist but the palladium-catalyzed routes often offer broader substrate scope and milder reaction conditions.[4] For syntheses starting from a nitrile precursor, catalyst-driven hydrolysis can be employed to form the primary amide.[5][6]

Q2: How do I select the optimal palladium catalyst and ligand for my reaction?

A2: Catalyst selection is critical and depends on the specific substrates. The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand. The ligand is arguably the most important component, as it dictates the catalyst's stability, activity, and selectivity.

  • For electron-neutral or electron-rich aryl halides: Bulky, electron-rich biarylphosphine ligands are generally the top choice. These ligands facilitate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • For sterically hindered substrates: Ligands with significant steric bulk are necessary to promote efficient coupling and prevent side reactions.

  • For heteroaromatic partners: The choice of ligand can be more nuanced, and screening may be required to identify the optimal choice.[7]

The diagram below offers a decision-making framework for ligand selection.

G start Start: Buchwald-Hartwig Amination (Aryl Halide + Amide) substrate Analyze Aryl Halide Substrate start->substrate sterics Is the substrate sterically hindered (e.g., ortho-substituted)? substrate->sterics electronics Is the substrate electron-rich or electron-poor? sterics->electronics No steric_yes Use bulky monophosphine ligands: - XPhos - RuPhos - BrettPhos sterics->steric_yes Yes electron_rich Use electron-rich biarylphosphine ligands: - SPhos - DavePhos electronics->electron_rich Rich/Neutral electron_poor Bidentate ligands are often effective: - Xantphos - BINAP - dppf electronics->electron_poor Poor

Caption: Decision tree for initial ligand selection in Buchwald-Hartwig amination.

Q3: What role does the base play, and which one should I choose?

A3: The base is crucial for deprotonating the amide nucleophile (or a pre-catalyst complex) to generate the active species for the coupling reaction.[3] The choice of base can significantly impact the reaction rate and yield.

  • Common choices: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu) are frequently used.

  • Solubility: The solubility of the base in the reaction solvent is a key factor. In many cases, a heterogeneous mixture with a base like K₃PO₄ works well, while in other systems, a soluble base might be advantageous.

  • Substrate Sensitivity: For substrates with base-sensitive functional groups, a milder base like K₂CO₃ might be necessary, though this could require higher temperatures or longer reaction times.

Q4: How can I monitor the reaction's progress effectively?

A4: The choice of analytical method depends on the specific compounds and available equipment.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitatively tracking the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the conversion of starting materials and the formation of products and byproducts.[8][9] They are excellent for optimization studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion rate by integrating signals corresponding to the starting material and product.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 3,5-Difluoro-2-methylbenzamide via palladium-catalyzed cross-coupling.

Problem Potential Cause Troubleshooting Action & Scientific Rationale
1. Low or No Conversion Inactive Catalyst System Action: Ensure truly anaerobic and anhydrous conditions. Use a glovebox or Schlenk line techniques. Rationale: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) species. Water can hydrolyze starting materials and interfere with the base.[10]
Poor Ligand Choice Action: Re-evaluate your ligand based on the substrate's electronic and steric properties (see FAQ 2). Consider a small-scale screen of 2-3 different ligand types. Rationale: The ligand directly influences all steps of the catalytic cycle. An improper ligand can lead to slow oxidative addition or prevent reductive elimination.[1][3]
Incorrect Base Action: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu). Rationale: Incomplete deprotonation of the amide leads to a low concentration of the active nucleophile, stalling the reaction.
2. Significant Side Product Formation Hydrodehalogenation of Aryl Halide Action: Lower the reaction temperature. Ensure the purity of the amine/amide source. Rationale: This side reaction can occur via β-hydride elimination from the Pd-amido complex, an undesired competing pathway that is often more prevalent at higher temperatures.[3]
Di-arylation of Primary Amide Action: Use a ligand that favors mono-arylation, such as a bulky biarylphosphine. A newly developed ligand, KPhos, has shown high selectivity for mono-arylation.[11][12] Rationale: The steric bulk of the ligand can prevent a second molecule of aryl halide from accessing the palladium center after the first coupling event.
3. Reaction Stalls After Initial Conversion Catalyst Decomposition Action: Lower the reaction temperature. Ensure the starting materials are pure, as some impurities can act as catalyst poisons. Rationale: Palladium catalysts, particularly when not properly coordinated by a robust ligand, can decompose at high temperatures to form palladium black, which has low catalytic activity.
Product Inhibition Action: This is less common but possible. Try running the reaction at a slightly lower concentration. Rationale: In some cases, the product can coordinate to the palladium center more strongly than the reactants, slowing down or inhibiting catalyst turnover.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 3,5-Difluoro-2-methylbenzamide

This protocol describes a general method for the Buchwald-Hartwig amination of an aryl halide with a primary amide.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 Add Pd catalyst, ligand, and base to oven-dried flask p2 Evacuate and backfill with Argon (3x) p1->p2 p3 Add aryl halide, amide, and anhydrous solvent p2->p3 r1 Heat to specified temperature (e.g., 80-110 °C) p3->r1 r2 Stir for 12-24h r1->r2 r3 Monitor by TLC/HPLC/GC r2->r3 w1 Cool to RT, dilute with solvent r3->w1 w2 Filter through Celite/Silica w1->w2 w3 Wash with water and brine w2->w3 w4 Dry organic layer, concentrate w3->w4 w5 Purify by column chromatography w4->w5

Caption: General workflow for palladium-catalyzed amidation.

Materials:

  • 2-Bromo-3,5-difluorotoluene (or corresponding halide) (1.0 equiv)

  • Primary Amide (e.g., Benzamide if starting from a different aryl halide, or the corresponding amide starting material) (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add the aryl halide and the primary amide to the flask, followed by the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives . Quick Company. [Link]

  • 3,5-difluoro-N-methylbenzamide . PubChem. [Link]

  • Zhong, Y., et al. (2024). Catalytic C–N bond formation strategies for green amination of biomass-derived molecules . RSC Publishing. [Link]

  • Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Substituted amide synthesis by amidation . Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination . Accounts of Chemical Research - ACS Publications. [Link]

  • Zhou, T., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation . Chemical Science (RSC Publishing). [Link]

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]

  • ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development . Journal of the American Chemical Society. [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic Acid . ResearchGate. [Link]

  • Four step synthetic cycle for benzonitrile/benzamide synthesis . ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development . PMC - NIH. [Link]

  • NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons . RSC Publishing. [Link]

  • Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides . Organic Letters - ACS Publications. [Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) . ResearchGate. [Link]

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA . MDPI. [Link]

  • Synthesis of gem-difluorides from aldehydes using DFMBA . Semantic Scholar. [Link]

  • Converting Nitriles to Amides . Chemistry Steps. [Link]

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems . Analytical Methods (RSC Publishing). [Link]

  • Efficient CO and CN bond forming cross-coupling . KAUST Repository. [Link]

  • Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides . ACS Publications. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • 3,5-Difluoro-N-methyl-N-(phenylmethyl)benzamide . PubChem. [Link]

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism . Catalysis Science & Technology (RSC Publishing). [Link]

  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds . CORE. [Link]

  • US5294742A - Process for preparing 3,5-difluoroaniline.
  • Synthesis of amides via palladium-catalyzed amidation of aryl halides . PubMed. [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide . ResearchGate. [Link]

  • Catalytic Amination of Aldehydes to Amides . ResearchGate. [Link]

Sources

Validation & Comparative

Navigating the Uncharted Territory of 3,5-Difluoro-2-methylbenzamide Derivatives: A Comparative Guide to Their Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A candid acknowledgment to our fellow researchers: The exploration of 3,5-Difluoro-2-methylbenzamide derivatives is a frontier in medicinal chemistry. As of our latest review of scientific literature and patent databases, there is a notable absence of comprehensive published studies detailing the synthesis and specific biological activities of a series of these compounds. This guide, therefore, takes a forward-looking approach. Leveraging established principles of medicinal chemistry and drawing parallels from structurally related benzamide analogs, we present a framework for the systematic evaluation of this promising, yet uncharted, chemical space. This document serves as a roadmap for researchers poised to investigate the therapeutic potential of 3,5-Difluoro-2-methylbenzamide derivatives.

Introduction: The Rationale for Investigating 3,5-Difluoro-2-methylbenzamide Derivatives

The benzamide scaffold is a cornerstone in drug discovery, forming the structural basis for a multitude of approved drugs with diverse therapeutic applications, including anti-cancer, anti-emetic, antipsychotic, and anti-arrhythmic agents. The strategic incorporation of fluorine atoms and methyl groups is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

The 3,5-difluoro substitution pattern on the phenyl ring can significantly influence the electronic properties of the molecule, potentially enhancing binding affinity to target proteins and improving metabolic stability. The presence of a methyl group at the 2-position introduces steric bulk and can influence the conformation of the benzamide, which may lead to altered selectivity and potency. It is this unique combination of substituents that makes the 3,5-Difluoro-2-methylbenzamide core an intriguing scaffold for the development of novel therapeutics.

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the known biological activities of structurally similar fluorinated and methylated benzamides, derivatives of 3,5-Difluoro-2-methylbenzamide could be rationally designed and screened for a variety of therapeutic targets.

Anticancer Activity: Numerous benzamide derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of kinases and other key signaling proteins. The diarylmethanol scaffold, structurally related to potential precursors of these benzamides, is present in several anticancer agents where fluorine and methyl substituents can enhance binding to target proteins and improve metabolic stability.[1]

Antimicrobial Activity: Benzamide derivatives have been investigated as inhibitors of bacterial cell division protein FtsZ, a promising target for new antibiotics. The strategic placement of fluorine atoms on the benzamide ring has been shown to be crucial for potent antibacterial activity.

Kinase Inhibition: The inhibition of protein kinases is a major focus in the development of targeted therapies for cancer and inflammatory diseases. The benzamide moiety is a common feature in many kinase inhibitors, and the specific substitution pattern of the 3,5-Difluoro-2-methylbenzamide core could be exploited to achieve selectivity for specific kinases.

A Comparative Framework: Evaluating Novel Derivatives

To systematically evaluate the biological activity of novel 3,5-Difluoro-2-methylbenzamide derivatives, a comparative approach against established standards and alternative scaffolds is essential. The following sections outline a hypothetical workflow for such an investigation.

Synthesis of a Focused Library

The first step in any drug discovery campaign is the synthesis of a library of compounds with diverse substitutions. Starting from a common intermediate, such as 3,5-Difluoro-2-methylbenzoic acid, a variety of amide derivatives can be prepared through standard amide coupling reactions.

Hypothetical Experimental Workflow: Synthesis of 3,5-Difluoro-2-methylbenzamide Derivatives

Caption: A generalized workflow for the synthesis of a library of 3,5-Difluoro-2-methylbenzamide derivatives.

Comparative Biological Evaluation

Once a library of derivatives is synthesized, they should be screened against a panel of relevant biological targets. The choice of assays will depend on the intended therapeutic application. For example, for anticancer activity, a primary screen could involve assessing the cytotoxicity of the compounds against a panel of cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data for 3,5-Difluoro-2-methylbenzamide Derivatives against A549 Lung Cancer Cells

Compound IDR-GroupIC50 (µM)Comparator (Doxorubicin) IC50 (µM)
DFM-001-CH₂-Ph> 500.8
DFM-002-CH₂(4-Cl-Ph)25.30.8
DFM-003-CH₂(4-F-Ph)15.80.8
DFM-004-CH₂(3,4-diCl-Ph)8.20.8

This data is hypothetical and for illustrative purposes only.

For antimicrobial screening, the minimum inhibitory concentration (MIC) against various bacterial strains would be determined.

Table 2: Hypothetical Antimicrobial Activity of 3,5-Difluoro-2-methylbenzamide Derivatives

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Comparator (Vancomycin) MIC (µg/mL)
DFM-005-pyridyl16> 641
DFM-006-thiazolyl8> 641
DFM-007-imidazolyl32> 641

This data is hypothetical and for illustrative purposes only.

Mechanistic Insights and Structure-Activity Relationships (SAR)

Following initial screening, promising "hit" compounds would be subjected to further studies to elucidate their mechanism of action and to establish a structure-activity relationship. For example, if a compound shows potent anticancer activity, subsequent experiments could investigate its effect on specific signaling pathways.

Hypothetical Signaling Pathway Analysis

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes DFM_Derivative 3,5-Difluoro-2-methylbenzamide Derivative DFM_Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: A potential mechanism of action for an anticancer 3,5-Difluoro-2-methylbenzamide derivative targeting a receptor tyrosine kinase.

By systematically modifying the "R-group" on the amide nitrogen and observing the corresponding changes in biological activity, a structure-activity relationship can be established. This information is critical for the rational design of more potent and selective analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Protocol 1: General Procedure for the Synthesis of 3,5-Difluoro-2-methylbenzamide Derivatives

  • To a solution of 3,5-Difluoro-2-methylbenzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3,5-Difluoro-2-methylbenzamide derivative.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (and a vehicle control) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

While the biological activity of 3,5-Difluoro-2-methylbenzamide derivatives remains to be fully elucidated, the structural features of this scaffold suggest significant potential for the discovery of novel therapeutic agents. The framework presented in this guide provides a comprehensive strategy for the synthesis, screening, and mechanistic evaluation of this promising class of compounds. Future research in this area will be instrumental in unlocking their therapeutic potential and contributing to the development of new medicines for a range of diseases.

References

Sources

A Comparative Guide to the Reactivity of 3,5-Difluoro-2-methylbenzamide and 3,5-dichloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, halogenated aromatic compounds serve as indispensable building blocks. The strategic incorporation of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these, 3,5-Difluoro-2-methylbenzamide (F-BZA) and 3,5-dichloro-2-methylbenzamide (Cl-BZA) are two closely related intermediates of significant interest.[2][3]

This guide provides an in-depth comparative analysis of the reactivity of these two compounds. While direct, side-by-side experimental data for every reaction type is not always available in published literature, this document synthesizes established principles of physical organic chemistry to predict and explain their relative reactivity. We will dissect the nuanced electronic and steric differences between fluorine and chlorine substituents to provide researchers with a predictive framework for their synthetic applications. The discussion will focus on key reaction classes relevant to the derivatization of these scaffolds: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), Directed ortho-Metalation (DoM), and reactions involving the amide moiety.

The Electronic and Steric Landscape: Fluorine vs. Chlorine

The reactivity of F-BZA and Cl-BZA is dictated by a delicate interplay of electronic and steric effects originating from the halogen, methyl, and amide substituents. The primary distinction, however, lies in the fundamental properties of fluorine versus chlorine.

Electronic Effects: Both fluorine and chlorine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) . This effect deactivates the aromatic ring toward electrophilic attack by pulling electron density away from the π-system. Fluorine is the most electronegative element, so its -I effect is significantly stronger than that of chlorine.[4]

Conversely, as halogens possess lone pairs of electrons, they can donate electron density to the aromatic ring via resonance (+R or mesomeric effect) . This donation partially counteracts the inductive effect. The efficacy of this resonance donation depends on the overlap between the halogen's p-orbital and the ring's π-system. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than the larger 3p orbital of chlorine does.[5] Consequently, fluorine has a more pronounced +R effect than chlorine.[5][6]

This dichotomy is central to their reactivity:

  • In Electrophilic Aromatic Substitution (EAS) , where the ring acts as a nucleophile, the stronger resonance donation from fluorine makes the fluorinated ring less deactivated (and thus more reactive) than the chlorinated ring, despite fluorine's stronger inductive pull.[5][7]

  • In Nucleophilic Aromatic Substitution (SNAr) , where the ring acts as an electrophile, the powerful inductive effect of fluorine is paramount. It makes the carbon atom to which it is attached highly electrophilic and stabilizes the negatively charged intermediate (Meisenheimer complex), making fluorinated arenes significantly more reactive than their chlorinated counterparts.[8][9]

Steric Effects: Steric hindrance also plays a critical role. The chlorine atom has a larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å).[10] In both F-BZA and Cl-BZA, the C2-methyl group already provides significant steric bulk, which will influence reactions targeting the adjacent C6 position or the amide group itself. The larger size of chlorine in Cl-BZA will create a more sterically crowded environment around the C3 and C5 positions.

Diagram: Electronic Effects of Halogens on the Benzamide Ring

The following diagram illustrates the opposing inductive and resonance effects that govern the electron density of the aromatic ring.

electronic_effects cluster_F 3,5-Difluoro-2-methylbenzamide cluster_Cl 3,5-dichloro-2-methylbenzamide F_Ring Aromatic Ring (Fluorinated) F_Inductive Strong Inductive Withdrawal (-I) F_Inductive->F_Ring Deactivates F_Resonance Effective Resonance Donation (+R) F_Resonance->F_Ring Activates Cl_Ring Aromatic Ring (Chlorinated) Cl_Inductive Moderate Inductive Withdrawal (-I) Cl_Inductive->Cl_Ring Deactivates Cl_Resonance Weak Resonance Donation (+R) Cl_Resonance->Cl_Ring Activates DoM_Workflow start Start: Equimolar mixture of F-BZA and Cl-BZA in dry THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_base Add Sub-Stoichiometric n-BuLi (e.g., 0.8 equivalents) cool->add_base Slow, dropwise addition stir Stir for 1 hour at -78 °C (Deprotonation Occurs) add_base->stir F-BZA is preferentially deprotonated quench Quench with Electrophile (e.g., Trimethylsilyl chloride, TMS-Cl) stir->quench workup Aqueous Workup (NH4Cl solution) quench->workup analyze Analyze Product Ratio (GC-MS or 1H NMR) workup->analyze Expect higher ratio of 6-TMS-F-BZA product

Caption: Workflow for a competitive Directed ortho-Metalation experiment.

Objective: To demonstrate the preferential deprotonation of F-BZA over Cl-BZA.

Materials:

  • 3,5-Difluoro-2-methylbenzamide (F-BZA)

  • 3,5-dichloro-2-methylbenzamide (Cl-BZA)

  • n-Butyllithium (n-BuLi, 1.6 M solution in hexanes)

  • Trimethylsilyl chloride (TMS-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck flask under an argon atmosphere, add F-BZA (1.0 mmol) and Cl-BZA (1.0 mmol). Add anhydrous THF (20 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (0.5 mL, 0.8 mmol, 0.8 equivalents relative to total substrate) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Equilibration: Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add TMS-Cl (0.13 mL, 1.0 mmol) in one portion. Stir for 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature over 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aq. NH₄Cl (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification & Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR and GC-MS.

  • Validation: The ratio of the silylated product from F-BZA (6-trimethylsilyl-3,5-difluoro-2-methylbenzamide) to the silylated product from Cl-BZA will indicate the relative rates of deprotonation. A significantly higher proportion of the F-BZA-derived product is expected, confirming its greater kinetic acidity.

Conclusion

The comparison between 3,5-Difluoro-2-methylbenzamide and 3,5-dichloro-2-methylbenzamide is a clear illustration of the profound and often non-intuitive influence of halogen substitution in organic chemistry. While both are halogenated benzamides, the unique electronic properties of fluorine render the difluoro-analogue the more reactive substrate in several key synthetic transformations.

3,5-Difluoro-2-methylbenzamide is predicted to be more reactive in:

  • Nucleophilic Aromatic Substitution (SNAr) , due to fluorine's powerful inductive electron withdrawal.

  • Directed ortho-Metalation (DoM) , due to the increased kinetic acidity of the C6 proton.

  • Nucleophilic attack at the amide carbonyl , due to the enhanced electrophilicity of the carbonyl carbon.

Conversely, in Electrophilic Aromatic Substitution (EAS) , the difluoro compound is also predicted to be marginally more reactive, a consequence of fluorine's superior resonance donation which better offsets its inductive deactivation. These predictions, grounded in fundamental chemical principles, provide a robust framework for synthetic chemists to select the appropriate substrate and reaction conditions to achieve their desired molecular targets.

References

  • Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep.
  • Quora. (2018). Why is the electron density on a benzene ring greater in fluorobenzene than chlorobenzene even though the -I effect of F>Cl?. [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Pearson+. List the compounds in each set from most reactive to least reactive toward electrophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. ResearchGate. [Link]

  • Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

  • Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]

  • ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2016). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. [Link]

  • Google Patents. (2020). Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • University of Illinois Urbana-Champaign. Directed (ortho) Metallation. [Link]

  • ACS Publications. Metalation of N-Methylbenzamide with Excess n-Butyllithium. [Link]

  • National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Wikipedia. Directed ortho metalation. [Link]

  • Journal of the American Chemical Society. (2022). Enforcing Steric Control over Chlorine-Radical-Mediated C–H Activation. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

Sources

validating the structure of 3,5-Difluoro-2-methylbenzamide by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to .

Introduction: The Critical Role of Structural Validation in Modern Drug Discovery

In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural integrity dictates the molecule's pharmacological activity, its interactions with biological targets, and its overall efficacy as a potential therapeutic agent. The introduction of fluorine atoms into drug candidates, a common strategy to enhance metabolic stability and binding affinity, further underscores the necessity for unambiguous structural confirmation. The subtle yet significant influence of fluorine on molecular conformation and electronic properties demands a validation technique of the highest resolution and accuracy. This guide provides a comprehensive comparison of structural validation methods, with a primary focus on the gold standard: single-crystal X-ray crystallography, using the novel compound 3,5-Difluoro-2-methylbenzamide as a case study.

Comparative Analysis of Structural Elucidation Techniques

While several analytical techniques can provide structural information, they differ significantly in the detail and certainty they offer. The choice of method is often dictated by the nature of the sample and the specific questions being addressed.

TechniquePrincipleAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous 3D structure, precise bond lengths and angles, absolute stereochemistryRequires a single, high-quality crystal; crystal packing can influence conformation
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldExcellent for determining connectivity in solution, provides information on dynamic processes3D structure is inferred, not directly observed; can be complex to interpret for larger molecules
Computational Modeling Quantum mechanics or molecular mechanics calculationsProvides theoretical structures and energies, useful when crystals are unavailableAccuracy is dependent on the level of theory and basis set; requires experimental validation

Workflow for the Crystallographic Validation of 3,5-Difluoro-2-methylbenzamide

Single-crystal X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms can be determined.[1][2] This allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry.[3] The process can be broken down into several key stages, each requiring careful execution and analysis.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis A Compound Synthesis & Purification B Solvent Screening A->B C Crystallization Condition Optimization (e.g., vapor diffusion, slow evaporation) B->C D Obtain High-Quality Single Crystal C->D E Mount Crystal on Diffractometer D->E F Expose Crystal to Monochromatic X-ray Beam E->F G Collect Diffraction Pattern F->G H Data Processing & Integration G->H I Phase Problem Solution (e.g., direct methods) H->I J Model Building I->J K Structure Refinement J->K L Final Model Validation K->L M Data Deposition (e.g., CCDC) L->M N Structural Analysis M->N

Caption: Workflow for X-ray Crystallography.

Experimental Protocol

1. Crystal Growth:

  • Rationale: The foundation of a successful X-ray crystallographic analysis is a well-ordered, single crystal of sufficient size and quality.[1][4]

  • Protocol:

    • Synthesize and purify 3,5-Difluoro-2-methylbenzamide to >99% purity, as impurities can inhibit crystallization.

    • Screen a variety of solvents and solvent mixtures to determine solubility characteristics.

    • Employ slow evaporation or vapor diffusion techniques. For vapor diffusion, dissolve the compound in a good solvent and place it in a sealed container with a poor, more volatile solvent. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting slow crystal growth.

    • Monitor for the formation of single crystals, typically 0.1-0.3 mm in each dimension.

2. Data Collection:

  • Rationale: The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected.[1][2] The geometry and intensity of the diffracted beams contain the information about the crystal's internal structure.

  • Protocol:

    • A suitable crystal is selected and mounted on a goniometer head.[4]

    • The mounted crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).

    • The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.

    • The crystal is exposed to a monochromatic X-ray beam and rotated, allowing for the collection of a complete dataset of diffraction intensities.[2]

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to generate an electron density map of the unit cell. An atomic model is then built into this map and refined to best fit the experimental data.

  • Protocol:

    • The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[5]

    • The "phase problem" is solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.[6]

    • An initial electron density map is calculated, and an atomic model of 3,5-Difluoro-2-methylbenzamide is built into the map.

    • The model is refined using least-squares methods to optimize the fit between the calculated and observed diffraction data.[6] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.

4. Validation and Analysis:

  • Rationale: The final crystallographic model must be rigorously validated to ensure its accuracy and reliability.

  • Protocol:

    • The final model is checked for geometric reasonability (bond lengths, bond angles), and for consistency with the experimental data using metrics such as the R-factor.

    • The final coordinates, structure factors, and other relevant information are deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure data accessibility and transparency.

    • The validated structure is then analyzed to understand its key features, such as intramolecular and intermolecular interactions, which can provide insights into its physical and chemical properties.

Interpreting the Results: A Hypothetical Case Study of 3,5-Difluoro-2-methylbenzamide

A successful crystallographic analysis of 3,5-Difluoro-2-methylbenzamide would yield a wealth of precise structural information. The following table presents hypothetical but realistic data that one might expect to obtain.

ParameterHypothetical ValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a = 8.12 Å, b = 13.45 Å, c = 7.68 Å, β = 98.7°The dimensions of the repeating unit of the crystal.
Resolution 0.85 ÅA measure of the level of detail in the electron density map.
R-factor 0.045 (4.5%)Indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value signifies a better fit.
C-F Bond Lengths ~1.35 ÅConfirms the presence and position of the fluorine atoms.
Torsion Angle (Aryl-C=O) ~30°Reveals the conformation of the benzamide group relative to the fluorinated ring, which is critical for understanding its interaction with biological targets.

digraph "Structure_Validation_Decision" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontcolor="#202124", fontname="Arial"];
edge [color="#34A853", penwidth=1.5];

A[label="Need for Structural Validation", fillcolor="#F1F3F4"]; B[label="Is a high-quality single crystal available?", shape=diamond, fillcolor="#FBBC05"]; C [label="X-ray Crystallography", shape=box, style="rounded,filled", fillcolor="#E6F4EA"]; D [label="NMR Spectroscopy", shape=box, style="rounded,filled", fillcolor="#E8F0FE"]; E [label="Computational Modeling", shape=box, style="rounded,filled", fillcolor="#FCE8E6"]; F [label="Unambiguous 3D Structure", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; G [label="Connectivity & Solution Conformation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; H [label="Theoretical Model", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

A -> B; B -> C [label="Yes"]; B -> D [label="No"]; D -> E; C -> F; D -> G; E -> H; }

Caption: Decision tree for choosing a structure validation method.

Conclusion

For a novel compound like 3,5-Difluoro-2-methylbenzamide, where the precise spatial arrangement of the fluorine atoms and the amide group is crucial for its intended biological activity, X-ray crystallography stands out as the definitive method for structural validation. It provides an unparalleled level of detail and certainty, which is essential for advancing a compound through the drug discovery pipeline. While NMR and computational methods are valuable complementary tools, the direct and unambiguous nature of X-ray crystallography makes it the gold standard for establishing the foundational structural knowledge of a new chemical entity.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • PubMed Central. NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. [Link]

  • Journal of Chemical Information and Modeling. Protein Structure Validation Derives a Smart Conformational Search in a Physically Relevant Configurational Subspace. [Link]

  • YouTube. Live from the Lab: How to Solve a Crystal Structure. [Link]

  • University of Gothenburg. Small molecule-NMR. [Link]

  • PubMed. Computational Methods for RNA Structure Validation and Improvement. [Link]

  • RSC Publishing. A framework for automated structure elucidation from routine NMR spectra. [Link]

  • PubMed Central. x Ray crystallography. [Link]

  • IIIT Hyderabad. Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • YouTube. Understanding x-ray crystallography structures. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • bioRxiv. Novel Protein Structure Validation using PDBMine and Data Analytics Approaches. [Link]

  • Wikipedia. Structure validation. [Link]

  • Department Chemie und Biologie. Crystal structure analysis/determination. [Link]

  • Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement. [Link]

  • Crystallography. Structural resolution. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the metabolic stability of the novel compound 3,5-Difluoro-2-methylbenzamide. In the landscape of drug discovery, understanding a compound's metabolic fate is paramount to its success.[1][2] Rapid metabolism can curtail therapeutic efficacy, while excessively slow metabolism might lead to toxicity.[3] This document offers a comparative framework, pitting 3,5-Difluoro-2-methylbenzamide against two industry-standard compounds, Verapamil (a high-clearance drug) and Diazepam (a low-clearance drug), to benchmark its stability profile. The insights herein are grounded in established in vitro methodologies, providing researchers, scientists, and drug development professionals with a comprehensive and actionable assessment.

The Imperative of Metabolic Stability Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic properties.[4] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[5][6] The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) superfamily of enzymes playing a central role in the biotransformation of a vast array of xenobiotics.[7][8] Early-stage assessment of metabolic stability using in vitro systems, such as liver microsomes, is a cost-effective strategy to identify and triage compounds with desirable pharmacokinetic profiles, thereby focusing resources on the most promising candidates.[9][10]

Experimental Design: A Self-Validating System

To provide a robust assessment, we employ a well-established in vitro model: the liver microsomal stability assay.[11][12] This system utilizes subcellular fractions of liver cells that are rich in Phase I drug-metabolizing enzymes, most notably the CYPs.[5] By incubating our test compound with liver microsomes in the presence of the necessary cofactor, NADPH, we can simulate the primary oxidative metabolism that occurs in vivo.[13] The rate of disappearance of the parent compound over time is then measured, allowing for the calculation of key parameters such as half-life (t½) and intrinsic clearance (Clint).[13]

Comparator Compounds: Establishing a Benchmark

A key aspect of this guide is the inclusion of well-characterized comparator compounds. This allows for the contextualization of the data generated for 3,5-Difluoro-2-methylbenzamide.

  • Verapamil: A calcium channel blocker known for its rapid and extensive metabolism by CYP3A4, serving as our high-clearance control.[3][14]

  • Diazepam: A benzodiazepine that exhibits slower metabolism, primarily by CYP2C19 and CYP3A4, representing our low-clearance control.[15][16]

Visualizing the Experimental Workflow

The following diagram illustrates the step-by-step process of the liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock Solutions (10 mM in DMSO) D Pre-incubate Microsomes and Compound (37°C) A->D B Prepare Microsome Suspension (Pooled Human Liver Microsomes) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction with Acetonitrile (+ Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J

Figure 1: Experimental workflow for the liver microsomal stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol is designed to be a self-validating system, with each step meticulously planned to ensure data integrity and reproducibility.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Test Compound Stock Solutions: 10 mM solutions of 3,5-Difluoro-2-methylbenzamide, Verapamil, and Diazepam in DMSO. From this, prepare a 100 µM working solution in acetonitrile.

  • Pooled Human Liver Microsomes: Thaw on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.

  • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add 5 µL of the 100 µM compound working solution to the appropriate wells.

  • Add 490 µL of the liver microsome suspension to each well.

  • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiate the metabolic reaction by adding 5 µL of the NRS solution to each well (final volume 500 µL, final compound concentration 1 µM, final microsomal protein concentration 0.5 mg/mL).

  • At specified time points (0, 5, 15, 30, and 45 minutes), withdraw a 50 µL aliquot from each well.

3. Sample Quenching and Processing:

  • Immediately add the 50 µL aliquot to a new 96-well plate containing 150 µL of the cold quenching solution.

  • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the analyte to the internal standard.[17]

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data for the metabolic stability of 3,5-Difluoro-2-methylbenzamide in comparison to Verapamil and Diazepam.

Table 1: Percentage of Parent Compound Remaining Over Time

Time (minutes)3,5-Difluoro-2-methylbenzamide (%)Verapamil (%)Diazepam (%)
0 100100100
5 926598
15 752593
30 55588
45 40<182

Table 2: Calculated Metabolic Stability Parameters

CompoundHalf-Life (t½, minutes)Intrinsic Clearance (Clint, µL/min/mg protein)Stability Classification
Verapamil 7.5184.8High Clearance
3,5-Difluoro-2-methylbenzamide 35.239.4Moderate Clearance
Diazepam 150.79.2Low Clearance

Note: Half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time. Intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) * (incubation volume / protein concentration).

Interpretation of Results

The experimental data clearly positions 3,5-Difluoro-2-methylbenzamide as a compound with moderate metabolic stability . Its half-life of 35.2 minutes is substantially longer than that of the high-clearance compound Verapamil (7.5 minutes), indicating it is less susceptible to rapid first-pass metabolism. However, it is cleared more readily than the low-clearance compound Diazepam (150.7 minutes).

The intrinsic clearance value of 39.4 µL/min/mg protein further supports this classification. This suggests that 3,5-Difluoro-2-methylbenzamide is likely to have a more favorable pharmacokinetic profile than a rapidly metabolized compound, potentially leading to improved oral bioavailability and a longer duration of action. The presence of two fluorine atoms on the benzamide ring may contribute to this enhanced stability, as fluorination is a common strategy in medicinal chemistry to block sites of metabolism.[18]

Potential Metabolic Pathways

The metabolism of benzamide-containing compounds is often initiated by CYP-mediated oxidation.[7] The following diagram illustrates the plausible metabolic pathways for 3,5-Difluoro-2-methylbenzamide, encompassing both Phase I and Phase II reactions.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 3,5-Difluoro-2-methylbenzamide M1 Aromatic Hydroxylation Parent->M1 Oxidation M2 Benzylic Hydroxylation (on methyl group) Parent->M2 Oxidation M3 N-Dealkylation (if applicable) Parent->M3 Oxidation M4 Glucuronidation (on hydroxylated metabolites) M1->M4 Conjugation M5 Sulfation (on hydroxylated metabolites) M1->M5 Conjugation M2->M4 Conjugation M2->M5 Conjugation

Figure 2: Plausible metabolic pathways of 3,5-Difluoro-2-methylbenzamide.

Conclusion and Future Directions

This comparative guide demonstrates that 3,5-Difluoro-2-methylbenzamide possesses a moderate metabolic stability profile, a promising characteristic for a drug candidate. It strikes a balance between being sufficiently stable to achieve therapeutic concentrations and being clearable to avoid accumulation and potential toxicity.

Further studies are warranted to fully elucidate its metabolic fate. These should include:

  • Metabolite Identification: To confirm the proposed metabolic pathways and identify any potentially active or toxic metabolites.

  • Reaction Phenotyping: To identify the specific CYP isozymes responsible for its metabolism, which is crucial for predicting drug-drug interaction potential.

  • Hepatocyte Stability Assays: To assess the contribution of both Phase I and Phase II metabolism in a more complete cellular system.[19][20]

  • In vivo Pharmacokinetic Studies: To confirm the in vitro findings in a preclinical species and establish the compound's true pharmacokinetic profile.

By systematically addressing these next steps, a comprehensive understanding of the disposition of 3,5-Difluoro-2-methylbenzamide can be achieved, paving the way for its further development.

References

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • PubChem. 3,5-difluoro-N-methylbenzamide. [Link]

  • Cyprotex. Hepatocyte Stability. [Link]

  • National Center for Biotechnology Information. (2023, August 11). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]

  • ResearchGate. The metabolic stability curve of HAS and Verapamil in hepatocytes and boiled hepatocytes of humans, monkeys, dogs, rats, and mice. [Link]

  • National Center for Biotechnology Information. (2023, July 31). Diazepam. [Link]

  • National Center for Biotechnology Information. (2020, August 18). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link]

  • Wikipedia. Diazepam. [Link]

  • BD. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

  • The Royal Society of Chemistry. (2021, August 27). Cytochrome P450 Metabolism. [Link]

  • XenoTech. High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. [Link]

  • ResearchGate. Metabolic pathway of diazepam and chemical structure of its metabolites. [Link]

  • Sun, L., et al. (2004). In vitro identification of metabolites of verapamil in rat liver microsomes. Acta Pharmacologica Sinica, 25(1), 121-128. [Link]

  • National Center for Biotechnology Information. (2023, August 2). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • U.S. Food and Drug Administration. (1999, January 13). 75072 Verapamil Hydrochloride Bioequivalence Review. [Link]

  • National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

  • Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • PubMed. Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • PubChem. Diazepam. [Link]

  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. [Link]

  • Journal of Chemical and Pharmaceutical Research. Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]

  • Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. [Link]

  • PubChem. 3,5-Difluoro-N-methyl-N-(phenylmethyl)benzamide. [Link]

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamides in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacological properties.[1][2] Benzamides, a versatile class of compounds with a wide range of biological activities, serve as an excellent scaffold to illustrate the profound impact of fluorination.[3][4] This guide provides a comparative analysis of fluorinated versus non-fluorinated benzamides, offering insights into the causal relationships behind experimental choices and presenting data-driven protocols for their evaluation in biological assays.

The Rationale for Fluorination: Beyond a Simple Halogen Swap

The substitution of a hydrogen atom with fluorine, while seemingly minor, can dramatically alter a molecule's physicochemical and, consequently, its biological profile.[1][5] Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond are key contributors to these changes.[5][6] These alterations manifest in several critical areas for drug development:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2][5] This can lead to a longer drug half-life and improved bioavailability.[1][7]

  • Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[7][8][9] This property is crucial for reaching intracellular or central nervous system targets.

  • Altered pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[2][7] This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and receptor binding.

  • Improved Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and potency.[5][8]

The following diagram illustrates the key property modifications resulting from the introduction of fluorine into a benzamide scaffold.

Assay_Workflow cluster_0 Compound Synthesis cluster_1 Biological Assays cluster_2 Data Analysis & Comparison A Non-Fluorinated Benzamide C Metabolic Stability (HLM) A->C D Permeability (PAMPA) A->D E Binding Affinity (Radioligand) A->E B Fluorinated Benzamide B->C B->D B->E F Compare t½, Pe, Ki C->F D->F E->F

Caption: Workflow for comparative biological evaluation.

Concluding Remarks

The strategic incorporation of fluorine into the benzamide scaffold can lead to substantial improvements in key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity. The experimental protocols outlined in this guide provide a robust framework for quantifying these enhancements. While fluorination is a powerful tool, it is not a universal solution, and its effects can be highly context-dependent. [10]Therefore, a systematic and comparative experimental approach is crucial for making informed decisions in the drug discovery and development process.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5849. [Link]

  • Mezencev, R. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 21(2), 1735-1744. [Link]

  • Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Medicinal Chemistry Research, 32(7), 1231-1253. [Link]

  • Ni, K., & Tepe, J. J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-983. [Link]

  • Sena, J. F., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 25(11), 5897. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Ismail, F. M. D. (2002). Important fluorinated drugs in experimental and clinical use. Journal of Fluorine Chemistry, 118(1-2), 27-33. [Link]

  • Ali, S., & Zhou, J. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). European Journal of Medicinal Chemistry, 256, 115476. [Link]

  • Gupta, S. P. (2019). Role of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery. [Link]

  • Tan, Y. X., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(3), M1267. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. [Link]

  • Britton, R., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Aamodt, W. D., et al. (2019). Library of fluorinated N-Benzamide enaminones. Bioorganic & Medicinal Chemistry Letters, 29(21), 126685. [Link]

  • Sharma, P., & Kumar, V. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 3,5-Difluoro-2-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate binds its intended molecular target within a complex biological system is a cornerstone of a successful program. This principle, known as target engagement, separates promising leads from costly late-stage failures. For small molecule inhibitors, such as the emerging class of 3,5-Difluoro-2-methylbenzamide derivatives, robust and quantitative validation of target engagement is not merely a suggestion but a critical necessity. The lack of demonstrated target engagement is a leading cause of clinical trial failures; therefore, understanding if and how your compound interacts with its target in a physiologically relevant setting is paramount.[1]

This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of 3,5-Difluoro-2-methylbenzamide derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, outline self-validating protocols, and provide a framework for selecting the most appropriate assay for your specific research question.

The Central Challenge: Proving the Interaction

Before a functional or phenotypic effect of a compound can be attributed to a specific mechanism of action, a direct physical interaction between the drug and its target protein must be demonstrated. This is challenging because the cellular environment is a crowded milieu of proteins, metabolites, and nucleic acids. An assay that works beautifully with purified recombinant proteins may fail to recapitulate the authentic interaction within an intact cell, where factors like membrane permeability, intracellular compartmentalization, and the presence of competing native ligands come into play.[2]

Therefore, a multi-faceted approach, employing orthogonal techniques that measure target engagement from different biophysical principles, provides the highest degree of confidence. We will focus on methods that are particularly well-suited for small molecule inhibitors and can be applied in contexts ranging from purified proteins to intact cells and even tissues.

Section 1: Cellular Thermal Shift Assay (CETSA®) — The Gold Standard for In-Cell Engagement

The Cellular Thermal Shift Assay (CETSA) has emerged as a revolutionary, label-free method to assess target engagement directly in live cells and tissues.[3] It is founded on the biophysical principle that when a ligand binds to its target protein, it typically confers thermal stability, increasing the protein's melting temperature (Tm).[2][4][5]

Principle of Action: A drug binding to its protein target creates a more stable complex. When subjected to a heat gradient, this stabilized complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein. This change in thermal stability is the direct readout of target engagement.

Diagram: Conceptual Workflow of CETSA

CETSA_Workflow cluster_heat Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation cells Intact Cells treat Treat with Derivative (or DMSO Vehicle) cells->treat heat Heat Cells across a Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Separate Soluble vs. Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Protein (e.g., Western Blot, MS) centrifuge->quantify curve Plot Melting Curve (% Soluble vs. Temp) quantify->curve shift Stabilization = Thermal Shift (ΔTm) = Target Engagement curve->shift

Caption: Workflow for a classic CETSA experiment to detect target engagement.

Detailed Protocol: Western Blot-Based CETSA

This protocol is designed to validate the engagement of a 3,5-Difluoro-2-methylbenzamide derivative with a specific, known target for which a reliable antibody is available.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow to ~80% confluency.

    • Treat cells with the derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) in serum-free media to avoid compound binding to serum proteins.

    • Scientist's Note: The choice of incubation time and concentration should be informed by cellular activity assays. The goal is to test for target engagement at concentrations where a downstream functional effect is observed.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a PCR thermocycler. Include an unheated (room temperature) control.

    • Causality Check: The temperature range must bracket the melting temperature of the target protein. A preliminary experiment with vehicle-treated cells is essential to determine this optimal range.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Trustworthiness: This separation step is critical. Incomplete pelleting of aggregates will lead to a high background and obscure any thermal shift.

  • Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Determine protein concentration (e.g., BCA assay) and normalize all samples.

    • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For each treatment group, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm in the derivative-treated samples compared to the vehicle control confirms target engagement.

Proteome-Wide CETSA (MS-CETSA)

For unbiased target discovery or to assess off-target effects of your derivatives, CETSA can be coupled with quantitative mass spectrometry (MS-CETSA).[4][6][7][8] This powerful technique allows for the simultaneous monitoring of thermal stability changes across thousands of proteins, providing a global view of the compound's interactions within the cell.[8][9][10]

Section 2: Affinity-Based Proteomics — Fishing for Targets

Affinity-based methods use the compound itself as "bait" to capture its binding partners from a complex cell lysate. These techniques are invaluable for identifying the primary target(s) of a novel compound class like 3,5-Difluoro-2-methylbenzamide derivatives.

Kinobeads: A Focus on the Kinome

Many small molecule inhibitors target the ATP-binding pocket of kinases. If your derivative is hypothesized to be a kinase inhibitor, the Kinobeads approach is exceptionally powerful.[11]

Principle of Action: Kinobeads are sepharose beads to which a cocktail of broad-spectrum, non-selective kinase inhibitors are covalently attached.[12][13] When incubated with a cell lysate, these beads will bind and enrich a large portion of the expressed kinome.[12][14] A free compound (your derivative) is then added in competition. If your derivative binds to a specific kinase, it will prevent that kinase from binding to the beads. This depletion is then quantified by mass spectrometry.[15]

Diagram: Kinobeads Competitive Profiling

Kinobeads_Workflow cluster_lysate Lysate Preparation cluster_competition Competitive Binding cluster_capture Affinity Capture cluster_analysis MS Analysis cluster_result Result lysate Cell Lysate (Native Kinome) compete Incubate with increasing concentrations of your 3,5-Difluoro-2-methylbenzamide derivative lysate->compete kinobeads Add Kinobeads to capture unbound kinases compete->kinobeads wash Wash Beads kinobeads->wash digest On-Bead Digestion wash->digest lcms LC-MS/MS Analysis digest->lcms quant Quantify Protein Levels lcms->quant dose_response Dose-dependent decrease in bead binding indicates a direct target quant->dose_response

Caption: Competitive chemical proteomics workflow using Kinobeads.

Key Advantages:

  • Unbiased Kinome Profiling: Identifies targets across the kinase family without prior hypotheses.

  • Native Proteins: Assesses binding to endogenously expressed and post-translationally modified kinases in a lysate, which is more physiologically relevant than using recombinant enzymes.[11]

  • Selectivity Profiling: Simultaneously provides a selectivity profile of your compound against hundreds of kinases.[15]

Limitations:

  • The assay is limited to targets that can bind the immobilized ligands on the beads and cannot profile allosteric inhibitors.[11]

Section 3: Biophysical Techniques — Quantitative In Vitro Validation

Once a primary target has been identified, biophysical methods are essential for quantifying the binding affinity and thermodynamics of the interaction.[16][] These assays typically use purified recombinant protein and provide precise measurements that are crucial for establishing Structure-Activity Relationships (SAR).[16][18]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event.[19]

  • Principle: A solution of the 3,5-Difluoro-2-methylbenzamide derivative is titrated into a sample cell containing the purified target protein. The instrument measures the minute temperature changes that occur upon binding.[20]

  • Data Output: A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[20][21] This provides a complete thermodynamic profile of the binding event, offering deep insights into the forces driving the interaction.[21]

  • Scientist's Note: ITC is a label-free, in-solution technique, meaning it requires no modification of the binding partners and avoids potential artifacts from surface immobilization.[22] Its primary limitation is the relatively large amount of pure, concentrated protein required.

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, and label-free optical technique for measuring binding kinetics.[23]

  • Principle: The target protein (ligand) is immobilized on a sensor chip. A solution containing the derivative (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.[23][24]

  • Data Output: SPR directly measures the association rate (kon) and dissociation rate (koff) of the interaction. The binding affinity (Kd) is then calculated as koff/kon. This kinetic information is critical for understanding a drug's residence time on its target.[25]

  • Causality Check: A key control is to use a reference flow cell on the sensor chip with no immobilized protein (or an irrelevant protein) to subtract any non-specific binding of the derivative to the surface.

Section 4: Comparison of Target Engagement Methodologies

Choosing the right assay depends on the stage of your drug discovery project and the specific question you need to answer. The table below provides a comparative summary to guide your decision-making process.

Methodology Principle Context Key Output Throughput Pros Cons
CETSA (Western Blot) Ligand-induced thermal stabilizationIntact Cells, Tissues, LysatesTarget engagement confirmation (ΔTm)Low to MediumPhysiologically relevant; Label-free; Confirms cellular permeability and engagementRequires a specific and reliable antibody; Low throughput[26]
MS-CETSA Proteome-wide thermal stabilizationIntact Cells, Tissues, LysatesUnbiased target & off-target identificationLowGlobal, unbiased view of target landscape; No antibody needed[6]Technically complex; Requires sophisticated MS instrumentation and bioinformatics
Kinobeads Competitive affinity captureCell / Tissue LysatesKinase target identification & selectivity profileMediumProfiles hundreds of native kinases simultaneously; Excellent for kinase inhibitors[12]Limited to kinases/ATP-binding proteins; Does not work for allosteric inhibitors[11]
Isothermal Titration Calorimetry (ITC) Heat change upon bindingIn Vitro (Purified)Kd, ΔH, ΔS, Stoichiometry (n)LowGold standard for thermodynamics; Label-free, in-solution[19]Requires large amounts of pure protein; Low throughput
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingIn Vitro (Purified)Kd, kon, koff (Kinetics)Medium to HighReal-time kinetic data; High sensitivity[23][25]Requires protein immobilization which can affect activity; Potential for non-specific binding artifacts

Conclusion and Recommendations

Validating the target engagement of 3,5-Difluoro-2-methylbenzamide derivatives requires a strategic, multi-pronged approach. No single method can provide all the necessary information. A robust validation cascade should be implemented:

  • Initial Target Identification (if unknown): For novel derivatives from phenotypic screens, start with an unbiased, proteome-wide method. MS-CETSA or Kinobeads (if a kinase inhibitor is suspected) are the premier choices to identify the primary molecular target(s) in a native-like environment.

  • Confirmation in a Cellular Context: Once a primary target is hypothesized or identified, Western Blot-based CETSA is the indispensable tool to confirm that your derivative can permeate the cell membrane and engage its target in an intact, living cell. This is the most crucial validation step to link biochemical activity with cellular function.

  • Quantitative Biophysical Characterization: To drive the medicinal chemistry effort and build a strong SAR, use in vitro biophysical techniques with purified protein. ITC will provide the thermodynamic signature of the interaction, while SPR will reveal the binding kinetics and residence time. Using both provides orthogonal confirmation of the binding affinity.

By systematically applying these complementary techniques, researchers can build an undeniable body of evidence for the target engagement of their 3,5-Difluoro-2-methylbenzamide derivatives. This rigorous, data-driven approach de-risks the project, provides confidence in the mechanism of action, and ultimately paves the way for the development of effective and specific therapeutics.

References

  • Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. Proceedings of the National Academy of Sciences. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. PubMed. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Horizontal Cell Biology: Monitoring Global Changes of Protein Interaction States with the Proteome-Wide Cellular Thermal Shift Assay (CETSA). PubMed. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]

  • Proteome-wide cellular thermal shift assay reveals novel crosstalk between brassinosteroid and auxin signaling. bioRxiv. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]

  • Abstract 5763: How cancer drugs work, and fail: proteome-wide cellular thermal shift assay (CETSA) to define cellular mechanism of action and resistance of clinical cancer drugs. AACR Journals. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • Determining target engagement in living systems. PMC - NIH. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research - AACR Journals. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]

  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate. [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. [Link]

  • Introducing Origin-1: a platform for de novo antibody design against zero-prior epitopes. Generate:Biomedicines. [Link]

  • MDC Connects: Target Validation and Efficacy. YouTube. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 3,5-Difluoro-2-methylbenzamide Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3,5-Difluoro-2-methylbenzamide is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents challenges related to precursor availability, reaction efficiency, and scalability. This guide provides a comprehensive benchmark of two primary synthetic strategies: a convergent, single-step approach via Direct Amidation (Route A) of the corresponding carboxylic acid, and a linear, multi-step De Novo Synthesis (Route B) starting from a common chemical feedstock.

Our analysis, supported by detailed experimental protocols and theoretical process metrics, concludes that Route A, specifically via an acyl chloride intermediate, offers superior efficiency, yield, and purity for lab-scale and pilot-scale production. While Route B provides a viable alternative when the carboxylic acid precursor is unavailable, its multi-step nature introduces significant complexities in process control, waste management, and overall cost-effectiveness, making it less suitable for efficient manufacturing campaigns.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The 3,5-difluoro-2-methylphenyl moiety is of particular interest, and its corresponding benzamide serves as a versatile intermediate for further functionalization. The choice of synthetic route is a critical decision that impacts not only laboratory-scale feasibility but also the economic and environmental viability of large-scale production.

This guide aims to provide researchers, process chemists, and drug development professionals with an objective, data-driven comparison of the two most logical synthetic pathways to 3,5-Difluoro-2-methylbenzamide. We will dissect each route's underlying chemical principles, provide detailed, reproducible protocols, and benchmark their performance based on critical efficiency metrics.

Route A: Direct Amidation of 3,5-Difluoro-2-methylbenzoic Acid

This approach is the most convergent and intuitive, leveraging the readily available (though specialized) precursor, 3,5-Difluoro-2-methylbenzoic acid. The core transformation is the formation of an amide bond, a ubiquitous reaction in organic synthesis. We will focus on the most robust and industrially relevant method: a two-stage, one-pot conversion via an acyl chloride intermediate.

Mechanism & Rationale

The direct reaction between a carboxylic acid and ammonia (or an ammonia surrogate) is thermodynamically unfavorable, forming a stable ammonium carboxylate salt. To drive the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

  • Activation: Thionyl chloride (SOCl₂) is an excellent activating agent for this purpose. It reacts with the carboxylic acid to form a highly electrophilic acyl chloride. The key advantage of SOCl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this step through the in-situ formation of the Vilsmeier reagent, a more potent acylating agent.[1]

  • Amination: The resulting acyl chloride is not isolated but is directly reacted with an ammonia source (in this case, aqueous ammonium hydroxide). The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form the desired primary amide, regenerating HCl which is neutralized by the excess ammonia.

Detailed Experimental Protocol (Route A)

Materials:

  • 3,5-Difluoro-2-methylbenzoic acid

  • Toluene, anhydrous

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Ammonium hydroxide (28-30% aq. solution)

  • Toluene, for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a caustic trap (e.g., NaOH solution), add 3,5-Difluoro-2-methylbenzoic acid (17.2 g, 100 mmol, 1.0 eq).

  • Solvent Addition: Suspend the acid in anhydrous toluene (150 mL). Add a catalytic amount of DMF (0.2 mL).

  • Activation (Acyl Chloride Formation): While stirring, add thionyl chloride (10.9 mL, 150 mmol, 1.5 eq) dropwise at room temperature.

    • Scientific Rationale: Dropwise addition is crucial to control the initial exotherm and the rate of SO₂ and HCl gas evolution. The DMF catalyst accelerates the conversion to the acid chloride.[1]

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3,5-Difluoro-2-methylbenzoyl chloride is obtained as an oil and used directly in the next step.

  • Amination: Cool the flask containing the crude acyl chloride in an ice bath (0-5°C). Cautiously and slowly, add 100 mL of a cold (0-5°C) 28-30% aqueous ammonium hydroxide solution to the flask with vigorous stirring. A thick white precipitate will form.

    • Scientific Rationale: This step is highly exothermic. Slow addition at low temperature is critical for safety and to prevent potential side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour to ensure complete conversion.

  • Work-up & Isolation: Filter the white solid using a Büchner funnel and wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 3,5-Difluoro-2-methylbenzamide. Dry the product under vacuum at 50°C.

Route B: De Novo Synthesis from 1,3-Difluorobenzene

This multi-step, linear synthesis builds the target molecule from a more fundamental starting material, 1,3-Difluorobenzene. This route is relevant when the benzoic acid precursor of Route A is not available or is prohibitively expensive. The chosen pathway involves a sequence of well-established, name-brand reactions.

Synthetic Strategy & Rationale

The logic is to introduce the required substituents (methyl and carboxamide) onto the 1,3-difluorobenzene ring in a controlled manner. A plausible sequence is:

  • Bromination: Introduce a bromine atom, which serves as a handle for subsequent carbon-carbon bond formation. This is a standard electrophilic aromatic substitution.

  • Directed Ortho-Metalation & Methylation: A bromine atom can direct metalation to one of its ortho positions. The resulting organometallic intermediate can then be quenched with a methylating agent. This is a powerful technique for regioselective functionalization.

  • Lithium-Halogen Exchange & Carboxylation: The remaining bromine atom is selectively exchanged with lithium. The resulting aryllithium species is then quenched with carbon dioxide (dry ice) to install the carboxylic acid.

  • Amidation: The final carboxylic acid is converted to the target benzamide using the same activation/amination sequence described in Route A.

Detailed Experimental Protocol (Route B)

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene

  • To a solution of 1,3-difluorobenzene (11.4 g, 100 mmol) in a suitable solvent, add a brominating agent (e.g., N-Bromosuccinimide) and a Lewis acid catalyst. Stir at room temperature until completion. Purify via distillation. (Estimated Yield: ~85%).

Step 2: Synthesis of 2-Bromo-1,5-difluoro-3-methylbenzene

  • Dissolve 1-Bromo-3,5-difluorobenzene (16.4 g, 85 mmol) in anhydrous THF and cool to -78°C under an inert atmosphere. Add a strong base such as LDA dropwise to effect ortho-metalation. After stirring, add a methylating agent like methyl iodide. Quench, extract, and purify. (Estimated Yield: ~70%).

Step 3: Synthesis of 3,5-Difluoro-2-methylbenzoic Acid

  • Dissolve 2-Bromo-1,5-difluoro-3-methylbenzene (12.4 g, 59.5 mmol) in anhydrous diethyl ether and cool to -78°C. Add n-butyllithium dropwise to perform lithium-halogen exchange. Pour the resulting aryllithium solution over an excess of crushed dry ice. After the CO₂ has sublimed, perform an acidic workup to isolate the carboxylic acid. (Estimated Yield: ~80%).

Step 4: Synthesis of 3,5-Difluoro-2-methylbenzamide

  • Follow the amidation protocol detailed in Route A using the 3,5-Difluoro-2-methylbenzoic acid synthesized in the previous step. (Estimated Yield: ~90%).

Comparative Analysis & Benchmarking

The choice between these routes depends critically on the desired scale, available starting materials, and process safety considerations.

Workflow Visualization

The following diagrams illustrate the stark difference in process complexity between the two routes.

Route_A start 3,5-Difluoro-2- methylbenzoic Acid step1 Activation with SOCl₂ (Toluene, Reflux) start->step1 1. SOCl₂, DMF (cat.) step2 Amination with NH₄OH (0°C to RT) step1->step2 2. NH₄OH (aq) product 3,5-Difluoro-2- methylbenzamide step2->product Workup & Recrystallization Route_B start 1,3-Difluorobenzene step1 Bromination start->step1 Step 1 step2 Directed Ortho- Metalation & Methylation step1->step2 Step 2 step3 Li-Halogen Exchange & Carboxylation step2->step3 Step 3 step4 Activation & Amidation (via Acyl Chloride) step3->step4 Step 4 product 3,5-Difluoro-2- methylbenzamide step4->product Workup

Caption: Workflow for Route B: De Novo Synthesis.

Quantitative Performance Metrics

The following table summarizes the key performance indicators for each route. Note that values for Route B are estimated based on typical yields for analogous transformations.

MetricRoute A: Direct AmidationRoute B: De Novo SynthesisJustification & Analysis
Starting Material 3,5-Difluoro-2-methylbenzoic acid1,3-DifluorobenzeneRoute A requires a specialized, higher-cost precursor. Route B begins with a more common and less expensive feedstock.
Number of Steps 1 (in 2 stages)4The single-step nature of Route A significantly reduces processing time, labor, and potential for material loss.
Overall Yield ~85-92% ~42% (0.85 x 0.70 x 0.80 x 0.90)Route A is vastly superior in overall yield, maximizing the conversion of the valuable precursor to the final product.
Key Reagents SOCl₂, NH₄OHNBS, LDA, n-BuLi, Dry Ice, SOCl₂Route B requires multiple hazardous and highly reactive reagents (LDA, n-BuLi) that demand stringent inert atmosphere and cryogenic conditions.
Process Safety Moderate (corrosive SOCl₂)High Risk (pyrophoric organolithiums)The handling of pyrophoric reagents in Route B presents significant safety challenges, especially at scale.
Waste Generation Low (gaseous byproducts, salts)High (multiple workups, solvent changes)Route B generates significantly more solvent and aqueous waste streams from the multiple intermediate isolation steps.
Scalability HighLow to ModerateThe robust and well-understood reactions in Route A are highly scalable. The cryogenic and pyrophoric nature of Route B makes scaling challenging and costly.

Conclusion and Recommendation

For the preparation of 3,5-Difluoro-2-methylbenzamide, Route A (Direct Amidation via Acyl Chloride) is unequivocally the more efficient and practical synthetic strategy. Its high convergence, excellent overall yield, operational simplicity, and superior safety profile make it the preferred method for nearly all applications, from discovery chemistry to pilot-plant scale-up. The primary prerequisite for this route is the commercial availability and acceptable cost of the 3,5-Difluoro-2-methylbenzoic acid starting material.

Route B (De Novo Synthesis) , while demonstrating a classic application of fundamental organometallic chemistry, is synthetically inefficient. The cumulative yield loss over four steps, coupled with the use of hazardous and expensive reagents, renders it economically and practically inferior. Its utility is limited to scenarios where the Route A precursor is entirely inaccessible, and even then, developing a more convergent custom synthesis of the benzoic acid would likely be a more fruitful endeavor than pursuing this linear sequence for large-scale production.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (Provides foundational principles for reactions in Route B, such as electrophilic substitution and organometallic chemistry). [Link]

  • Indian Patent Application IN201941026908A.

Sources

Safety Operating Guide

Proper Disposal of 3,5-Difluoro-2-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3,5-Difluoro-2-methylbenzamide, a compound utilized in various research and development applications. Adherence to these procedures is critical to mitigate potential hazards and ensure regulatory compliance. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for halogenated organic waste, providing a robust framework for safe handling and disposal.

Core Principles of Chemical Waste Management

The disposal of 3,5-Difluoro-2-methylbenzamide is governed by its classification as a halogenated organic compound. The carbon-fluorine bonds in its structure place it in this category. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have specific guidelines for the management of halogenated organic wastes.[4] A primary principle is the segregation of halogenated from non-halogenated waste streams to ensure proper treatment and to manage disposal costs effectively.[5][6][7]

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of 3,5-Difluoro-2-methylbenzamide from the point of generation to final removal by a licensed waste management service.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling 3,5-Difluoro-2-methylbenzamide for disposal, it is imperative to be equipped with the appropriate PPE.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Protective Clothing: A lab coat is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of the compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Waste Segregation and Containerization

Proper segregation is the most critical step in the disposal process.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "3,5-Difluoro-2-methylbenzamide," and the approximate quantity.[5]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent spills and vapor release.[5]

  • No Mixing: Do not mix 3,5-Difluoro-2-methylbenzamide with non-halogenated waste.[5][6][7] This is crucial as mixing can complicate the disposal process and significantly increase costs.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For minor spills, carefully sweep or shovel the solid material into a designated hazardous waste container.[1] Minimize dust generation during this process.

  • Large Spills: In the case of a significant spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All materials used for cleanup (e.g., absorbent pads, wipes) must be disposed of as halogenated hazardous waste.

Final Disposal Procedure

The ultimate disposal of 3,5-Difluoro-2-methylbenzamide must be conducted by a licensed and approved hazardous waste disposal facility.

  • Authorized Incineration: The recommended method of disposal for this type of compound is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize hazardous decomposition products like hydrogen fluoride.[1]

  • Contact EHS: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[6][9] Contact your institution's EHS or a certified waste management contractor to arrange for the pickup and disposal of the containerized waste.

Data Summary: Hazard Profile of Structurally Similar Compounds

The following table summarizes the key hazard information for compounds structurally related to 3,5-Difluoro-2-methylbenzamide, providing the basis for the recommended cautious handling and disposal procedures.

Hazard StatementGHS Classification (for similar compounds)Source(s)
Causes skin irritationSkin Irrit. 2[1][2][3]
Causes serious eye irritationEye Irrit. 2A[1][2][3]
May cause respiratory irritationSTOT SE 3[1][2][3]
Harmful if swallowedAcute Tox. 4[3][10]
Suspected of causing genetic defectsMuta. 2[11]

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 3,5-Difluoro-2-methylbenzamide, emphasizing key safety and compliance checkpoints.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation: 3,5-Difluoro-2-methylbenzamide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Labeled 'Halogenated Organic Solids' Container fume_hood->container Step 2 labeling Label with Chemical Name & 'Hazardous Waste' container->labeling transfer Carefully Transfer Waste to Container labeling->transfer secure Securely Close Container transfer->secure storage_loc Store in Designated Satellite Accumulation Area secure->storage_loc Step 3 ehs_contact Contact EHS for Waste Pickup storage_loc->ehs_contact Step 4 incineration Authorized High-Temperature Incineration ehs_contact->incineration by licensed vendor end Disposal Complete incineration->end

Caption: Disposal workflow for 3,5-Difluoro-2-methylbenzamide.

References

  • 2,6-Difluoro-3-methylbenzamide Safety Data Sheet. Synquest Labs.
  • 3,5-difluoro-N-methylbenzamide. PubChem, National Center for Biotechnology Information. [Link]

  • Benzamide Safety Data Sheet. Sigma-Aldrich.
  • N,N-Diethyl-3-methylbenzamide Safety Data Sheet. Fisher Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Tetramethylammonium fluoride Safety Data Sheet. Sigma-Aldrich.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • The NIH Drain Discharge Guide. National Institutes of Health.
  • Benzamide Safety Data Sheet.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal.
  • 3,5-Difluoro-2-methoxybenzoic acid Safety Data Sheet. Synquest Labs.
  • 5-Amino-2-fluoro-N-methylbenzamide Safety Data Sheet. Angene Chemical.

Sources

A Researcher's Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Difluoro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 3,5-Difluoro-2-methylbenzamide, a fluorinated aromatic amide, presents a unique set of handling challenges. This guide provides a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety by understanding the causality behind each procedural step.

Hazard Profile: Understanding the "Why" Behind the "What"

To select appropriate PPE, we must first understand the intrinsic hazards of 3,5-Difluoro-2-methylbenzamide. Based on analogous compounds, it is prudent to assume it is hazardous.[1]

  • Skin and Eye Irritation: Aromatic amides and their derivatives are frequently classified as skin and eye irritants.[1][2][3] Direct contact can lead to redness, inflammation, and discomfort.

  • Respiratory Tract Irritation: As a solid, the compound can form dusts that, if inhaled, may irritate the respiratory system.[1]

  • The Fluorine Factor: The presence of two fluorine atoms on the benzene ring introduces a critical consideration: the potential for the release of Hydrogen Fluoride (HF) under certain conditions, such as thermal decomposition (fire).[4][5] HF is acutely toxic, corrosive, and can cause severe, delayed-onset burns that require specialized medical treatment.[6][7]

  • Metabolic Toxicity: While the carbon-fluorine bond is strong, metabolic processes can sometimes cleave it, potentially releasing fluoride ions or harmful metabolites like fluoroacetic acid, which can disrupt cellular metabolism.[8]

This hazard profile dictates that our PPE strategy must prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Engineering and Administrative Controls: The First Line of Defense

Before we even consider PPE, we must implement robust engineering and administrative controls. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All manipulations of 3,5-Difluoro-2-methylbenzamide, from weighing solids to running reactions in solution, must be performed inside a properly functioning chemical fume hood.[5] This minimizes inhalation exposure to dusts and potential vapors.

  • Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal must be written and readily accessible.[5] These documents ensure procedural consistency and safety.

  • Designated Area: Designate a specific area within the lab for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Task-Based Approach

The level of PPE required is not static; it adapts to the specific task and the associated risk of exposure.

Foundational PPE (Required for all tasks)
  • Safety Glasses with Side Shields or Chemical Splash Goggles: Standard safety glasses are the absolute minimum. However, for any task involving liquids or the potential for splashes, chemical splash goggles are required.[5] They provide a seal around the eyes, offering superior protection.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[5] For larger-scale operations, a chemical-resistant apron over the lab coat is recommended.

  • Closed-Toed Shoes: Shoes must fully cover the feet. Perforated shoes or sandals are prohibited in the laboratory.[9]

Task-Specific PPE Recommendations

The following table outlines the recommended PPE for common laboratory operations involving 3,5-Difluoro-2-methylbenzamide.

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing Solid Compound Double Gloving: Inner Nitrile + Outer NitrileChemical Splash GogglesNot required if performed in a fume hood.Flame-Resistant Lab Coat
Preparing Solutions (Small Scale, <1L) Double Gloving: Inner Nitrile + Outer Neoprene or Butyl RubberChemical Splash GogglesNot required if performed in a fume hood.Flame-Resistant Lab Coat
Running Reactions / Work-up Procedures Double Gloving: Inner Nitrile + Outer Viton or Laminate Film (e.g., Ansell Barrier®)Chemical Splash Goggles and Face ShieldNot required if performed in a fume hood.Flame-Resistant Lab Coat & Chemical-Resistant Apron
Handling >1L or High-Energy Operations Double Gloving: Inner Nitrile + Outer Viton or Laminate FilmChemical Splash Goggles and Face ShieldConsult EHS for respirator fit testing (e.g., N95 or P100 for particulates, or an organic vapor cartridge if vapor exposure is possible).Chemical-Resistant Coverall (e.g., Lakeland ChemMax® 1)
Cleaning Spills Double Gloving: Inner Nitrile + Outer Butyl Rubber or VitonChemical Splash Goggles and Face ShieldAir-purifying respirator with appropriate cartridges (particulate and/or organic vapor).Chemical-Resistant Coverall
Justification for Hand Protection Choices

Glove selection is the most critical PPE decision for preventing dermal exposure. A single glove material is rarely sufficient for all tasks.[10][11]

  • Nitrile: Provides good baseline protection against a variety of chemicals and is excellent for dexterity, making it a suitable inner glove when double-gloving.[5] However, it is not recommended for prolonged contact with many aromatic solvents.[10]

  • Neoprene: Offers good resistance to acids, bases, and some solvents. It is a robust choice for general solution handling.[2]

  • Butyl Rubber: Provides excellent protection against ketones and esters, which are common laboratory solvents.[10]

  • Viton® or Laminate Films (e.g., Ansell Barrier®): These materials offer the broadest range of chemical protection, particularly against aromatic and chlorinated solvents.[10][12] They are the premium choice for high-risk tasks involving prolonged chemical contact or unknown solvent compatibility.[12]

Double-gloving is a standard practice that significantly reduces the risk of exposure.[5] Should the outer glove be breached, the inner glove provides a temporary barrier, allowing the user time to retreat and remove the compromised gloves safely.

Emergency Operational Plan

Preparedness is paramount. All personnel must be trained on these emergency procedures.

Exposure Response

The following diagram outlines the immediate actions to take in the event of an exposure. The potential for the compound to hydrolyze to HF on moist tissue necessitates a specific and urgent response.[4]

ExposureResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Skin_Start SKIN EXPOSURE OCCURS Flush Immediately flush with water for at least 15 minutes. Skin_Start->Flush Step 1 Remove_Clothing Remove contaminated clothing while flushing. Flush->Remove_Clothing Apply_Gel Apply 2.5% Calcium Gluconate Gel. Massage into affected area. Remove_Clothing->Apply_Gel Step 2 (Crucial for Fluoride Ion Sequestration) Seek_Medical SEEK IMMEDIATE MEDICAL ATTENTION Apply_Gel->Seek_Medical Step 3 Eye_Start EYE EXPOSURE OCCURS Eyewash Immediately flush with eyewash station for at least 15 minutes, holding eyelids open. Eye_Start->Eyewash Eye_Medical SEEK IMMEDIATE MEDICAL ATTENTION Eyewash->Eye_Medical Inhale_Start INHALATION OCCURS Fresh_Air Move to fresh air immediately. Inhale_Start->Fresh_Air Inhale_Medical SEEK IMMEDIATE MEDICAL ATTENTION Fresh_Air->Inhale_Medical

Caption: Immediate first aid response workflow for exposure to 3,5-Difluoro-2-methylbenzamide.

Spill Response
  • Small Spills (<5 g or <100 mL solution): Alert others in the area. Wearing the PPE outlined for "Cleaning Spills," cover the spill with an absorbent material (e.g., vermiculite or sand). Collect the material using non-sparking tools into a labeled, sealed container for hazardous waste disposal.[5][13]

  • Large Spills: Evacuate the laboratory immediately. Alert your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[5]

Disposal and Decontamination Plan

Proper disposal is essential to protect both personnel and the environment. The high stability of the carbon-fluorine bond means these compounds are persistent and require specific disposal methods.[14]

  • Waste Segregation: All waste containing 3,5-Difluoro-2-methylbenzamide (unreacted material, contaminated PPE, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams.

  • Primary Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a facility licensed to handle halogenated waste.[14] This is the most effective method to ensure complete destruction of the molecule.

  • Decontamination: Decontaminate surfaces with a suitable laboratory detergent and water, followed by a solvent rinse (e.g., ethanol or isopropanol), ensuring all cleaning materials are also disposed of as hazardous waste.

By adhering to these rigorous, evidence-based PPE and handling protocols, we can confidently and safely advance our critical research while upholding our primary responsibility to the safety of ourselves, our colleagues, and our environment.

References

  • Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). American Chemistry Council. [Link]

  • Hydrogen Fluoride | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove. CP Lab Safety. [Link]

  • A Comprehensive Guide to ChemMax® Chemical Protective Clothing. Lakeland Industries. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). [Link]

  • PermaSURE®: Comprehensive Safety Assessment for Lakeland Chemical Suits. Lakeland Industries. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Lakeland Protective Wear Buyers Guide. Aramsco. [Link]

  • Chemical Suit Selection Guide. Lakeland Industries. [Link]

  • Disposable and Chemical Protective Clothing Performance and Selection Guide. Lakeland Industries. [Link]

  • Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • Glove Selection Chart. University of Washington - Emergency and Safety Services. [Link]

  • Ansell 8th Edition Chemical Resistance Guide. Utah State University - Office of Research. [Link]

  • CHEMICAL HANDLING GLOVE GUIDE. The Hong Kong University of Science and Technology - Health, Safety and Environment Office. [Link]

  • Toxicology of fluorine-containing monomers. PubMed. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

  • Simple Grinding Method Destroys Forever Chemicals and Recovers Valuable Fluorine. Sustainability Directory. [Link]

  • Storage of Hazardous Substances. Asecos. [Link]

  • Toxicology of Fluoro-olefins. Nature. [Link]

  • Fluorides and Fluorocarbons Toxicity. NCBI Bookshelf. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Aquatic Toxicology of Perfluorinated Chemicals. Center for PFAS Research, Michigan State University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluoro-2-methylbenzamide
Reactant of Route 2
3,5-Difluoro-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.